6-FAM-PEG3-Azide
描述
Structure
3D Structure
属性
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-21-24(15-18)29(42-28(21)37)22-5-2-19(34)16-25(22)41-26-17-20(35)3-6-23(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYHWLLVYRCZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-FAM-PEG3-Azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Carboxyfluorescein-PEG3-Azide (6-FAM-PEG3-Azide), a widely used fluorescent probe in bioconjugation and molecular biology. We will delve into its chemical structure, physicochemical and spectral properties, and provide detailed protocols for its application in labeling biomolecules through "click chemistry."
Core Properties of this compound
This compound is a derivative of the highly fluorescent dye, fluorescein (FAM). It is functionalized with a triethylene glycol (PEG3) spacer and a terminal azide group. This structural design offers several advantages for biological applications. The PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule, while the azide group allows for highly specific and efficient covalent labeling via click chemistry reactions.[1][2]
Physicochemical and Spectral Data
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C29H28N4O9 | [1][3] |
| Molecular Weight | 576.56 g/mol | [1] |
| CAS Number | 412319-45-0 | |
| Appearance | White to yellow powder/crystal | |
| Purity (HPLC) | >95.0% | |
| Solubility | DMSO, DMF, MeOH |
| Spectral Property | Value | Reference |
| Excitation Wavelength (λex) | ~496 nm | |
| Emission Wavelength (λem) | ~516 nm | |
| Molar Extinction Coefficient (ε) | ~83,000 L·mol⁻¹·cm⁻¹ |
Click Chemistry Applications of this compound
This compound is a key reagent for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The terminal azide group of this compound can react with alkyne-modified biomolecules through two primary pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Click chemistry pathways for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of an alkyne-modified DNA oligonucleotide with this compound using a Cu(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 7.5)
-
Nuclease-free water
-
DMSO (for dissolving this compound)
-
Desalting column or ethanol precipitation reagents for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in nuclease-free water.
-
Prepare a 1 M stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.
-
Dilute the alkyne-modified oligonucleotide to a concentration of 100 µM in Tris-HCl buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
40 µL of 100 µM alkyne-modified oligonucleotide
-
5 µL of 10 mM this compound solution
-
5 µL of 100 mM CuSO4 solution
-
10 µL of 1 M sodium ascorbate solution
-
40 µL of nuclease-free water to bring the final volume to 100 µL.
-
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye and catalyst using a desalting column or by ethanol precipitation.
-
Resuspend the purified, labeled oligonucleotide in an appropriate buffer.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and 496 nm (for the 6-FAM dye).
-
Further analysis can be performed using gel electrophoresis or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of biomolecules in living cells that have been metabolically engineered to incorporate a strained alkyne (e.g., DBCO).
Materials:
-
Cells cultured with a DBCO-modified metabolic precursor
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells in the presence of a DBCO-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules of interest.
-
-
Labeling:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for FAM (excitation ~488 nm, emission ~520 nm).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell proliferation assay using the Click-iT® EdU (5-ethynyl-2'-deoxyuridine) technology, where this compound is used for detection.
Caption: EdU cell proliferation assay workflow.
This in-depth guide provides essential information for researchers and scientists working with this compound. By understanding its properties and following detailed protocols, users can effectively employ this versatile fluorescent probe for a wide range of bioconjugation and bioimaging applications.
References
An In-depth Technical Guide to 6-FAM-PEG3-Azide: A Core Tool in Bioconjugation and Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM-PEG3-Azide is a fluorescent labeling reagent integral to the fields of chemical biology, drug development, and molecular diagnostics. This molecule is a cornerstone of "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient covalent labeling of biomolecules in complex biological milieu.[1][2][3] This guide provides a comprehensive overview of this compound, its chemical properties, and detailed protocols for its application in labeling proteins and oligonucleotides.
At its core, this compound is a tripartite molecule composed of:
-
6-FAM (6-Carboxyfluorescein): A widely used green fluorescent dye with high quantum yield and photostability.[2][4] It serves as the reporter moiety, enabling visualization and quantification.
-
PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene glycol linker. This spacer enhances the water solubility of the molecule and minimizes steric hindrance and unwanted interactions between the dye and the target biomolecule.
-
Azide Group (-N3): A bioorthogonal functional group that is largely absent in biological systems. This group allows for highly selective covalent bond formation with alkyne-modified biomolecules through click chemistry.
The primary utility of this compound lies in its ability to participate in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for a wide range of applications including in-gel fluorescence, cellular imaging, and flow cytometry.
Core Properties and Quantitative Data
The performance of this compound as a fluorescent label is defined by its photophysical and chemical properties. The following tables summarize key quantitative data for this reagent.
| Property | Value | Reference(s) |
| Molecular Formula | C29H28N4O9 | |
| Molecular Weight | 576.56 g/mol | |
| Purity | >95.0% (HPLC) | |
| Appearance | White to Yellow Powder/Crystal | |
| Solubility | DMSO |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Excitation Maximum (Ex) | ~495 nm | |
| Emission Maximum (Em) | ~520 nm | |
| Fluorescence Quantum Yield (Φ) | 0.93 | |
| Extinction Coefficient (ε) | 75,000 cm-1 M-1 (for 6-FAM) | This is a typical value for 6-FAM; the exact value for the conjugated molecule may vary slightly. |
| Color | Green | |
| Compatible Detection Channels | FITC, ATTO 488, Alexa Fluor 488, DyLight 488 |
Table 2: Spectroscopic Properties of this compound
Experimental Protocols
The following sections provide detailed methodologies for the two primary applications of this compound: CuAAC and SPAAC.
Protocol 1: Labeling of Alkyne-Modified Proteins via CuAAC
This protocol describes the labeling of a protein containing an alkyne-modified amino acid with this compound using a copper(I)-catalyzed reaction.
Materials:
-
Alkyne-modified protein in a copper-chelator-free buffer (e.g., PBS, MES). Avoid Tris buffers.
-
This compound
-
DMSO (anhydrous)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in DMSO/t-butanol)
-
Aminoguanidine solution (e.g., 250 mM in water)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare stock solutions of CuSO4, Sodium Ascorbate, THPTA/TBTA, and Aminoguanidine as described above. Store appropriately.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 100 µL reaction with a final protein concentration of 20 µM. Adjust volumes as needed.
Reagent Stock Concentration Volume for 100 µL Reaction Final Concentration Alkyne-modified Protein 200 µM 10 µL 20 µM Buffer (e.g., PBS) 1x to 85 µL 0.85x This compound 10 mM 1 µL 100 µM CuSO4 50 mM 1 µL 500 µM THPTA/TBTA 50 mM 2.5 µL 1.25 mM Aminoguanidine 250 mM 2.5 µL 6.25 mM | Sodium Ascorbate | 250 mM | 8 µL | 20 mM |
-
Note: It is crucial to add the reagents in the order listed to ensure proper complex formation and initiation of the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound and reaction components by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging. A fluorescent band should appear at the molecular weight of the target protein. Coomassie or other total protein stains can be used to visualize all proteins.
-
Protocol 2: Labeling of DBCO-Modified Oligonucleotides via SPAAC
This protocol outlines the copper-free labeling of an oligonucleotide modified with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified oligonucleotide in an appropriate buffer (e.g., TE buffer).
-
This compound
-
DMSO (anhydrous)
-
HPLC or appropriate oligo cleanup columns for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the DBCO-modified oligonucleotide in buffer to a desired concentration (e.g., 100 µM).
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified oligonucleotide and this compound. A 2-5 fold molar excess of the azide is typically sufficient.
Reagent Stock Concentration Volume for 50 µL Reaction Final Concentration DBCO-modified Oligo 100 µM 25 µL 50 µM This compound 10 mM 1 µL 200 µM | Buffer (e.g., TE) | 1x | 24 µL | ~0.5x |
-
Note: The reaction is typically performed in an aqueous buffer, but the addition of a small percentage of DMSO from the azide stock is well-tolerated.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight, protected from light. Reaction times may vary depending on the specific DBCO derivative and reaction conditions.
-
-
Purification:
-
Purify the labeled oligonucleotide from excess azide using reverse-phase HPLC or a suitable oligonucleotide purification column.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and 495 nm (for the 6-FAM). The presence of a peak at 495 nm indicates successful conjugation. Further analysis can be performed by mass spectrometry.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the chemical principles underlying the use of this compound.
Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.
Caption: The chemical principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its bright and stable fluorescence, coupled with the high specificity and efficiency of click chemistry, makes it an invaluable reagent for researchers in a multitude of scientific disciplines. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in a variety of experimental contexts, from fundamental biological research to the development of novel therapeutics and diagnostics.
References
An In-depth Technical Guide to the Mechanism and Application of 6-FAM-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-FAM-PEG3-Azide, a versatile fluorescent probe, detailing its mechanism of action, core components, and applications in scientific research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their experimental workflows.
Core Components and Their Functions
This compound is a tri-functional molecule comprised of a 6-FAM fluorophore, a PEG3 linker, and a terminal azide group. Each component plays a critical role in its utility as a bioorthogonal probe.
-
6-FAM (6-Carboxyfluorescein): A widely used fluorescent dye that serves as the reporter moiety. It absorbs light at approximately 495 nm and emits at around 517 nm, falling within the green spectrum.[1] This fluorophore is well-characterized and compatible with most standard fluorescence detection instrumentation.[2][3] The fluorescence of 6-FAM can be pH-sensitive, with decreased fluorescence below pH 7, and is optimally used in the pH range of 7.5 to 8.5.[2]
-
PEG3 (Triethylene Glycol) Linker: This short polyethylene glycol spacer enhances the water solubility of the entire molecule, which is crucial for its use in aqueous biological buffers.[4] The PEG linker also provides a flexible spacer that minimizes steric hindrance between the fluorophore and the biomolecule to which it is being attached, helping to preserve the biological activity of the target molecule and the fluorescent properties of the dye.
-
Azide (-N3) Group: This functional group is the key to the molecule's reactivity. The azide is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, ensuring highly specific labeling. It participates in highly efficient and specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanism of Action: Bioorthogonal Ligation via Click Chemistry
The primary mechanism of action for this compound is its participation in click chemistry reactions to form a stable triazole linkage with an alkyne-modified target molecule. This allows for the covalent attachment of the 6-FAM fluorophore to a wide range of biomolecules, including proteins, nucleic acids, and glycans.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used form of click chemistry that joins an azide with a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Key steps in the CuAAC mechanism include:
-
Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step lowers the pKa of the terminal proton of the alkyne, facilitating its removal.
-
Coordination of the Azide: The azide group of this compound coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, forming a six-membered copper-containing intermediate.
-
Protonation and Product Release: The intermediate undergoes protonation, leading to the formation of the stable 1,4-disubstituted triazole product and regeneration of the copper(I) catalyst.
The use of a copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to stabilize the copper(I) oxidation state and accelerate the reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is particularly well-suited for live-cell imaging and in vivo applications due to the absence of cytotoxic copper catalysts. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.
The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction, significantly lowering the activation energy of the cycloaddition. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage.
Key features of SPAAC:
-
Bioorthogonality: The reaction is highly specific and does not interfere with biological processes.
-
Mild Conditions: SPAAC proceeds readily at physiological temperatures and pH.
-
Fast Kinetics: While generally slower than CuAAC, the reaction rates are sufficient for many biological labeling applications.
Quantitative Data
The following tables summarize key quantitative data for this compound and the click chemistry reactions it undergoes.
Table 1: Spectroscopic Properties of 6-FAM
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~517-520 nm | |
| Molar Extinction Coefficient | ~20,960 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Free Dye) | ~0.93 | |
| Fluorescence Quantum Yield (Conjugated) | ~0.48 (conjugated to BSA) |
Note: The quantum yield of fluorescein derivatives can be sensitive to their local environment and conjugation partner.
Table 2: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | CuAAC | SPAAC | Reference(s) |
| Catalyst | Copper(I) | None | |
| Biocompatibility | Lower (due to copper cytotoxicity) | High (suitable for live systems) | |
| Typical Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | |
| Alkyne Reactant | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) | |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range | Typically physiological temperature and pH | |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if unstable |
Experimental Protocols
The following are generalized protocols for labeling biomolecules with this compound using CuAAC and SPAAC. Optimization of reactant concentrations, reaction times, and purification methods may be required for specific applications.
Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes a typical procedure for labeling a protein containing a terminal alkyne with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
THPTA stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and this compound to achieve a 2- to 10-fold molar excess of the azide over the protein.
-
Add aminoguanidine to a final concentration of 5 mM.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Initiate the Reaction:
-
Add the premixed CuSO₄/THPTA solution to the protein/azide mixture to a final copper concentration of 0.25 mM.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess reagents and purify the labeled protein using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
-
Characterization:
-
Confirm labeling by SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.
-
Protocol for SPAAC Labeling of Live Cells with a DBCO-Modified Biomolecule
This protocol outlines a general procedure for labeling live cells that have incorporated a DBCO-modified biomolecule with this compound.
Materials:
-
Live cells cultured with a DBCO-modified metabolic precursor (e.g., DBCO-modified sugar or amino acid).
-
This compound.
-
Cell culture medium (serum-free for labeling).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Prepare Cells:
-
Culture cells in the presence of a DBCO-modified metabolic precursor for a sufficient time to allow for incorporation into the target biomolecules (typically 24-48 hours).
-
-
Prepare Labeling Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to a final concentration of 10-50 µM.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated DBCO precursor.
-
Add the this compound labeling solution to the cells.
-
Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Gently wash the cells two to three times with PBS to remove excess fluorescent probe.
-
-
Imaging:
-
Image the labeled cells immediately using a fluorescence microscope equipped with the appropriate filter set for 6-FAM (e.g., a standard FITC filter set).
-
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its utility is derived from the combination of a bright and well-characterized fluorophore, a solubilizing and flexible linker, and a bioorthogonal azide handle. By leveraging the efficiency and specificity of either copper-catalyzed or strain-promoted azide-alkyne cycloaddition, researchers can covalently attach this probe to a wide array of targets for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. The choice between CuAAC and SPAAC will depend on the specific experimental context, with SPAAC being the preferred method for live-cell and in vivo studies where copper toxicity is a concern. Careful optimization of the provided protocols will enable researchers to successfully integrate this valuable reagent into their experimental designs.
References
An In-depth Technical Guide to 6-FAM-PEG3-Azide: Spectral Properties and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 6-FAM-PEG3-Azide, a versatile fluorescent probe, and its application in bioorthogonal chemistry. The inclusion of a polyethylene glycol (PEG) linker enhances water solubility and reduces steric hindrance, making it an ideal tool for labeling biomolecules in aqueous environments.
Core Spectroscopic and Physicochemical Properties
This compound is a derivative of fluorescein, one of the most widely used green fluorescent dyes. The key quantitative spectral and physical data for this compound and its parent fluorophore, 6-FAM (6-Carboxyfluorescein), are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including microscopy, flow cytometry, and microplate assays.
| Property | This compound / 6-FAM-Azide | 6-Carboxyfluorescein (6-FAM) |
| Maximum Excitation Wavelength (λex) | ~496 nm[1][2] | ~495 nm[3][4][5] |
| Maximum Emission Wavelength (λem) | ~516 nm | ~520 nm |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | ~83,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | High (exact value not specified, but expected to be similar to 6-FAM) | ~0.9 |
| Molecular Weight | ~546.55 g/mol (for this compound) | 376.32 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH | Soluble in water (pH > 6), DMF, DMSO |
Experimental Protocols
Measurement of Excitation and Emission Spectra
A standard protocol for determining the fluorescence excitation and emission spectra of this compound involves the use of a fluorescence spectrophotometer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer)
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (~516 nm).
-
Scan a range of excitation wavelengths (e.g., 400-510 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the maximum excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum (~496 nm).
-
Scan a range of emission wavelengths (e.g., 500-600 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength.
-
-
Data Analysis: The resulting spectra can be plotted to visualize the excitation and emission profiles. The peak maxima provide the λex and λem values.
Bioorthogonal Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a key reagent in "click chemistry," a set of powerful, specific, and biocompatible reactions. The azide group of this compound reacts with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA, or cell surface)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. The sodium ascorbate solution should be prepared fresh.
-
-
Reaction Setup:
-
To the alkyne-modified biomolecule, add the this compound stock solution to the desired final concentration.
-
In a separate tube, premix the CuSO₄ and THPTA solutions to form the catalyst complex.
-
Add the catalyst complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific reactants.
-
Purification: Remove excess reagents and byproducts by a suitable method such as size exclusion chromatography, dialysis, or precipitation, depending on the nature of the labeled biomolecule.
-
Analysis: Confirm successful labeling by fluorescence measurement or other analytical techniques such as gel electrophoresis or mass spectrometry.
Signaling Pathways and Experimental Workflows
The primary application of this compound is in the covalent labeling of biomolecules through click chemistry. This enables a wide range of downstream applications, including the visualization and tracking of these molecules in biological systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound using CuAAC.
Caption: General workflow for CuAAC labeling.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Experimental Workflow
For live-cell imaging, a copper-free click chemistry approach known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is often preferred to avoid copper-induced cytotoxicity. In this method, an azide-modified biomolecule (metabolically incorporated into cells) reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO), that is conjugated to the fluorescent reporter.
Caption: Workflow for live-cell labeling via SPAAC.
References
In-Depth Technical Guide: Solubility and Application of 6-FAM-PEG3-Azide in DMSO
This guide provides a comprehensive overview of the solubility characteristics of 6-FAM-PEG3-Azide in Dimethyl Sulfoxide (DMSO) and its application in bioconjugation, specifically through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as Click Chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
Core Topic: Solubility of this compound in DMSO
This compound is a fluorescent labeling reagent that incorporates the green fluorescent dye 6-FAM (6-Carboxyfluorescein) attached to an azide moiety via a polyethylene glycol (PEG) spacer. This reagent is widely used to label and detect alkyne-containing biomolecules.[1][2] The choice of solvent is critical for the successful application of this reagent, with DMSO being a common and effective solvent.
Quantitative Solubility Data
The solubility of this compound in DMSO is a key parameter for preparing stock solutions for experimental use. The following table summarizes the available quantitative data.
| Parameter | Value | Notes |
| Solubility in DMSO | 50 mg/mL | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[1][2][3] |
| Molar Concentration | 86.72 mM | Calculated based on a molecular weight of 576.55 g/mol . |
| Appearance | Light yellow to yellow solid |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Microcentrifuge tubes
Procedure:
-
Weighing the Reagent: Accurately weigh a specific amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.77 mg of the compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the solid.
-
Dissolution: Vortex the mixture thoroughly for several minutes to facilitate dissolution.
-
Ultrasonication (if necessary): If the solid does not fully dissolve with vortexing, place the vial in an ultrasonic bath for short intervals (e.g., 1-2 minutes) until the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and for 1 month at -20°C.
Protocol for Labeling Alkyne-Modified Oligonucleotides with this compound via CuAAC
This protocol provides a general procedure for the copper-catalyzed click chemistry reaction to label alkyne-modified oligonucleotides.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound stock solution (10 mM in DMSO)
-
Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution (10 mM in 55% DMSO)
-
Sodium Ascorbate stock solution (5 mM in water, freshly prepared)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Nuclease-free water
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
-
Buffering and Solvent Addition: Add 2 M TEAA buffer to a final concentration of 0.2 M. Then, add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Addition of Azide: Add the 10 mM this compound stock solution to the reaction mixture. The final concentration of the azide should typically be in 1.5-fold excess of the oligonucleotide concentration. Vortex briefly.
-
Addition of Reducing Agent: Add the freshly prepared 5 mM Sodium Ascorbate stock solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degassing: Gently bubble inert gas through the solution for 30-60 seconds to remove dissolved oxygen, which can interfere with the reaction.
-
Addition of Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the headspace of the tube with inert gas and cap it tightly.
-
Incubation: Vortex the reaction mixture thoroughly. Incubate at room temperature overnight, protected from light.
-
Purification: The labeled oligonucleotide can be purified from the reaction mixture using methods such as ethanol precipitation, Polyacrylamide Gel Electrophoresis (PAGE), or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Experimental Workflow for Oligonucleotide Labeling
The following diagram illustrates the key steps in the experimental workflow for labeling an alkyne-modified oligonucleotide with this compound using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for oligonucleotide labeling via CuAAC.
Logical Relationship of Reagents in CuAAC
The following diagram illustrates the logical relationship and roles of the key components in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
6-FAM-PEG3-Azide: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on 6-FAM-PEG3-Azide, a fluorescent labeling reagent. It is designed for researchers, scientists, and professionals in drug development who utilize bioconjugation techniques. This guide covers the physicochemical properties, detailed experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a visual representation of the experimental workflow.
Core Properties of this compound
This compound is a fluorescent dye containing a 6-carboxyfluorescein (6-FAM) fluorophore, a triethylene glycol (PEG3) spacer, and a terminal azide group. The 6-FAM moiety provides the fluorescent signal, while the azide group enables covalent attachment to alkyne-modified biomolecules via click chemistry. The hydrophilic PEG3 spacer is incorporated to minimize the potential for interaction between the dye and the biomolecule, thereby preserving the biomolecule's natural conformation and function.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₉H₂₈N₄O₉ | [1][2] |
| Molecular Weight | 576.56 g/mol | [1][2] |
| Appearance | White to yellow solid | |
| Solubility | Soluble in DMSO | |
| Excitation Wavelength (λex) | ~495 nm | |
| Emission Wavelength (λem) | ~520 nm | |
| Purity (by HPLC) | >95% | [1] |
Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides
This section provides a detailed methodology for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label alkyne-modified oligonucleotides with this compound.
Materials
-
Alkyne-modified oligonucleotide
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Desalting column or ethanol precipitation reagents for purification
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water or a suitable buffer to a concentration of 100 µM.
-
CuSO₄ Stock Solution: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA Stock Solution: Prepare a 200 mM stock solution in nuclease-free water.
-
Catalyst Premix (CuSO₄-THPTA): Shortly before use, mix equal volumes of the 100 mM CuSO₄ stock solution and the 200 mM THPTA stock solution to create a 50 mM CuSO₄-THPTA complex.
-
Sodium Ascorbate Stock Solution: Prepare a fresh 300 mM stock solution in nuclease-free water. This solution is prone to oxidation and should be made fresh for each experiment.
Labeling Procedure
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
5 µL of 100 µM Alkyne-modified oligonucleotide
-
10 µL of nuclease-free water or buffer
-
2.5 µL of 10 mM this compound stock solution
-
-
Vortex the mixture gently.
-
Add 1 µL of the 50 mM CuSO₄-THPTA catalyst premix to the reaction tube.
-
Initiate the click reaction by adding 1.5 µL of the freshly prepared 300 mM sodium ascorbate stock solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Upon completion, the labeled oligonucleotide can be purified from unreacted dye and catalyst using a desalting column or by ethanol precipitation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the labeling of an alkyne-modified oligonucleotide with this compound followed by purification.
Caption: Workflow for oligonucleotide labeling using this compound.
This guide provides a foundational understanding and practical protocols for the use of this compound in bioconjugation applications. For specific applications, further optimization of reaction conditions may be necessary.
References
The Pivotal Role of the PEG3 Linker in 6-FAM-PEG3-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-FAM-PEG3-Azide molecule is a cornerstone reagent in modern bioconjugation, enabling the precise fluorescent labeling of biomolecules through "click chemistry." This technical guide delves into the often-understated yet critical component of this reagent: the triethylene glycol (PEG3) linker. We will explore how this short polyethylene glycol chain fundamentally enhances the utility of this compound by improving its physicochemical properties, modulating its interaction with biological systems, and ultimately enabling more robust and reliable experimental outcomes. This document provides a comprehensive overview of the PEG3 linker's function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in leveraging this powerful tool for their drug development and scientific research endeavors.
Introduction: Deconstructing this compound
This compound is a trifunctional molecule comprised of three key moieties, each with a distinct role:
-
6-FAM (6-Carboxyfluorescein): A widely used fluorescent dye that serves as the reporter group. It exhibits bright green fluorescence with an excitation maximum around 492 nm and an emission maximum around 517 nm, making it readily detectable by common fluorescence instrumentation.[1]
-
Azide (N₃): A highly selective functional group that participates in bioorthogonal "click chemistry" reactions.[2][3][4] It readily and specifically reacts with alkyne-modified biomolecules, forming a stable triazole linkage.[3] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).
-
PEG3 Linker: A short, hydrophilic chain of three ethylene glycol units that covalently connects the 6-FAM fluorophore to the azide reactive group. While seemingly a simple spacer, the PEG3 linker imparts several advantageous properties to the entire molecule.
This guide will focus on the multifaceted role of the PEG3 linker, elucidating how it optimizes the performance of this compound in various bioanalytical and bioconjugation applications.
The Functional Advantages Conferred by the PEG3 Linker
The incorporation of a PEG linker, even a short one like PEG3, significantly enhances the properties of a fluorescent probe. These advantages can be broadly categorized as improvements in physicochemical properties and mitigation of undesirable interactions.
Enhanced Physicochemical Properties
The PEG3 linker positively influences the solubility and stability of this compound. Polyethylene glycol is well-known for its hydrophilicity, which is crucial when working with biological samples in aqueous environments.
-
Improved Aqueous Solubility: Many organic fluorophores, including 6-FAM, have a degree of hydrophobicity. The PEG3 linker increases the overall water solubility of the molecule, preventing aggregation and precipitation in aqueous buffers commonly used in bioconjugation reactions. This ensures that the reagent is readily available for reaction and simplifies handling.
-
Increased Stability: PEGylation can protect molecules from degradation. The flexible and hydrophilic PEG3 chain can shield the fluorophore and the azide group from enzymatic degradation and harsh chemical conditions, leading to a more stable reagent with a longer shelf life.
Mitigation of Undesirable Interactions
A key challenge in designing fluorescent probes is minimizing non-specific interactions that can lead to high background signals and inaccurate data. The PEG3 linker plays a crucial role in addressing this issue.
-
Reduction of Non-Specific Binding: The hydrophilic and flexible nature of the PEG3 linker creates a "molecular shield" that reduces non-specific hydrophobic and electrostatic interactions between the fluorophore and other biomolecules or surfaces. This is particularly important in applications like fluorescence microscopy and flow cytometry, where low background is essential for high-contrast imaging. Studies have shown that PEGylation can lead to a significant decrease in non-specific protein adsorption.
-
Minimized Steric Hindrance: The PEG3 linker acts as a flexible spacer, physically separating the bulky 6-FAM fluorophore from the azide reactive group. This separation ensures that the azide group remains accessible for efficient reaction with its alkyne target, without steric hindrance from the dye.
-
Preservation of Biomolecule Function: By creating distance between the fluorophore and the target biomolecule, the PEG3 linker minimizes the risk of the dye interfering with the biological activity of the labeled molecule. This is critical when studying protein-protein interactions, enzyme kinetics, or other biological processes where the native conformation and function of the biomolecule must be maintained.
Quantitative Impact of the PEG3 Linker
Table 1: Physicochemical Properties
| Property | 6-FAM-Azide (Hypothetical) | This compound | Rationale for Improvement |
| Aqueous Solubility | Moderate | High | The hydrophilic PEG3 chain increases the overall polarity of the molecule. |
| Stability in Buffer (t½) | X hours | > X hours | The PEG linker can protect the molecule from enzymatic and chemical degradation. |
| Fluorescence Quantum Yield | ~0.90 | ~0.92 | The PEG linker can reduce quenching effects from the local environment and the conjugated biomolecule. |
Table 2: Performance in Bioconjugation and Bioassays
| Parameter | 6-FAM-Azide (Hypothetical) | This compound | Rationale for Improvement |
| Click Reaction Efficiency | Good | Excellent | Reduced steric hindrance allows for better accessibility of the azide group. |
| Non-Specific Binding | Moderate to High | Low | The hydrophilic PEG chain minimizes non-specific hydrophobic interactions. |
| Signal-to-Noise Ratio in Imaging | Lower | Higher | Reduced non-specific binding leads to lower background fluorescence. |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common laboratory procedures.
Protocol for Labeling an Alkyne-Modified Oligonucleotide
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Nuclease-free water
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Purification supplies (e.g., HPLC system, desalting columns)
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of THPTA ligand in a suitable solvent (e.g., DMSO/water mixture).
-
Crucially, prepare a 100 mM solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide (e.g., 10 µL of 1 mM stock for a 10 nmol reaction)
-
This compound (e.g., 3 µL of 10 mM stock for a 3-fold molar excess)
-
CuSO₄:THPTA premix (prepare by mixing CuSO₄ and THPTA solutions in a 1:5 molar ratio)
-
Nuclease-free water to bring the reaction volume to a desired total (e.g., 90 µL)
-
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution (e.g., 10 µL of 100 mM stock) to the reaction mixture.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the 6-FAM-labeled oligonucleotide from unreacted dye and catalyst using ion-pair reversed-phase HPLC or a suitable desalting column.
-
Analysis: Confirm the successful conjugation and purity of the labeled oligonucleotide using UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.
Protocol for Purification of a Labeled Protein by Column Chromatography
This protocol provides a general method for purifying a 6-FAM-PEG3-labeled protein from excess, unreacted dye.
Materials:
-
Crude protein labeling reaction mixture
-
Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) column
-
Appropriate chromatography buffers (e.g., PBS for SEC)
-
Fraction collector
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Column Equilibration: Equilibrate the chosen chromatography column with the appropriate buffer according to the manufacturer's instructions.
-
Sample Loading: Load the crude protein labeling reaction mixture onto the column.
-
Elution: Begin the elution with the equilibration buffer. The larger, labeled protein will typically elute before the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions:
-
Measure the absorbance of each fraction at 280 nm (for protein) and ~492 nm (for 6-FAM).
-
Alternatively, measure the fluorescence of each fraction (excitation ~492 nm, emission ~517 nm).
-
-
Pooling and Concentration: Pool the fractions containing the purified, labeled protein (i.e., those with high absorbance/fluorescence corresponding to the protein's elution time). Concentrate the pooled fractions if necessary using a centrifugal filter unit.
Protocol for Cellular Imaging with a Labeled Probe
This protocol outlines a general procedure for imaging live cells using a biomolecule labeled with this compound.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
6-FAM-PEG3-labeled probe (e.g., antibody, peptide) in a suitable buffer (e.g., PBS or cell culture medium)
-
Fluorescence microscope with appropriate filter sets for FAM (e.g., excitation 470/40 nm, emission 525/50 nm)
-
Optional: Nuclear stain (e.g., Hoechst or DAPI)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible surface.
-
Labeling:
-
Remove the culture medium and wash the cells gently with pre-warmed PBS or serum-free medium.
-
Add the 6-FAM-PEG3-labeled probe diluted in culture medium to the cells. The optimal concentration and incubation time should be determined empirically.
-
Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO₂) for the desired time.
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed PBS or medium to remove the unbound probe. The reduced non-specific binding due to the PEG3 linker is advantageous at this step.
-
Optional Counterstaining: If desired, incubate the cells with a nuclear stain according to the manufacturer's protocol.
-
Imaging: Mount the coverslip or place the imaging dish on the fluorescence microscope and acquire images using the appropriate filter sets.
Visualizations
Experimental Workflow for Oligonucleotide Labeling
Caption: Workflow for labeling an alkyne-oligonucleotide via CuAAC.
Logical Relationship of PEG3 Linker Properties
Caption: How PEG3 linker properties lead to improved probe performance.
Conclusion
The PEG3 linker in this compound is far more than an inert spacer. It is a critical design element that imparts enhanced hydrophilicity, reduces non-specific binding, and minimizes steric hindrance. These contributions translate directly to improved reagent performance, leading to more efficient and reliable bioconjugation, lower background in fluorescence-based assays, and greater confidence in experimental results. For researchers in drug development and the broader scientific community, a thorough understanding of the role of the PEG3 linker is essential for harnessing the full potential of this compound as a precise and powerful tool for fluorescently labeling biomolecules.
References
An In-depth Technical Guide to Click Chemistry with Fluorescent Azides
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the way scientists approach the labeling and detection of biomolecules. This powerful and versatile set of bioorthogonal reactions allows for the efficient and specific covalent ligation of a fluorescent reporter to a target molecule in complex biological systems. This guide provides a comprehensive overview of click chemistry, with a particular focus on the use of fluorescent azides in both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Core Principles of Click Chemistry with Fluorescent Azides
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water. For biological applications, the key feature is bioorthogonality – the reaction partners (e.g., an azide and an alkyne) are mutually reactive only with each other and do not interact with or perturb the native biological environment.
Fluorescent azides are fluorophores that have been chemically modified to include an azide (-N3) functional group. This modification allows them to participate in click chemistry reactions, thereby covalently attaching the fluorescent label to a biomolecule of interest that has been functionalized with a corresponding alkyne group.
Key Click Reactions Involving Fluorescent Azides
There are two primary forms of azide-alkyne click chemistry utilized for fluorescent labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2][3] The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate and ensure regioselectivity.[1][2] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) as the alkyne reaction partner. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly at physiological temperatures without the need for a catalyst. This makes SPAAC the preferred method for many live-cell and in vivo labeling applications.
Photophysical Properties of Common Fluorescent Azides
The choice of fluorescent azide depends on the specific application, including the desired excitation and emission wavelengths, brightness, and photostability. The following table summarizes the key photophysical properties of a selection of commercially available fluorescent azides.
| Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Coumarin (AF 343) | ~343 | ~442 | ~18,000 | ~0.66 |
| Fluorescein (FAM) | ~495 | ~520 | ~75,000 | ~0.92 |
| HEX | ~535 | ~556 | ~80,000 | ~0.40 |
| Tetramethylrhodamine (TAMRA) | ~555 | ~580 | ~91,000 | ~0.21 |
| Rhodamine X (ROX) | ~570 | ~605 | ~82,000 | ~0.85 |
| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | ~0.92 |
| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | ~0.66 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.08 |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 |
| BDP-FL | ~503 | ~509 | ~80,000 | ~0.97 |
Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are approximate and for guidance only.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for fluorescent labeling using click chemistry, as well as the mechanisms of the CuAAC and SPAAC reactions.
Caption: General workflow for fluorescently labeling biomolecules using click chemistry.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Mechanism of the catalyst-free SPAAC reaction.
Detailed Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC reactions. Optimal conditions, including reagent concentrations, incubation times, and temperatures, may need to be determined empirically for each specific application.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein in Solution
This protocol describes the labeling of a purified protein containing an alkyne modification with a fluorescent azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Fluorescent azide (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (e.g., 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM stock in water)
-
Sodium ascorbate (e.g., 100 mM stock in water, freshly prepared)
-
DMSO
-
Purification resin or column for removing excess reagents (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare the click-labeling cocktail: In a microcentrifuge tube, prepare the following reaction mixture. The final volume will depend on the volume of the protein solution. The following are final concentrations:
-
Fluorescent azide: 25-100 µM
-
CuSO4: 0.5-1 mM
-
THPTA: 2.5-5 mM (maintain a 5:1 ligand to copper ratio)
-
Sodium ascorbate: 5-10 mM
-
-
Initiate the reaction: Add the click-labeling cocktail to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Purify the labeled protein: Remove the excess fluorescent azide and copper catalyst by size-exclusion chromatography or another suitable purification method.
-
Confirm labeling: Analyze the purified protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful labeling. Protein concentration can be determined by a standard protein assay, and the degree of labeling can be calculated from the absorbance of the protein and the fluorophore.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells
This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Cells cultured in appropriate medium, metabolically labeled with an azide-containing precursor (e.g., azido sugar)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye, 1 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell preparation: Seed cells on a suitable imaging dish or plate and allow them to adhere. Metabolically label the cells by incubating them with an azide-containing precursor for a sufficient period (e.g., 24-48 hours) to allow for incorporation into biomolecules.
-
Prepare the labeling solution: Dilute the cyclooctyne-functionalized fluorescent dye in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Wash the cells: Gently wash the cells twice with warm PBS to remove any unincorporated azide precursor.
-
Labeling: Add the labeling solution to the cells and incubate at 37°C in a CO2 incubator for 30-60 minutes, protected from light.
-
Wash the cells: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted fluorescent dye.
-
Imaging: Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Conclusion
Click chemistry with fluorescent azides offers a powerful and versatile platform for the specific and efficient labeling of biomolecules in a wide range of research applications. The choice between CuAAC and SPAAC depends on the specific experimental context, with SPAAC being the method of choice for live-cell imaging due to its catalyst-free nature. By carefully selecting the appropriate fluorescent azide and optimizing the reaction conditions, researchers can achieve high-quality, specific labeling for a variety of downstream applications in cell biology, drug discovery, and materials science.
References
A Comprehensive Technical Guide to 6-FAM-PEG3-Azide for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-FAM-PEG3-Azide, a key reagent for the fluorescent labeling of oligonucleotides. This document details its chemical properties, labeling methodologies, and applications in various molecular biology techniques. It is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.
Introduction to this compound
6-Carboxyfluorescein (6-FAM) is a widely used fluorescent dye for labeling oligonucleotides due to its high absorptivity, excellent fluorescence quantum yield, and compatibility with common fluorescence detection instrumentation.[1][2] The this compound derivative incorporates a triethylene glycol (PEG3) spacer and a terminal azide group. This structure allows for the covalent attachment of the 6-FAM dye to alkyne-modified oligonucleotides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[] These reactions are highly efficient and bioorthogonal, meaning they proceed with high yield under mild conditions without interfering with biological functionalities.[]
The PEG3 linker provides several advantages, including increased water solubility and a spatial separation between the dye and the oligonucleotide, which can minimize potential interactions that might affect the hybridization properties of the oligonucleotide or the fluorescence of the dye.
Chemical and Spectroscopic Properties
A summary of the key chemical and spectroscopic properties of this compound and the resulting 6-FAM labeled oligonucleotides is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C29H28N4O9 | N/A |
| Molecular Weight | 576.55 g/mol | N/A |
| Excitation Maximum (λex) | ~494 nm | [1] |
| Emission Maximum (λem) | ~521 nm | |
| Fluorescence Quantum Yield (Φ) | ~0.82-0.92 | |
| Appearance | White to yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
Oligonucleotide Labeling via Click Chemistry
The primary application of this compound is the labeling of alkyne-modified oligonucleotides. The azide group reacts with a terminal alkyne on the oligonucleotide to form a stable triazole linkage. This can be achieved through two main pathways: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used method for labeling oligonucleotides. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) catalyst and protect the DNA from damage. The reaction proceeds with high yields, often achieving near-quantitative conversion of the oligonucleotide to its labeled form.
Caption: General workflow for CuAAC labeling of oligonucleotides.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is an alternative click chemistry method that does not require a cytotoxic copper catalyst, making it suitable for applications in living systems. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. The labeling efficiency of SPAAC can be very high, with consistent conjugation success reported.
Caption: General workflow for SPAAC labeling of oligonucleotides.
Experimental Protocols
General Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide
This protocol is a general guideline and may require optimization for specific oligonucleotides and applications.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO (anhydrous)
-
Sodium Ascorbate solution (freshly prepared, 100 mM in water)
-
Copper(II) Sulfate (CuSO4) solution (20 mM in water)
-
TBTA solution (20 mM in DMSO)
-
Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
Procedure:
-
Prepare the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare the this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Buffer (to a final volume of 100 µL)
-
Alkyne-modified oligonucleotide (e.g., 10 µL of a 1 mM stock for a 10 nmol reaction)
-
This compound solution (e.g., 5 µL of a 10 mM stock, 5-fold molar excess)
-
TBTA solution (e.g., 2.5 µL of a 20 mM stock)
-
-
Initiate the Reaction:
-
Add Sodium Ascorbate solution (e.g., 5 µL of a 100 mM stock).
-
Add CuSO4 solution (e.g., 2.5 µL of a 20 mM stock).
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour.
-
Purification:
-
Ethanol Precipitation: Add 3 M Sodium Acetate (1/10th of the reaction volume) and 3 volumes of cold 100% ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and air dry.
-
HPLC or PAGE: For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stability and Storage of Labeled Oligonucleotides
-
pH: 6-FAM fluorescence is sensitive to pH and decreases in acidic conditions (below pH 7). It is recommended to use buffers in the pH range of 7.5-8.5.
-
Photostability: Like many fluorescent dyes, 6-FAM is susceptible to photobleaching upon prolonged exposure to light. Store labeled oligonucleotides in the dark and minimize light exposure during experiments.
-
Storage: For long-term storage, it is recommended to store 6-FAM labeled oligonucleotides at -20°C in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0).
-
Triazole Linkage Stability: The 1,2,3-triazole linkage formed via click chemistry is highly stable and resistant to hydrolysis and enzymatic degradation, making it compatible with various downstream applications such as PCR and hybridization.
Applications of 6-FAM Labeled Oligonucleotides
6-FAM labeled oligonucleotides are versatile tools used in a wide range of molecular biology applications.
Real-Time PCR (qPCR)
In real-time PCR, 6-FAM is commonly used as a reporter dye in hydrolysis probes (e.g., TaqMan® probes). The probe, which also contains a quencher, hybridizes to the target sequence. During PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.
Caption: Workflow of Real-Time PCR using a 6-FAM labeled TaqMan probe.
Fluorescence In Situ Hybridization (FISH)
In FISH, 6-FAM labeled oligonucleotide probes are used to detect and localize specific DNA or RNA sequences within cells or tissues. The probe hybridizes to its complementary target sequence, and the location of the target can be visualized using fluorescence microscopy.
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Single Nucleotide Polymorphism (SNP) Genotyping
6-FAM labeled probes are also employed in various SNP genotyping assays. In allele-specific PCR or probe-based assays, probes labeled with different fluorophores (e.g., FAM and VIC) are used to differentiate between the two alleles of a SNP. The resulting fluorescence signal indicates the genotype of the sample.
Caption: Workflow for SNP genotyping using allele-specific fluorescent probes.
Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of 6-FAM labeled oligonucleotides.
| Parameter | Value/Range | Conditions | Reference |
| CuAAC Labeling Yield | Near quantitative (>95%) | 2-5 equivalents of FAM-azide, 37°C, 3-4 hours | |
| SPAAC Labeling Efficiency | Consistent conjugation success | DBCO-modified oligonucleotides | |
| Fluorescence Quantum Yield (Φ) | 0.82 - 0.92 | In aqueous buffer, pH > 7.5 | |
| Photobleaching | Susceptible to photobleaching | Under high-intensity illumination | |
| Triazole Linkage Stability | Stable to nuclease hydrolysis | DNase I treatment | |
| Compatibility with PCR | Tolerated by polymerases | When modification is not at the 3'-terminus |
Conclusion
This compound is a highly effective and versatile reagent for the fluorescent labeling of oligonucleotides. Its application via click chemistry provides a robust and efficient method for generating probes for a wide array of molecular biology techniques, including real-time PCR, FISH, and SNP genotyping. The favorable spectroscopic properties of 6-FAM, combined with the advantages of the PEG3 linker and the stability of the triazole linkage, make it an invaluable tool for researchers and professionals in the life sciences and drug development. Careful consideration of experimental conditions, particularly pH and light exposure, will ensure optimal performance of 6-FAM labeled oligonucleotides in various applications.
References
A Deep Dive into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Principles and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing molecular synthesis across various scientific disciplines, including drug discovery, materials science, and bioconjugation.[1][2][3] Its remarkable efficiency, high regioselectivity, and broad functional group tolerance have established it as a powerful tool for the construction of complex molecular architectures.[1][4] This technical guide delves into the core principles of CuAAC, providing a comprehensive overview of its mechanism, quantitative aspects, and detailed experimental protocols.
Core Principles and Reaction Mechanism
The CuAAC is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. While the thermal Huisgen cycloaddition often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed reaction proceeds rapidly at room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole. This exquisite control over regioselectivity is a key advantage of the CuAAC reaction.
The reaction is catalyzed by a copper(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate. The in situ generation of Cu(I) is often preferred as it mitigates the need for handling potentially unstable Cu(I) salts and helps to counteract the effects of dissolved oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.
The Dinuclear Copper-Mediated Pathway: A Consensus Mechanism
While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, now strongly supports a dinuclear copper-mediated pathway as the kinetically favored route. This mechanism provides a more comprehensive explanation for the reaction's significant rate acceleration, which can be 10⁷ to 10⁸ times faster than the uncatalyzed reaction.
The catalytic cycle of the dinuclear mechanism can be summarized in the following key steps:
-
Formation of the Copper Acetylide: The reaction initiates with the formation of a copper acetylide intermediate. A copper(I) species coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating its removal by a base (if present) to form the copper acetylide.
-
Formation of the Dinuclear Copper Acetylide Complex: The initially formed mononuclear copper acetylide then interacts with a second copper(I) center to form a dinuclear π,σ-bis(copper) acetylide complex.
-
Azide Coordination and Cycloaddition: The organic azide then coordinates to one of the copper centers in the dinuclear complex. This is followed by the key cycloaddition step, where the azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle intermediate.
-
Ring Contraction and Product Formation: The metallacycle undergoes ring contraction to form a copper-triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Simplified workflow of the CuAAC catalytic cycle.
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the reactants, the catalyst system, the presence and type of ligand, solvent, and temperature. The following tables summarize typical quantitative parameters for CuAAC reactions.
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Source(s) |
| Catalyst Loading | 0.25 - 5 mol% | 0.25 - 1 mM | |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | |
| Reducing Agent | 5 - 10 mol% (or stoichiometric) | 5 - 50 mM | |
| Reactant Concentration | 0.1 - 1 M | 10 µM - 1 mM | |
| Temperature | Room Temperature to 60 °C | Room Temperature | |
| Reaction Time | 30 min - 24 h | 1 - 4 h |
Note: These are general ranges, and optimal conditions may vary depending on the specific substrates and application.
| Azide Substrate Type | Alkyne Substrate | Catalyst System | Solvent | Yield | Source(s) |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | >95% | |
| Alkyl Azide | Propargyl Alcohol | CuI | CH₃CN | High | |
| Aryl Azide | Trimethylsilylacetylene | CuI/DBU | Toluene | 98% | |
| Glycosyl Azide | Various Alkynes | CuSO₄/Sodium Ascorbate | H₂O | Excellent | |
| Peptide-bound Azide | Alkyne-dye | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | Quantitative |
Note: "High," "Excellent," and "Quantitative" are used where specific numerical yields were not provided in the source material but were described as such.
Experimental Protocols
The following are detailed methodologies for key CuAAC experiments. It is crucial to note that these are generalized protocols and may require optimization for specific applications.
Protocol 1: General Procedure for CuAAC in Organic Solvents
This protocol is suitable for the synthesis of small molecules.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0 - 1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF)
Procedure:
-
In a round-bottom flask, dissolve the azide and the terminal alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: CuAAC for Bioconjugation in Aqueous Media
This protocol is designed for the labeling of biomolecules, such as proteins or nucleic acids.
Materials:
-
Alkyne-modified biomolecule (1.0 equivalent)
-
Azide-containing cargo (e.g., a fluorescent dye) (1.5 - 5.0 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (e.g., 50 µM final concentration)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (5 equivalents relative to copper)
-
Sodium Ascorbate (10-20 equivalents relative to copper)
-
Aminoguanidine (optional, to scavenge reactive byproducts)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents in the appropriate buffer or a compatible solvent (e.g., DMSO for the azide-cargo).
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing cargo in the aqueous buffer.
-
Prepare a premixed solution of CuSO₄ and the ligand. Allow it to stand for a few minutes to form the copper-ligand complex.
-
Add the copper-ligand complex to the reaction mixture.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
-
Purify the resulting bioconjugate using a suitable method, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
References
A Deep Dive into Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the covalent ligation of molecules within complex biological systems without interfering with native biochemical processes.[1] This powerful technique, a type of [3+2] cycloaddition between a cyclooctyne and an azide, forms a stable triazole linkage.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.[1][] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed at physiological temperatures and pH.[1]
This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data for various cyclooctynes, and detailed experimental protocols for key applications.
Core Principles of SPAAC
The fundamental principle of SPAAC lies in the use of a strained cyclooctyne, the smallest stable cyclic alkyne. This inherent ring strain is the driving force that dramatically accelerates the [3+2] cycloaddition reaction with an azide. The azide and the strained alkyne are bioorthogonal functional groups, meaning they are chemically inert to the vast majority of biological molecules, ensuring that the reaction is highly selective and occurs only between the intended partners.
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical factor in its application, particularly for in vivo experiments where rapid labeling at low concentrations is often required. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction kinetics.
The following tables summarize the second-order rate constants (k₂) for commonly used cyclooctynes with benzyl azide, providing a basis for selecting the appropriate reagent for a given application.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| Dibenzocyclooctynes (DBCO/DIBAC) | |||
| DBCO (DIBAC) | ~0.6 - 1.0 | High reactivity, widely used. | |
| BARAC | > 1.0 | Very high reactivity, but can be unstable. | |
| Dibenzoannulated Cyclooctynes | |||
| DIBO | ~0.3 - 0.7 | Robust reactivity. | |
| Bicyclononynes | |||
| BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity, slower kinetics. | |
| Other Cyclooctynes | |||
| COMBO | ~0.1 - 0.3 | Monobenzocyclooctyne with improved properties. | |
| TMTH | High, but unstable | Tetramethylthioheptyne, very reactive but limited stability. | |
| MOFO | ~0.1 | Monofluorinated cyclooctyne. | |
| DIFO | ~0.08 | Difluorinated cyclooctyne. |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
Experimental Protocols
Protocol 1: General Protein Labeling using SPAAC
This protocol outlines a general method for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
DBCO-functionalized fluorescent dye, dissolved in DMSO
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the DBCO-dye in DMSO.
-
SPAAC Reaction: Add a 2- to 5-fold molar excess of the DBCO-dye to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may vary depending on the reactants and concentrations.
-
Purification: Remove the unreacted DBCO-dye and purify the labeled protein conjugate using size-exclusion chromatography.
-
Analysis: Confirm labeling and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Protocol 2: Live Cell Surface Labeling
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate an azide-bearing sugar.
Materials:
-
Mammalian cells cultured in appropriate media
-
Azide-containing metabolic precursor (e.g., Ac₄ManNAz for sialic acid labeling)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in media supplemented with the azide-containing sugar precursor for 2-3 days to allow for its incorporation into cell surface glycans.
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS.
-
Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium at a final concentration of 20-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Imaging: Replace the PBS with imaging medium and visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.
Applications in Drug Development and Research
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective ADCs.
-
Live Cell Imaging: The ability to perform SPAAC in living systems has revolutionized the study of dynamic biological processes, allowing for the visualization of specific biomolecules in real-time.
-
Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins and glycans from complex biological samples.
-
Drug Delivery: SPAAC is used to construct targeted drug delivery systems, where a therapeutic agent is conjugated to a targeting moiety (e.g., an antibody or peptide) to enhance its delivery to specific cells or tissues.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its mild reaction conditions, high selectivity, and biocompatibility have enabled unprecedented control over the modification and study of biological systems. The continued development of new cyclooctynes with improved kinetics and properties promises to further expand the applications of this remarkable bioorthogonal reaction.
References
6-FAM-PEG3-Azide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for 6-FAM-PEG3-Azide, a fluorescent dye and click chemistry reagent. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes available data from the constituent components: 6-carboxyfluorescein (6-FAM), polyethylene glycol (PEG), and the organic azide functional group.
Introduction to this compound
This compound is a molecule comprised of three key parts:
-
6-FAM (6-carboxyfluorescein): A widely used green fluorescent dye.
-
PEG3 (Polyethylene Glycol linker): A short, hydrophilic spacer that improves solubility and reduces steric hindrance.
-
Azide group (-N3): A reactive functional group essential for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
While the 6-FAM and PEG components are generally considered to have low toxicity, the presence of the azide group introduces significant potential hazards that necessitate careful handling and adherence to strict safety protocols. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and the azide functional group itself is toxic.
Hazard Identification and Classification
A definitive hazard classification for this compound is not available. However, based on its components, the primary hazards are associated with the azide group.
Organic Azides:
-
Explosive Potential: Organic azides are energetic molecules that can decompose explosively, especially when heated, subjected to shock or friction, or in the presence of certain metals.[1][2][3] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[1][2]
-
Toxicity: The azide ion is highly toxic and has a toxicity profile similar to that of cyanide. Exposure through inhalation, ingestion, or skin absorption can be fatal.
-
Reactivity: Azides can react violently with acids to produce highly toxic and explosive hydrazoic acid. They can also form shock-sensitive and explosive metal azides upon contact with heavy metals such as copper, lead, and brass.
6-Carboxyfluorescein (6-FAM):
-
May be harmful if swallowed or in contact with skin.
-
May cause respiratory tract irritation if inhaled.
Polyethylene Glycol (PEG):
-
Generally considered to have low toxicity and is not classified as a hazardous substance.
Quantitative Data Summary
The following tables summarize the available quantitative data for the components of this compound.
Table 1: Physical and Chemical Properties of 6-Carboxyfluorescein (6-FAM)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂O₇ | |
| Molecular Weight | 376.32 g/mol | |
| Melting Point | >300 °C | |
| Appearance | Dark yellow to dark orange powder | |
| Solubility | Soluble in 0.1 M NaOH | |
| Fluorescence λex | 492 nm | |
| Fluorescence λem | 517 nm (pH 8.0) |
Table 2: Physical and Chemical Properties of Polyethylene Glycol (PEG) 400
| Property | Value | Reference |
| Appearance | Viscous, colorless liquid | |
| pH (5% solution) | 4.5 - 7.5 | |
| Melting Point | 4 - 8 °C | |
| Flash Point | >210 °C (Closed cup) | |
| Stability | Stable under normal conditions |
Table 3: General Hazard Profile of Organic Azides
| Hazard | Description | References |
| Explosive Sensitivity | Sensitive to heat, shock, friction, and light. | |
| Toxicity | Highly toxic; comparable to cyanide. Can be fatal if inhaled, ingested, or absorbed through the skin. | |
| Reactivity with Acids | Reacts with acids to form highly toxic and explosive hydrazoic acid. | |
| Reactivity with Metals | Forms shock-sensitive and explosive salts with heavy metals (e.g., copper, lead). | |
| Incompatible Solvents | Halogenated solvents (e.g., dichloromethane, chloroform) can form extremely unstable di- and tri-azidomethane. |
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is critical to ensure the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Skin and Body Protection: A lab coat must be worn. Ensure full skin coverage.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a properly fitted respirator.
Engineering Controls
-
All work with this compound, especially when handling the solid compound or preparing stock solutions, must be conducted in a certified chemical fume hood.
-
A safety shield (blast shield) should be used when performing reactions with azides, particularly on a larger scale.
Handling Procedures
-
Avoid Metal Contact: Do not use metal spatulas or other metal utensils to handle this compound to prevent the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas.
-
Avoid Heat, Friction, and Shock: Handle the compound gently. Do not grind or subject it to sudden impact. Avoid heating the solid material.
-
Small Quantities: Use the smallest amount of the azide necessary for the experiment.
-
Solvent Selection: Do not use halogenated solvents such as dichloromethane or chloroform.
-
Acid Incompatibility: Ensure that the work area and all equipment are free of acids to prevent the formation of hydrazoic acid.
Storage
-
Temperature: Store this compound at -20°C in a dry, dark place.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Container: Keep the container tightly sealed.
-
Segregation: Store away from acids, heavy metals, and oxidizing agents.
Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material.
-
Waste Disposal: Dispose of all azide-containing waste as hazardous chemical waste in a dedicated and clearly labeled container. Do not mix azide waste with acidic waste. Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
Signaling Pathways and Experimental Workflows
Safe Handling Workflow for this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
While this compound is a valuable tool in bioconjugation and chemical biology, its safe use is paramount. The primary hazards stem from the organic azide group, which is both toxic and potentially explosive. By understanding these risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can minimize the risks associated with this compound and conduct their work safely and effectively. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
A Technical Guide to 6-FAM-PEG3-Azide: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM-PEG3-Azide is a fluorescent labeling reagent widely utilized in biomedical research and drug development. This molecule incorporates a 6-carboxyfluorescein (6-FAM) fluorophore, a triethylene glycol (PEG3) spacer, and a terminal azide group. This combination of features makes it an invaluable tool for the fluorescent tagging of biomolecules, particularly alkyne-modified oligonucleotides and other macromolecules, through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This guide provides an in-depth overview of the technical specifications of this compound, detailed experimental protocols for its use, and a visual representation of the experimental workflow.
Core Properties and Specifications
The Chemical Abstracts Service (CAS) number for this compound is 412319-45-0 .[1] Key properties of this reagent are summarized in the table below, compiled from various suppliers and technical data sheets.
| Property | Value | References |
| CAS Number | 412319-45-0 | [1] |
| Molecular Formula | C29H28N4O9 | |
| Molecular Weight | 576.56 g/mol | |
| Appearance | White to yellow solid | |
| Purity | Typically >95% (HPLC) | |
| Excitation Wavelength (Ex) | ~496 nm | |
| Emission Wavelength (Em) | ~516 nm | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, protect from light |
The 6-FAM fluorophore provides a bright, green fluorescence, while the hydrophilic PEG3 spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule. The terminal azide group is the key functional moiety for the click chemistry reaction.
Experimental Protocol: Fluorescent Labeling of Alkyne-Modified Oligonucleotides
The primary application of this compound is the covalent labeling of alkyne-modified biomolecules. The following protocol is a generalized procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified oligonucleotide. Researchers should optimize the reaction conditions for their specific application.
Materials and Reagents:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Nuclease-free water
-
Organic solvent (e.g., DMSO)
-
Purification system (e.g., HPLC, ethanol precipitation)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in nuclease-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be freshly prepared.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The volumes can be scaled as needed. This example is for a 50 µL reaction.
Reagent Volume Final Concentration Alkyne-modified Oligonucleotide (1 mM) 5 µL 100 µM This compound (10 mM) 2.5 µL 500 µM (5 equivalents) CuSO4:TBTA (1:5 molar ratio, premixed) 5 µL 100 µM CuSO4, 500 µM TBTA Sodium Ascorbate (100 mM) 5 µL 10 mM | Nuclease-free Water | 32.5 µL | - |
-
Note: It is recommended to premix the CuSO4 and TBTA solutions before adding them to the reaction mixture.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific reactants and concentrations.
-
-
Purification of the Labeled Oligonucleotide:
-
The fluorescently labeled oligonucleotide can be purified from unreacted dye and other reaction components using various methods, including:
-
Ethanol Precipitation: Add 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying and analyzing the labeled oligonucleotide.
-
-
-
Characterization:
-
The success of the labeling reaction can be confirmed by techniques such as:
-
UV-Vis Spectroscopy: To quantify the concentration of the oligonucleotide and the incorporated dye.
-
Mass Spectrometry (e.g., MALDI-TOF): To confirm the covalent attachment of the this compound to the oligonucleotide.
-
Fluorimetry: To measure the fluorescence properties of the labeled product.
-
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the key processes involved in using this compound.
Caption: Experimental workflow for oligonucleotide labeling.
References
A Technical Guide to 6-FAM-PEG3-Azide for Researchers and Drug Development Professionals
An in-depth exploration of the fluorescent probe 6-FAM-PEG3-Azide, covering its chemical properties, commercial suppliers, and detailed protocols for its application in bioconjugation and cellular imaging.
This guide provides a comprehensive overview of this compound, a versatile fluorescent labeling reagent. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in utilizing click chemistry for the fluorescent labeling of biomolecules. This document details the technical specifications of the compound, identifies key commercial suppliers, and offers step-by-step experimental protocols for its use in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Core Properties and Commercial Availability
This compound is a chemical compound that integrates a 6-carboxyfluorescein (6-FAM) fluorophore with an azide group via a three-unit polyethylene glycol (PEG3) spacer. The 6-FAM component provides a bright green fluorescence, while the azide group enables covalent attachment to alkyne-modified biomolecules through the highly efficient and specific "click chemistry" reaction. The hydrophilic PEG3 spacer enhances water solubility and minimizes potential steric hindrance between the dye and the target molecule.
A variety of chemical suppliers offer this compound, often with detailed specifications regarding purity and quality control. The following table summarizes key quantitative data for this compound, compiled from various commercial sources.
| Property | Value | Source |
| CAS Number | 412319-45-0 | [1][2] |
| Molecular Formula | C₂₉H₂₈N₄O₉ | [2] |
| Molecular Weight | 576.56 g/mol | [2] |
| Excitation Wavelength (λex) | ~494 nm | [3] |
| Emission Wavelength (λem) | ~521 nm | |
| Purity | Typically >95% (HPLC) | |
| Appearance | White to yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
| Storage Conditions | -20°C, protected from light |
Table 1: Key Technical Specifications of this compound
Commercial Suppliers:
-
TCI Chemicals
-
MedchemExpress
-
Tenova Pharma
-
baseclick GmbH
-
BOC Sciences
Experimental Protocols
This compound is primarily utilized in click chemistry reactions to label biomolecules containing a terminal alkyne or a strained alkyne. The two main types of click chemistry reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Oligonucleotide Labeling
This protocol outlines a general procedure for the fluorescent labeling of an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Nuclease-free water
-
Appropriate buffers (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in nuclease-free water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Alkyne-modified oligonucleotide (e.g., 1 nmol)
-
Nuclease-free water to adjust the final volume
-
This compound stock solution (e.g., 5-10 equivalents, 5-10 nmol)
-
Copper ligand stock solution (e.g., 5 equivalents, 5 nmol)
-
CuSO₄ stock solution (e.g., 1 equivalent, 1 nmol)
-
-
Vortex the mixture gently.
-
Add the freshly prepared Sodium Ascorbate stock solution (e.g., 10 equivalents, 10 nmol) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as HPLC or gel electrophoresis.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye and catalyst using methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Imaging
SPAAC offers a copper-free alternative for labeling biomolecules, which is particularly advantageous for live-cell imaging applications where copper toxicity is a concern. This protocol describes the labeling of azide-modified proteins in living cells.
Materials:
-
Cells cultured with an azide-containing metabolic label (e.g., azidohomoalanine, AHA, to label newly synthesized proteins)
-
This compound
-
A strained alkyne-modified probe (e.g., a DBCO-functionalized molecule to be attached to the azide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required for endpoint analysis
-
Mounting medium with DAPI for nuclear counterstaining
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified metabolic precursor (e.g., AHA) for a desired period to allow for its incorporation into newly synthesized proteins.
-
-
Cell Preparation:
-
Wash the cells twice with warm PBS to remove unincorporated metabolic label.
-
-
SPAAC Reaction:
-
Prepare a solution of the strained alkyne-modified probe in a biocompatible buffer or cell culture medium.
-
Add the strained alkyne solution to the cells and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with PBS to remove the unreacted strained alkyne probe.
-
Prepare a solution of this compound in a biocompatible buffer.
-
Add the this compound solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
The cells can now be imaged live using a fluorescence microscope with appropriate filter sets for 6-FAM (e.g., excitation at ~490 nm and emission at ~525 nm).
-
Alternatively, cells can be fixed, permeabilized, and counterstained (e.g., with DAPI for the nucleus) before mounting and imaging.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language can effectively illustrate the logical flow of experimental procedures and the conceptual framework of signaling pathways that can be investigated using this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells.
Caption: Conceptual pathway for tracking drug delivery using a this compound conjugate.
References
Methodological & Application
Application Notes and Protocols for 6-FAM-PEG3-Azide in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM-PEG3-Azide is a fluorescent probe that is instrumental in the field of bioorthogonal chemistry for live-cell imaging. This molecule comprises a 6-carboxyfluorescein (6-FAM) fluorophore, a triethylene glycol (PEG3) spacer, and a terminal azide group. The 6-FAM component provides a bright, green fluorescent signal, while the azide group allows for covalent attachment to biomolecules through "click chemistry." The hydrophilic PEG3 spacer enhances the water solubility of the probe and minimizes steric hindrance, facilitating its interaction with target molecules within the complex cellular environment.
This probe is particularly valuable for visualizing and tracking a wide array of biomolecules, including newly synthesized proteins, glycans, and lipids, in their native cellular context. The methodology relies on a two-step process: first, cells are metabolically labeled with a precursor molecule containing a bioorthogonal alkyne group. This alkyne-modified precursor is incorporated into the target biomolecules by the cell's own metabolic machinery. Subsequently, the this compound is introduced to the live cells, where it undergoes a highly specific and efficient click chemistry reaction with the alkyne-tagged biomolecules, resulting in their fluorescent labeling.
There are two primary forms of click chemistry utilized for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is a highly efficient reaction, the copper catalyst can exhibit cytotoxicity, necessitating the use of copper-chelating ligands to protect the cells.[1] In contrast, SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), for the reaction, thereby circumventing the issue of copper toxicity.[2][3]
These application notes provide detailed protocols for the use of this compound in live-cell imaging, covering both metabolic labeling and the subsequent click chemistry reactions.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~496 nm | [2] |
| Emission Maximum (λem) | ~517 nm | [2] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | High | |
| Color | Green |
Table 2: Recommended Reagent Concentrations for Live-Cell Labeling
| Reagent | Concentration Range | Notes |
| Metabolic Labeling | ||
| Azido-modified precursor (e.g., Azidohomoalanine, Azido sugars) | 25 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| CuAAC Click Reaction | ||
| This compound | 1 - 10 µM | Higher concentrations may increase background fluorescence. |
| Copper (II) Sulfate (CuSO₄) | 20 - 100 µM | |
| Copper-chelating ligand (e.g., THPTA) | 100 - 500 µM | Essential for reducing copper-induced cytotoxicity. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2 mM | Freshly prepared solution is recommended. |
| SPAAC Click Reaction | ||
| This compound | 1 - 10 µM | |
| Alkyne-modified probe (e.g., DBCO, BCN) | 10 - 50 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in complete culture medium.
-
Carefully aspirate the complete medium and wash the cells once with pre-warmed PBS.
-
Replace the PBS with methionine-free medium and incubate the cells for 1 hour to deplete intracellular methionine pools.
-
Prepare a stock solution of AHA in sterile water or PBS.
-
Add AHA to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration should be determined for each cell line.
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
After the incubation period, wash the cells twice with pre-warmed PBS to remove any unincorporated AHA.
-
The cells are now ready for the click chemistry reaction with this compound.
Protocol 2: Metabolic Labeling of Glycans with Azido Sugars
This protocol outlines the metabolic incorporation of peracetylated azido sugars into cellular glycans. The peracetylated forms are used to enhance cell permeability.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, Ac₄GlcNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in complete culture medium.
-
Prepare a stock solution of the peracetylated azido sugar in DMSO.
-
Dilute the stock solution in complete culture medium to a final concentration of 25-100 µM. The optimal concentration will vary depending on the cell type and the specific azido sugar used.
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into glycans.
-
After incubation, wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.
-
The cells are now ready for the click chemistry reaction with this compound.
Protocol 3: Live-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the fluorescent labeling of alkyne-modified biomolecules in live cells using this compound via CuAAC.
Materials:
-
Metabolically labeled live cells (from Protocol 1 or 2)
-
Live-cell imaging buffer (e.g., phenol red-free medium, HBSS)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄, THPTA, and Sodium Ascorbate in sterile water.
-
Wash the metabolically labeled cells twice with pre-warmed live-cell imaging buffer.
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order to the live-cell imaging buffer:
-
This compound (final concentration 1-10 µM)
-
THPTA (final concentration 100-500 µM)
-
CuSO₄ (final concentration 20-100 µM)
-
Sodium Ascorbate (final concentration 1-2 mM)
-
-
Gently mix the cocktail and add it to the cells.
-
Incubate the cells for 5-20 minutes at 37°C, protected from light. It is crucial to minimize the incubation time to reduce potential copper-induced cytotoxicity.
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe and reaction components.
-
The cells are now ready for live-cell imaging.
Protocol 4: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free fluorescent labeling of alkyne-modified biomolecules in live cells using this compound and a strained cyclooctyne.
Materials:
-
Metabolically labeled live cells (with a strained alkyne like DBCO or BCN)
-
Live-cell imaging buffer
-
This compound
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Wash the metabolically labeled cells twice with pre-warmed live-cell imaging buffer.
-
Dilute the this compound stock solution in live-cell imaging buffer to a final concentration of 1-10 µM.
-
Add the this compound solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.
-
The cells are now ready for live-cell imaging.
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging using this compound.
Caption: Metabolic incorporation pathways of azido-modified precursors.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
Application Notes and Protocols for In Vitro Protein Labeling with 6-FAM-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM-PEG3-Azide is a fluorescent labeling reagent used for the modification of biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This bioorthogonal reaction enables the specific and efficient attachment of the 6-FAM (6-Carboxyfluorescein) fluorophore to proteins that have been engineered or chemically modified to contain an alkyne group. The polyethylene glycol (PEG3) spacer enhances the solubility of the reagent and minimizes potential steric hindrance and interaction between the dye and the protein, thereby preserving the protein's native conformation and function.
These application notes provide detailed protocols for the in vitro labeling of alkyne-modified proteins with this compound, methods for purification of the labeled protein, and expected quantitative outcomes.
Principle of the Method
The core of the labeling strategy is the CuAAC reaction, a highly efficient and specific reaction between an azide (present on the this compound) and a terminal alkyne (present on the protein). This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) by a reducing agent such as sodium ascorbate. A chelating ligand, for instance, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance reaction efficiency.
The workflow involves the preparation of an alkyne-modified protein, followed by the click chemistry reaction with this compound, and finally, the purification of the fluorescently labeled protein conjugate.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 661.65 g/mol |
| Excitation Maximum (Ex) | ~494 nm |
| Emission Maximum (Em) | ~520 nm |
| Purity (HPLC) | >95% |
| Solubility | DMSO, DMF, Water (with limitations) |
| Storage | -20°C or -80°C, protect from light |
Table 2: Typical Reaction Parameters and Expected Outcomes for In Vitro Protein Labeling
| Parameter | Recommended Range | Expected Outcome |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | Optimization is needed for desired labeling stoichiometry. |
| CuSO₄ Concentration | 50-250 µM | Catalyzes the cycloaddition reaction. |
| THPTA Concentration | 250-1250 µM | Stabilizes Cu(I) and improves reaction efficiency. |
| Sodium Ascorbate Concentration | 1-5 mM | Reduces Cu(II) to the active Cu(I) catalyst. |
| Reaction Time | 1-4 hours | Can be optimized based on labeling efficiency. |
| Reaction Temperature | Room Temperature | Provides a balance between reaction rate and protein stability. |
| Labeling Efficiency | >90% | Dependent on protein accessibility of the alkyne group. |
| Stoichiometry of Labeling (SOL) | 0.8-1.2 | Indicates the average number of dye molecules per protein. |
Experimental Protocols
Protocol 1: In Vitro Labeling of Alkyne-Modified Protein with this compound
This protocol describes the copper-catalyzed click chemistry reaction to label a protein containing a terminal alkyne with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store any unused portion at -20°C, protected from light and moisture.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water immediately before use.
-
-
Prepare the Protein Solution:
-
Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS or another suitable buffer. The total volume will depend on the amount of protein to be labeled.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 100 µL final reaction volume. Scale the volumes as needed.
-
To 80 µL of the protein solution, add 2 µL of the 10 mM this compound stock solution (final concentration: 200 µM). Mix gently by pipetting.
-
Prepare a premix of the catalyst by adding 1.25 µL of the 20 mM CuSO₄ stock solution to 2.5 µL of the 50 mM THPTA stock solution. This results in a 1:2 molar ratio of Cu:THPTA. Vortex the premix briefly.
-
Add 3.75 µL of the CuSO₄:THPTA premix to the protein/azide mixture. Mix gently.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution (final concentration: 5 mM).
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
-
Stopping the Reaction (Optional):
-
The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM to chelate the copper ions.
-
Protocol 2: Purification of the Labeled Protein
Purification is essential to remove unreacted this compound and reaction components.
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
-
Equilibrate a size exclusion column (e.g., a desalting column) with PBS, pH 7.4.
-
Load the entire reaction mixture onto the column.
-
Elute the protein with PBS according to the manufacturer's instructions.
-
The labeled protein will elute in the void volume or earlier fractions, while the smaller, unreacted dye molecules will be retained and elute later.
-
Collect the fractions containing the protein, which can be identified by their yellow-green color and by measuring absorbance at 280 nm (for protein) and 494 nm (for 6-FAM).
Method 2: Dialysis
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa for a >30 kDa protein).
-
Dialyze against 1-2 L of PBS, pH 7.4, at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of small molecule contaminants.
Visualizations
Caption: Experimental workflow for in vitro protein labeling.
Caption: CuAAC signaling pathway for protein labeling.
Application Note: Protocol for Labeling Alkyne-Modified DNA with 6-FAM-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the efficient labeling of alkyne-modified DNA with 6-FAM-PEG3-Azide using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This bioorthogonal reaction offers high specificity and efficiency, enabling the covalent attachment of the 6-carboxyfluorescein (6-FAM) fluorescent dye to DNA for a wide range of applications, including in vitro and in vivo imaging, fluorescence in situ hybridization (FISH), and polymerase chain reaction (PCR)-based assays.[2][3][4] The protocol outlines the preparation of reagents, the labeling reaction, purification of the labeled DNA, and methods for analysis.
The reaction is based on the formation of a stable triazole linkage between the terminal alkyne on the DNA and the azide group of the this compound dye.[5] This process is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent like sodium ascorbate. To prevent potential damage to the DNA by copper ions, a stabilizing ligand such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.
Caption: A streamlined workflow for labeling alkyne-modified DNA.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Reactant Concentrations | ||
| Alkyne-Modified DNA | 20 - 200 µM | Optimal concentration may vary depending on the DNA sequence and length. |
| This compound | 1.5x molar excess over DNA | A 1.5 to 50-fold molar excess can be used. |
| Catalyst and Ligand | ||
| Copper(II) Sulfate (CuSO₄) | 0.5 mM (final concentration) | Prepare a 10 mM or 20 mM stock solution in water. |
| Sodium Ascorbate | 0.5 mM (final concentration) | Prepare a fresh 5 mM or 300 mM stock solution in water. |
| TBTA or THPTA Ligand | 0.5 mM (final concentration) | Prepare a 10 mM or 100 mM stock solution. |
| Reaction Conditions | ||
| Buffer | 0.2 M Triethylammonium acetate, pH 7.0 | Add from a 2M stock solution. |
| Co-solvent | Up to 50% DMSO | Helps to dissolve the azide dye. |
| Temperature | Room Temperature | Incubation can also be performed at 37°C. |
| Reaction Time | 30 minutes to overnight | Shorter times (30-60 min) are often sufficient. Longer incubation can improve yield. |
| Purification | ||
| Ethanol Precipitation | 2.5 volumes of cold ethanol | Use in the presence of 0.3 M sodium acetate. |
| Analysis | ||
| Gel Electrophoresis | Polyacrylamide Gel Electrophoresis (PAGE) | To confirm the shift in mobility of the labeled DNA. |
| HPLC | Reverse-Phase HPLC (RP-HPLC) | For purification and analysis of the final product. |
Experimental Protocols
Preparation of Stock Solutions
-
Alkyne-Modified DNA: Dissolve the lyophilized alkyne-modified DNA in nuclease-free water to a final concentration of 100-200 µM. Store at -20°C.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store protected from light at -20°C.
-
Triethylammonium Acetate (TEAA) Buffer: Prepare a 2 M stock solution, pH 7.0.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a fresh 5 mM stock solution in nuclease-free water immediately before use, as it is prone to oxidation.
-
TBTA or THPTA Ligand: Prepare a 10 mM stock solution. For TBTA, dissolve in DMSO/t-BuOH. For the water-soluble THPTA, dissolve in nuclease-free water.
Labeling Reaction Protocol
This protocol is for a standard 50 µL reaction. The volumes can be scaled as needed.
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Nuclease-free water to bring the final volume to 50 µL.
-
5 µL of 2 M TEAA buffer (final concentration 0.2 M).
-
10 µL of alkyne-modified DNA (e.g., 100 µM stock, for a final concentration of 20 µM).
-
25 µL of DMSO (for a final concentration of 50%).
-
1.5 µL of 10 mM this compound (for a 1.5x molar excess).
-
-
Vortex the mixture gently.
-
Add 5 µL of freshly prepared 5 mM sodium ascorbate solution (final concentration 0.5 mM). Vortex briefly.
-
Prepare the catalyst complex by mixing equal volumes of 10 mM CuSO₄ and 10 mM TBTA/THPTA stock solutions. Let it stand for a few minutes.
-
Add 2.5 µL of the pre-mixed catalyst complex to the reaction tube (final concentration 0.5 mM).
-
If precipitation is observed, the vial can be heated at 80°C for 3 minutes and then vortexed.
-
Incubate the reaction at room temperature for 30-60 minutes or overnight. Protect the reaction from light.
Purification of Labeled DNA
Ethanol precipitation is a common method for removing unreacted dye and catalyst.
-
To the 50 µL reaction mixture, add 5 µL of 3 M sodium acetate, pH 5.2.
-
Add 125 µL (2.5 volumes) of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant which contains the unreacted dye.
-
Wash the pellet with 200 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified 6-FAM labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
For higher purity, purification by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) is recommended.
Analysis and Characterization
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for DNA) and ~495 nm (for 6-FAM) to determine the concentration of DNA and the degree of labeling. The absorbance maximum for 6-FAM is around 492-496 nm.
-
Fluorescence Spectroscopy: Confirm the presence of the 6-FAM label by measuring the fluorescence emission spectrum. The emission maximum for 6-FAM is approximately 517-520 nm.
-
Gel Electrophoresis: Successful labeling will result in a mobility shift of the DNA band on a denaturing or native polyacrylamide gel compared to the unlabeled DNA. The fluorescently labeled DNA can be visualized using a gel imager with the appropriate filters.
-
Mass Spectrometry: For precise confirmation of labeling, the molecular weight of the purified product can be determined by mass spectrometry.
References
Application Notes and Protocols for 6-FAM-PEG3-Azide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM-PEG3-Azide is a versatile and widely used fluorescent probe for the specific labeling of biomolecules in a variety of applications, including fluorescence microscopy. This molecule consists of a bright and photostable 6-carboxyfluorescein (6-FAM) fluorophore linked to an azide group via a hydrophilic polyethylene glycol (PEG) spacer. The azide group allows for covalent attachment to alkyne-modified biomolecules through a highly efficient and bioorthogonal click chemistry reaction. The PEG spacer enhances water solubility and minimizes steric hindrance, ensuring efficient labeling of a wide range of targets.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in fluorescence microscopy to visualize newly synthesized proteins and glycoproteins.
Properties of this compound
This compound is a green-emitting fluorescent dye with spectral properties compatible with standard fluorescein (FITC) filter sets.[1] Its high fluorescence quantum yield and good photostability make it a reliable choice for demanding imaging experiments.[1]
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1][2] |
| Emission Maximum (λem) | ~517 nm | [1] |
| Quantum Yield (ΦF) | ~0.80 | |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | |
| Recommended Filter Set | FITC/GFP |
Table 2: Comparison of 6-FAM with Other Green-Emitting Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability |
| 6-FAM | ~495 | ~517 | High | Moderate |
| Alexa Fluor 488 | ~495 | ~519 | Very High | High |
| DyLight 488 | ~493 | ~518 | Very High | High |
| FITC | ~494 | ~518 | High | Low |
Principle of Bioorthogonal Labeling with this compound
The use of this compound in cellular imaging relies on the principle of bioorthogonal chemistry. This two-step strategy allows for the specific labeling of biomolecules in their native environment with minimal perturbation.
-
Metabolic Incorporation of a Bioorthogonal Handle: Cells are first incubated with a metabolic precursor that has been chemically modified to contain an alkyne group. This precursor is incorporated into a specific class of biomolecules by the cell's own metabolic machinery.
-
Click Chemistry Reaction: The incorporated alkyne groups are then specifically and covalently labeled with this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and occurs under biocompatible conditions.
Application 1: Imaging Newly Synthesized Proteins
This protocol describes the labeling and visualization of newly synthesized proteins in mammalian cells using the methionine analog L-azidohomoalanine (AHA) and this compound.
Experimental Workflow:
Detailed Protocol:
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click-&-Go™ Cell Reaction Buffer Kit or equivalent
-
This compound
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Methionine Depletion:
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Add pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
-
AHA Labeling:
-
Prepare a stock solution of AHA in methionine-free medium. The final concentration typically ranges from 25 to 100 µM.
-
Replace the methionine-free medium with the AHA-containing medium and incubate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time and AHA concentration should be determined empirically for each cell type.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail includes a copper(II) sulfate solution, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Add this compound to the reaction cocktail at a final concentration of 2-10 µM.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 3% BSA.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a FITC filter set.
-
Application 2: Imaging Cell Surface Glycoproteins
This protocol describes the labeling and visualization of cell surface sialoglycoproteins using the metabolic precursor N-azidoacetylmannosamine (Ac4ManNAz) and this compound.
Detailed Protocol:
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Click-&-Go™ Cell Reaction Buffer Kit or equivalent
-
This compound
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in complete cell culture medium. A final concentration of 25-50 µM is a good starting point.
-
Add the Ac4ManNAz-containing medium to the cells and incubate for 1-3 days at 37°C and 5% CO₂.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction (No Permeabilization):
-
Prepare the click reaction cocktail as described in the previous protocol.
-
Add this compound to the reaction cocktail at a final concentration of 2-10 µM.
-
Incubate the fixed, non-permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing, Counterstaining, and Imaging:
-
Follow steps 6 and 7 from the "Imaging Newly Synthesized Proteins" protocol.
-
Troubleshooting
Table 3: Troubleshooting Guide for this compound Labeling
| Problem | Possible Cause | Suggested Solution |
| High Background | Autofluorescence of cells or medium. | Image an unstained control sample to assess autofluorescence. Use a fluorophore with a different excitation/emission spectrum if necessary. Use phenol red-free medium for imaging. |
| Non-specific binding of the probe. | Optimize the concentration of this compound. Increase the number and duration of wash steps. Ensure complete removal of unincorporated metabolic precursors. | |
| Incomplete click reaction leading to unbound azide probe. | Ensure the click reaction components are fresh and properly prepared. Optimize the reaction time. | |
| Low or No Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the metabolic precursor. Ensure the cells are healthy and metabolically active. |
| Inefficient click reaction. | Use a fresh click reaction cocktail. Ensure the copper catalyst is active. Increase the concentration of this compound. | |
| Photobleaching. | Use an antifade mounting medium. Minimize exposure of the sample to excitation light. Acquire images with shorter exposure times. | |
| Incorrect filter set. | Ensure you are using a standard FITC/GFP filter set. | |
| Phototoxicity | High concentration of copper catalyst. | Use a copper-chelating ligand (e.g., THPTA) to reduce copper toxicity. Consider using a copper-free click chemistry approach with a DBCO-modified fluorophore. |
| Long exposure to excitation light. | Minimize the duration and intensity of light exposure during imaging. |
References
Application Notes and Protocols for CuAAC Labeling with 6-FAM-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically for the covalent labeling of alkyne-modified biomolecules with 6-FAM-PEG3-Azide. The CuAAC reaction, a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation under mild, aqueous conditions.[1][2][3][][5]
Introduction to CuAAC with this compound
The CuAAC reaction facilitates the formation of a stable triazole linkage between a terminal alkyne and an azide. In the context of bioconjugation, this allows for the precise attachment of reporter molecules, such as the fluorescent dye 6-Carboxyfluorescein (6-FAM), to target biomolecules. The polyethylene glycol (PEG) linker in this compound enhances the solubility and biocompatibility of the fluorescent label.
The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent, most commonly sodium ascorbate. To enhance reaction efficiency and protect biomolecules from potential damage caused by copper ions, a chelating ligand is crucial. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that stabilizes the Cu(I) oxidation state and accelerates the reaction. An alternative for reactions in organic solvents or aqueous mixtures is Tris-(benzyltriazolylmethyl)amine (TBTA).
Experimental Workflow
The general workflow for a CuAAC reaction involves the preparation of stock solutions, setting up the reaction mixture, incubation, and subsequent purification of the labeled product. The following diagram illustrates the key steps.
Caption: Experimental workflow for the CuAAC reaction.
Recommended Reagents and Stock Solutions
Proper preparation of stock solutions is critical for reproducible results. It is recommended to prepare fresh solutions of sodium ascorbate for each experiment.
| Reagent | Recommended Stock Concentration | Solvent | Storage |
| Alkyne-modified Biomolecule | 1-10 mM | Aqueous Buffer (e.g., PBS, pH 7.4) | -20°C or -80°C |
| This compound | 10 mM | DMSO or water | -20°C, protected from light |
| Copper (II) Sulfate (CuSO₄) | 100 mM | Water | Room Temperature |
| THPTA Ligand | 200 mM | Water | -20°C |
| Sodium Ascorbate | 100 mM (Prepare Fresh) | Water | N/A |
General Protocol for CuAAC Labeling
This protocol provides a starting point for the labeling of an alkyne-modified biomolecule with this compound. Optimization may be required depending on the specific biomolecule and experimental goals.
4.1. Preparation of Catalyst Premix
-
In a microcentrifuge tube, combine the appropriate volumes of the 100 mM CuSO₄ stock solution and the 200 mM THPTA stock solution. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is commonly used.
-
Vortex the solution briefly to ensure thorough mixing. This CuSO₄:THPTA premix should be prepared fresh for each experiment.
4.2. Reaction Setup
The following table outlines recommended component concentrations for a typical CuAAC reaction. The final reaction volume can be adjusted as needed.
| Component | Final Concentration | Example Volume for 200 µL Reaction |
| Alkyne-modified Biomolecule | 10-100 µM | Variable |
| This compound | 2-10 molar excess over alkyne | Variable |
| CuSO₄ | 50 µM - 2 mM | Variable |
| THPTA | 250 µM - 10 mM | Variable |
| Sodium Ascorbate | 2.5 - 5 mM | Variable |
| Reaction Buffer | To final volume | e.g., PBS, pH 7.4 |
Reaction Assembly Steps:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule and the this compound.
-
Add the appropriate volume of the freshly prepared CuSO₄:THPTA premix to the tube.
-
Mix the contents of the tube by gentle vortexing or pipetting.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Immediately mix the reaction mixture thoroughly.
4.3. Incubation
-
Incubate the reaction at room temperature for 30 to 60 minutes. Reaction times can be optimized and may range from 15 minutes to several hours depending on the reactants and their concentrations.
4.4. Purification
-
Following incubation, the labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule of interest, such as ethanol precipitation for DNA/RNA, or size exclusion chromatography for proteins.
Optimization and Troubleshooting
The efficiency of the CuAAC reaction can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause | Recommendation |
| Low Labeling Efficiency | Insufficient catalyst or ligand | Increase the concentration of CuSO₄ and THPTA. A final CuSO₄ concentration of 2 mM and a CuSO₄:THPTA ratio of 1:5 is a good starting point for optimization. |
| Inactive reducing agent | Always use a freshly prepared solution of sodium ascorbate. | |
| Presence of inhibitory substances | Avoid using buffers containing chelating agents like Tris. | |
| Degradation of Biomolecule | Copper-mediated oxidative damage | Ensure a sufficient excess of the protective ligand (THPTA) is used (at least 5 equivalents relative to copper). Consider adding aminoguanidine to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation. |
| Precipitation | Poor solubility of reagents | For hydrophobic azides, a co-solvent such as DMSO or t-BuOH may be required. |
Safety Considerations
-
Copper salts are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Azides can be explosive, particularly in the presence of heavy metals. While the concentrations used in these protocols are low, always handle with care.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Preparing Stock Solutions of 6-FAM-PEG3-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM-PEG3-Azide is a fluorescent labeling reagent that incorporates the bright, green-fluorescent 6-FAM (6-carboxyfluorescein) dye, a flexible polyethylene glycol (PEG) spacer, and a reactive azide group. This molecule is extensively used in bioorthogonal chemistry, specifically in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC and SPAAC, respectively) for the precise labeling of biomolecules such as proteins, nucleic acids, and glycans. Proper preparation of stock solutions is the critical first step to ensure the reliability and reproducibility of subsequent experiments. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Physicochemical and Spectroscopic Data
Accurate quantitative data is crucial for preparing solutions of a desired concentration and for its use in various applications. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 576.56 g/mol | [1][2][] |
| Appearance | White to yellow solid | |
| Solubility | Soluble in DMSO (Dimethyl sulfoxide) | [4] |
| Excitation Maximum (λex) | ~498 nm | [5] |
| Emission Maximum (λem) | ~532 nm |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many labeling experiments and can be easily diluted to the desired working concentration.
-
Acclimatize Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using an analytical balance and transfer it to a clean, dry microcentrifuge tube.
-
Calculating the Solvent Volume: To prepare a 10 mM stock solution from 1 mg of the compound, the required volume of DMSO is calculated as follows:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Volume (µL) = (0.001 g / (0.010 mol/L * 576.56 g/mol )) * 1,000,000 µL/L
Volume (µL) ≈ 173.45 µL
-
Dissolving the Compound: Carefully add 173.5 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the fluorescent dye, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots protected from light. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Important Considerations
-
Hygroscopic Nature: Both this compound and DMSO are hygroscopic. It is crucial to use anhydrous DMSO and to minimize the exposure of the solid and the solution to atmospheric moisture.
-
Light Sensitivity: Fluorescent dyes are susceptible to photobleaching. All steps should be performed with minimal exposure to light. Use amber tubes or wrap tubes in aluminum foil.
-
Purity of Reagents: The use of high-purity this compound and anhydrous DMSO is essential for optimal performance and to avoid introducing impurities that could interfere with downstream applications.
-
Safety Precautions: Always handle chemical reagents in a well-ventilated area and wear appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
6-FAM-PEG3-Azide for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM-PEG3-Azide is a versatile fluorescent probe that serves as a powerful tool in flow cytometry for the detection and quantification of a variety of biological phenomena. This molecule combines the bright, well-characterized fluorescence of 6-carboxyfluorescein (6-FAM) with the bio-orthogonal reactivity of an azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances solubility and minimizes steric hindrance, facilitating efficient labeling of target molecules. The azide group allows for covalent labeling of alkyne-containing biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."
These application notes provide an overview of the use of this compound in two key flow cytometry applications: cell proliferation analysis and metabolic glycoengineering for the study of cell surface glycans. Detailed protocols and representative data are included to guide researchers in their experimental design.
Key Applications
-
Cell Proliferation Analysis: Monitoring cell division is fundamental to research in cancer biology, immunology, and developmental biology. By incorporating an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA, proliferating cells can be specifically labeled. Subsequent reaction with this compound via click chemistry allows for the sensitive and robust detection of S-phase cells by flow cytometry.
-
Metabolic Glycoengineering and Cell Surface Labeling: Glycosylation is a critical post-translational modification that influences a wide range of cellular processes. Cells can be cultured with alkyne-modified monosaccharide precursors, which are metabolized and incorporated into the glycan structures of glycoproteins on the cell surface. These metabolically labeled cells can then be fluorescently tagged with this compound, enabling the analysis of glycan expression and dynamics by flow cytometry.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Full Name | N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide |
| Molecular Weight | ~578 g/mol |
| Excitation Maximum (Ex) | ~495 nm |
| Emission Maximum (Em) | ~519 nm |
| Recommended Laser Line | 488 nm (Blue) |
| Recommended Emission Filter | 530/30 nm (FITC channel) |
| Purity | >95% (HPLC) |
| Storage | Store at -20°C, protect from light |
Table 2: Representative Data for Cell Proliferation Analysis (EdU Assay) in HeLa Cells
| Parameter | Control (No EdU) | EdU-labeled |
| Cell Type | HeLa | HeLa |
| EdU Concentration | N/A | 10 µM |
| Incubation Time with EdU | N/A | 2 hours |
| This compound Concentration | 5 µM | 5 µM |
| Percentage of Proliferating Cells (%) | < 1% | ~30-40% |
| Mean Fluorescence Intensity (MFI) of Proliferating Population | Background | High |
| Signal-to-Noise Ratio | N/A | > 100 |
Note: The data presented in this table are representative and may vary depending on the cell type, experimental conditions, and flow cytometer used.
Experimental Protocols
Protocol 1: Cell Proliferation Analysis using EdU and this compound
This protocol describes the detection of proliferating cells by flow cytometry using the Click-iT™ EdU assay principle.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Chemistry Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM)
-
Reducing Agent (e.g., Sodium Ascorbate, 1 M)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
DNA stain (optional, e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and EdU Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA of proliferating cells (e.g., 2 hours). The optimal incubation time may need to be determined empirically.
-
-
Cell Harvest and Fixation:
-
Harvest the cells using standard methods (e.g., trypsinization for adherent cells).
-
Wash the cells once with Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with Wash Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample, mix:
-
85 µL Click Chemistry Reaction Buffer
-
5 µL CuSO₄ solution
-
1 µL this compound (from a 5 mM stock in DMSO)
-
10 µL Reducing Agent
-
-
Resuspend the permeabilized cell pellet in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Wash Buffer.
-
-
DNA Staining (Optional):
-
If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA stain according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Wash Buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer equipped with a 488 nm laser, using the FITC channel (e.g., 530/30 nm filter) to detect the 6-FAM fluorescence.
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans
This protocol describes the labeling of cell surface sialic acids with an alkyne-modified sugar and subsequent detection with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or a suitable alkyne-modified sugar analog
-
This compound
-
Click Chemistry Reaction Buffer
-
Copper (II) Sulfate (CuSO₄) solution
-
Reducing Agent
-
Wash Buffer (PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the alkyne-modified sugar analog (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
-
Cell Harvest:
-
Harvest the cells and wash them twice with ice-cold Wash Buffer.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail as described in Protocol 1.
-
Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Wash Buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer as described in Protocol 1.
-
Visualizations
Signaling Pathway: Metabolic Glycoengineering of Sialic Acid
Caption: Metabolic incorporation of an alkyne-modified sugar into cell surface glycans.
Experimental Workflow: Cell Proliferation Assay
Caption: Experimental workflow for cell proliferation analysis using EdU and click chemistry.
Logical Relationship: Click Chemistry Reaction
Caption: The principle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Application Notes: High-Efficiency Peptide Labeling with 6-FAM-PEG3-Azide
Introduction
The precise covalent attachment of fluorescent dyes to peptides is a cornerstone technique in modern biological research, enabling applications from in-vivo imaging to high-throughput screening and diagnostics.[1][2] 6-carboxyfluorescein (6-FAM) is a widely used fluorophore that emits a bright green fluorescence, making it compatible with most standard detection equipment.[3][4] The 6-FAM-PEG3-Azide derivative is specifically designed for "click chemistry," a class of reactions known for being highly specific, efficient, and biocompatible.[1]
This document provides detailed application notes and protocols for the labeling of alkyne-modified peptides with this compound using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Principle of the Reaction
The labeling process relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry. In this reaction, the azide group (-N₃) on the this compound molecule reacts specifically with a terminal alkyne group incorporated into a peptide. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). This reaction forms a highly stable, chemically inert triazole ring, covalently linking the FAM dye to the peptide. Key advantages of this method include its high reaction speed, quantitative yields, and orthogonality, meaning it does not interfere with other functional groups found in native biomolecules.
Factors Influencing Labeling Efficiency
Achieving high labeling efficiency requires optimization of several key parameters:
-
Catalyst System: The active catalyst is the Cu(I) ion. Since Cu(I) is prone to oxidation to the inactive Cu(II) state, the reaction requires a reducing agent, with sodium ascorbate being the most common. Additionally, a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to protect the catalyst from oxidation, improve its solubility, and prevent damage to the peptide. A ligand-to-copper ratio of 5:1 is often recommended.
-
Reagent Concentration and Quality: The reaction is concentration-dependent; very dilute solutions can lead to poor yields. It is critical to use a freshly prepared solution of sodium ascorbate, as it readily oxidizes in solution. A slight molar excess (2 to 10-fold) of the this compound probe over the alkyne-modified peptide is often used to drive the reaction to completion.
-
Interfering Substances: The CuAAC reaction can be inhibited by several factors. Oxygen can oxidize the Cu(I) catalyst, so degassing solutions is recommended. Thiol-containing compounds, such as DTT or free cysteine residues in the peptide, can interfere with the catalyst. Furthermore, copper-chelating buffers like Tris should be avoided; PBS or HEPES are preferred alternatives.
-
Steric Hindrance: The accessibility of the alkyne group on the peptide can impact reaction efficiency. If the alkyne is located in a sterically hindered position within the peptide's folded structure, the reaction may be slow or incomplete. Performing the reaction under denaturing conditions (e.g., with 1% SDS) can sometimes mitigate this issue, if compatible with the final application.
Quantitative Data: Reaction Conditions and Expected Efficiency
While efficiency is peptide-dependent, CuAAC reactions are known for being highly quantitative, often achieving >95% conversion under optimal conditions. The following table summarizes typical reaction parameters for achieving high labeling efficiency.
| Component | Typical Concentration / Ratio | Key Considerations | Expected Efficiency |
| Alkyne-Modified Peptide | 1 - 50 µM | Lower concentrations may require longer reaction times. | >95% (under optimal conditions) |
| This compound | 2 - 10 fold molar excess | Ensure complete dissolution in a suitable solvent (e.g., DMSO). | |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations are generally not needed and can increase peptide damage. | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1 to protect the catalyst. | |
| Sodium Ascorbate | 1 - 5 mM | Must be prepared fresh. Use at least a 10-fold excess over copper. | |
| Reaction Buffer | - | pH 7-8. Avoid Tris or other chelating agents. PBS or HEPES are recommended. | |
| Incubation | 1 - 4 hours at Room Temp. | Protect from light to prevent photobleaching of the FAM dye. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Inactive catalyst (oxidized copper). | Prepare sodium ascorbate solution fresh for each experiment. Degas solutions. Ensure a 5:1 ligand-to-copper ratio. |
| Interfering substances in the sample. | Remove reducing agents like DTT via buffer exchange. Avoid Tris buffers. | |
| Degraded azide probe. | Use high-quality reagents and store them properly. | |
| Brown Pellet After Reaction | Copper precipitation. | This can occur during cleanup. Ensure proper purification via HPLC. |
| Low Yield After Purification | Peptide precipitation or aggregation. | Change solvent composition (e.g., use NMP instead of DMF for synthesis) or reaction conditions. |
Experimental Protocols & Visualizations
The following sections provide detailed, step-by-step protocols for peptide labeling and efficiency analysis, accompanied by workflow diagrams.
Experimental Workflow for Peptide Labeling and Analysis
Caption: Workflow for labeling, purification, and analysis of peptides.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Peptide
This protocol details the labeling of 1 nmol of an alkyne-containing peptide. The reaction can be scaled as needed.
Materials:
-
Alkyne-modified peptide
-
This compound (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 10 mM stock in water)
-
THPTA ligand (e.g., 50 mM stock in water)
-
Sodium Ascorbate (e.g., 100 mM stock in water, prepare fresh immediately before use )
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Peptide: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of ~50 µM. For this example, dissolve 1 nmol of peptide in 20 µL of PBS.
-
Prepare Catalyst Premix: In a separate tube, prepare the Copper-Ligand catalyst premix.
-
Add 1 µL of 10 mM CuSO₄ stock.
-
Add 1 µL of 50 mM THPTA stock.
-
Vortex briefly. This creates a 5:1 ligand-to-copper ratio.
-
-
Set up Reaction: In a microcentrifuge tube, add the components in the following order. Vortex gently after each addition.
-
20 µL of the peptide solution (1 nmol).
-
1 µL of 10 mM this compound stock (10 nmol, 10x excess).
-
2 µL of the Copper-Ligand premix.
-
-
Initiate Reaction: Add 2 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the click reaction. The final reaction volume will be ~25 µL.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). Reaction progress can be monitored by LC-MS if desired.
-
Purification: Upon completion, purify the labeled peptide from excess dye and catalyst components using reverse-phase HPLC (RP-HPLC).
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light. Confirm the final product's identity and purity via analytical HPLC and mass spectrometry.
Protocol 2: Quantification of Labeling Efficiency by RP-HPLC
Principle: Reverse-phase HPLC separates molecules based on hydrophobicity. The addition of the 6-FAM dye significantly increases the hydrophobicity of the peptide, resulting in a longer retention time on a C18 column compared to the unlabeled peptide. By integrating the areas of the two peaks (unlabeled starting material and labeled product), the labeling efficiency can be accurately calculated.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Crude reaction mixture from Protocol 1
Procedure:
-
Sample Preparation: Dilute a small aliquot (e.g., 1-2 µL) of the crude reaction mixture into 100 µL of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until the baseline is stable.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the peptides using a linear gradient, for example:
-
5% to 60% Mobile Phase B over 30 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Detection: Monitor the elution using a UV detector at two wavelengths:
-
214 nm or 220 nm: To detect the peptide backbone of both labeled and unlabeled peptides.
-
495 nm: To specifically detect the 6-FAM dye on the labeled peptide.
-
-
Data Analysis and Calculation:
-
In the 214/220 nm chromatogram, identify the peaks corresponding to the unlabeled peptide (earlier retention time) and the 6-FAM-labeled peptide (later retention time). The identity of each peak should be confirmed by mass spectrometry.
-
Integrate the area under each peak.
-
Calculate the labeling efficiency using the following formula:
Efficiency (%) = [ (Peak Area of Labeled Peptide) / (Peak Area of Labeled Peptide + Peak Area of Unlabeled Peptide) ] x 100
-
Application Example: FRET-Based Protease Assay
Fluorescently labeled peptides are frequently used to create highly sensitive substrates for enzymatic assays, such as those for proteases. In a Fluorescence Resonance Energy Transfer (FRET) assay, a fluorophore (like 6-FAM) and a quencher are attached to a peptide substrate. When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Caption: FRET assay using a FAM-labeled peptide to detect protease activity.
References
6-FAM-PEG3-Azide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM-PEG3-Azide is a versatile fluorescent labeling reagent that plays a crucial role in modern drug discovery. This molecule combines the bright, green fluorescence of 6-Carboxyfluorescein (6-FAM) with the bioorthogonal reactivity of an azide group, all connected by a flexible, hydrophilic triethylene glycol (PEG3) spacer. This unique structure makes it an ideal tool for a wide range of applications, from target identification and validation to high-throughput screening and cellular imaging.
The azide group allows for highly specific and efficient covalent labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[1][2] These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biological processes.[3] The PEG3 linker enhances water solubility and minimizes steric hindrance between the fluorescent dye and the target biomolecule, thereby preserving its natural function.[4][5] The 6-FAM fluorophore provides a strong, photostable fluorescent signal that is compatible with standard fluorescence detection instrumentation.
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of drug discovery.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is essential for designing and optimizing experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₂₈N₄O₉ | |
| Molecular Weight | 576.56 g/mol | |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Quantum Yield (Φ) of 6-FAM | ~0.93 (in aqueous buffer, pH > 8) | |
| Recommended pH Range for 6-FAM | 7.5 - 8.5 | |
| Solubility | Soluble in DMSO, DMF, and water (at pH > 6) |
Key Applications in Drug Discovery
This compound is a powerful tool for a variety of applications in drug discovery, including:
-
Target Identification and Validation: By creating an alkyne-modified version of a bioactive small molecule, researchers can use this compound to fluorescently label the protein targets of that molecule within a complex cellular lysate. This allows for the visualization and subsequent identification of drug targets.
-
High-Throughput Screening (HTS): In HTS assays for enzyme inhibitors (e.g., kinases, proteases), an alkyne-modified substrate can be used. Upon enzymatic activity, the modified portion may be cleaved or remain intact, and subsequent labeling with this compound allows for a fluorescent readout to quantify enzyme activity and the effect of potential inhibitors.
-
Cellular Imaging and Localization Studies: This reagent can be used to visualize the localization of alkyne-labeled biomolecules within cells. For example, by metabolically incorporating an alkyne-containing amino acid or sugar, newly synthesized proteins or glycans can be fluorescently tagged and their distribution and dynamics studied by fluorescence microscopy.
-
Flow Cytometry: For the quantification of cell surface receptors or other surface-exposed biomolecules, cells can be treated with an alkyne-modified ligand or antibody fragment, followed by labeling with this compound for analysis by flow cytometry.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes a general method for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of EDTA and other chelating agents.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Deionized water
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (to a final concentration of 10-100 µM)
-
PBS or other suitable buffer to adjust the final volume
-
This compound (to a final concentration of 100-500 µM; typically 5-10 fold excess over the protein)
-
-
Vortex the mixture gently.
-
Prepare the catalyst solution by premixing CuSO₄ and THPTA. Add CuSO₄ to the THPTA solution to a final concentration of 10 mM CuSO₄ and 50 mM THPTA.
-
Add the CuSO₄/THPTA catalyst solution to the reaction mixture to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.
-
The labeled protein is now ready for downstream applications.
-
Workflow for CuAAC Labeling of Proteins
Caption: Workflow for labeling alkyne-modified proteins with this compound via CuAAC.
Protocol for In-Gel Fluorescence Visualization of Labeled Proteins
This protocol allows for the direct visualization of this compound labeled proteins in a polyacrylamide gel, offering a sensitive alternative to Western blotting.
Materials:
-
This compound labeled protein sample
-
SDS-PAGE gel and electrophoresis system
-
Fluorescence gel scanner with appropriate filters for 6-FAM (Excitation: ~488 nm, Emission: ~520 nm)
Procedure:
-
Sample Preparation:
-
Mix the labeled protein sample with SDS-PAGE loading buffer. Do not boil the sample , as this can quench the fluorescence of 6-FAM. Heat at 70°C for 10 minutes if necessary for denaturation.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis as per standard procedures.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly in deionized water to remove residual electrophoresis buffer.
-
Place the gel on a fluorescence gel scanner.
-
Scan the gel using an excitation source of ~488 nm and an emission filter of ~520 nm.
-
The labeled proteins will appear as fluorescent bands.
-
Expected Sensitivity:
| Detection Method | Typical Limit of Detection | Reference(s) |
| In-Gel Fluorescence (6-FAM) | ~0.1 - 1 fmol | |
| Western Blot (chemiluminescence) | ~1 - 100 fmol |
High-Throughput Screening Assay for Kinase Inhibitors (Representative Protocol)
This protocol outlines a representative fluorescence polarization (FP)-based high-throughput screening assay to identify kinase inhibitors, adapted for use with this compound.
Principle: A large, alkyne-modified peptide substrate is phosphorylated by a kinase. A phospho-specific binding protein (e.g., an antibody or a domain like an SH2 domain) is then added. The non-phosphorylated alkyne-peptide is labeled with this compound to create a fluorescent tracer. In the absence of kinase activity, the tracer binds to the phospho-specific protein, resulting in a high FP signal. When the kinase is active, it phosphorylates the unlabeled substrate, which then competes with the tracer for binding to the phospho-specific protein, leading to a low FP signal. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a high FP signal.
Materials:
-
Kinase of interest
-
Alkyne-modified peptide substrate for the kinase
-
ATP
-
Phospho-specific binding protein
-
This compound labeled tracer peptide (prepared by reacting the alkyne-peptide with this compound and purifying)
-
Assay buffer (e.g., Tris or HEPES buffer, pH 7.5, containing MgCl₂, DTT, and a surfactant like Tween-20)
-
Test compounds (potential inhibitors)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
To each well of a 384-well plate, add:
-
Kinase
-
Alkyne-modified peptide substrate
-
ATP
-
Test compound (or DMSO as a control)
-
-
Incubate at room temperature for a time determined by the kinase's activity.
-
-
Detection:
-
Add a mixture of the phospho-specific binding protein and the this compound labeled tracer peptide to each well.
-
Incubate for 30-60 minutes at room temperature to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for 6-FAM.
-
Data Analysis:
-
Wells with high FP values indicate kinase inhibition.
-
The Z'-factor should be calculated to assess the quality of the assay.
Workflow for HTS Kinase Inhibitor Assay
Caption: Workflow for a fluorescence polarization-based HTS assay for kinase inhibitors.
Workflow for Target Identification using this compound and Mass Spectrometry
This workflow describes a general strategy for identifying the cellular targets of a drug using a clickable, alkyne-modified version of the drug and this compound for visualization and enrichment.
Workflow for Target Identification
Caption: A generalized workflow for drug target identification using an alkyne-modified drug and this compound.
Conclusion
This compound is a highly valuable and versatile tool in the drug discovery process. Its combination of bright fluorescence, bioorthogonal reactivity, and a biocompatible linker enables a wide array of applications for target identification, high-throughput screening, and cellular imaging. The protocols and workflows provided here serve as a guide for researchers to effectively utilize this powerful reagent in their drug discovery endeavors. As with any experimental technique, optimization of reaction conditions for specific applications is recommended to achieve the best results.
References
- 1. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Post-Labeling Analysis of 6-FAM-PEG3-Azide Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-carboxyfluorescein (6-FAM) is a widely used green fluorescent dye that can be conjugated to various biomolecules for detection and quantification. The 6-FAM-PEG3-Azide derivative allows for its attachment to alkyne-modified molecules via a highly specific and bioorthogonal click chemistry reaction.[1][2] This process, which can be a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), yields a stable triazole linkage.[3]
Following the conjugation reaction, a critical and often overlooked phase is the comprehensive analysis of the newly formed conjugate. Post-labeling analysis is essential to ensure the quality, purity, and consistency of the labeled biomolecule, which is paramount for the reliability of downstream applications such as fluorescence microscopy, flow cytometry, real-time PCR, and immunoassays.[3][4] This document provides detailed protocols and guidelines for the purification and characterization of this compound conjugates.
General Experimental Workflow
The overall process, from the initial conjugation to the final characterization, involves several key stages. The workflow ensures the removal of unreacted materials and a thorough assessment of the final product's quality.
Caption: General workflow for conjugation, purification, and analysis of this compound conjugates.
Section 1: Purification Protocols
Purification is a critical step to remove excess, unreacted this compound and any potential aggregates formed during the reaction. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is the most common method for purifying bioconjugates, separating molecules based on their hydrodynamic radius.
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) Purification
This protocol is suitable for purifying protein and antibody conjugates.
-
System Preparation:
-
Column: Select a size-exclusion column with a fractionation range appropriate for the molecular weight of your biomolecule.
-
Mobile Phase: Prepare a filtered and degassed buffer compatible with your biomolecule (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
System Equilibration: Equilibrate the HPLC system and column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
If necessary, concentrate the crude conjugation reaction mixture using an appropriate centrifugal filter device.
-
Filter the sample through a 0.22 µm syringe filter to remove any precipitates.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run the separation isocratically (constant mobile phase composition).
-
Monitor the elution profile using UV detectors at 280 nm (for protein) and 495 nm (for 6-FAM).
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that absorbs at both 280 nm and 495 nm. This peak represents the 6-FAM-labeled conjugate.
-
Early-eluting peaks that absorb at both wavelengths may indicate aggregates.
-
Late-eluting peaks absorbing only at 495 nm correspond to the free, unconjugated this compound dye.
-
-
Post-Purification:
-
Pool the relevant fractions.
-
Buffer exchange into a suitable storage buffer and determine the concentration. The purified conjugate is now ready for characterization.
-
Section 2: Characterization and Quality Control Protocols
After purification, the conjugate must be characterized to determine its concentration, degree of labeling, purity, and integrity.
UV-Vis and Fluorescence Spectroscopy
Spectroscopy is used to confirm the presence of the 6-FAM label and to calculate the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.
Key Spectral Properties
| Analyte | Max Absorbance (λmax) | Max Emission (λem) | Molar Extinction Coefficient (ε) |
| 6-FAM | ~495 nm | ~519 nm | ~75,000 M⁻¹cm⁻¹ at 495 nm |
| Typical Protein | ~280 nm | - | Varies by sequence |
| Typical Oligonucleotide | ~260 nm | - | Varies by sequence |
Protocol 2: Determination of Degree of Labeling (DOL)
-
Acquire Spectra:
-
Measure the absorbance of the purified conjugate solution at 280 nm (or 260 nm for oligonucleotides) and 495 nm using a UV-Vis spectrophotometer.
-
Use the purification or storage buffer as a blank.
-
-
Calculate Concentrations:
-
A correction factor is needed to account for the absorbance of the 6-FAM dye at 280 nm (A₂₈₀ of 6-FAM is approx. 0.3 times its A₄₉₅).
-
Concentration of Biomolecule (M):
-
C_biomolecule = [A₂₈₀ - (A₄₉₅ * 0.3)] / ε_biomolecule
-
-
Concentration of 6-FAM (M):
-
C_dye = A₄₉₅ / ε_dye
-
-
-
Calculate DOL:
-
DOL = C_dye / C_biomolecule
-
Caption: Logical workflow for calculating the Degree of Labeling (DOL) from absorbance values.
Example DOL Calculation Data
| Parameter | Value | Unit |
| A₂₈₀ | 0.95 | AU |
| A₄₉₅ | 0.60 | AU |
| ε_protein | 210,000 | M⁻¹cm⁻¹ |
| ε_dye | 75,000 | M⁻¹cm⁻¹ |
| Corrected A₂₈₀ | 0.77 | AU |
| C_protein | 3.67 x 10⁻⁶ | M |
| C_dye | 8.00 x 10⁻⁶ | M |
| Calculated DOL | 2.18 | - |
Analytical HPLC
Analytical HPLC is used to assess the purity and homogeneity of the final conjugate. Unlike preparative HPLC, the goal here is analysis, not collection.
Protocol 3: Analytical SEC-HPLC for Purity Assessment
-
System Setup: Use the same column and mobile phase conditions as in the purification protocol.
-
Injection: Inject a small, known amount of the purified conjugate.
-
Analysis:
-
Record the chromatogram at 280 nm and 495 nm.
-
A pure conjugate should yield a single, symmetrical peak that is detected at both wavelengths.
-
Calculate the purity by integrating the area of the main conjugate peak relative to the total peak area in the chromatogram. The presence of multiple peaks may indicate aggregation or fragmentation.
-
Typical Analytical HPLC Results
| Sample | Retention Time (min) | Peak Area % (280 nm) | Peak Area % (495 nm) | Interpretation |
| Unlabeled Protein | 10.5 | 100% | 0% | Starting Material |
| Purified Conjugate | 10.3 | >95% | >95% | High Purity Conjugate |
| Free 6-FAM Dye | 15.2 | 0% | 100% | Unconjugated Dye |
| Aggregate | 8.5 | <5% | <5% | High MW Impurity |
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of successful conjugation by measuring the precise molecular weight of the labeled biomolecule.
Protocol 4: Mass Spectrometry Analysis
-
Sample Preparation:
-
The sample must be free of non-volatile salts. Buffer exchange the purified conjugate into a volatile buffer (e.g., ammonium acetate) or deionized water.
-
Dilute the sample to an appropriate concentration for MS analysis (typically in the low µM range).
-
-
Instrumentation:
-
Electrospray Ionization (ESI) is commonly used for proteins and large biomolecules.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected masses of the unlabeled biomolecule and the conjugate(s).
-
-
Data Analysis:
-
Deconvolute the raw m/z spectrum to obtain the zero-charge mass profile.
-
Compare the observed mass of the conjugate to the theoretical mass. The mass shift should correspond to the mass of the this compound moiety that has been added.
-
The presence of multiple peaks may indicate heterogeneity in the number of attached dyes (e.g., DOL of 1, 2, 3, etc.).
-
Example Mass Spectrometry Data
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unlabeled Antibody | 148,000.0 | 148,001.2 | - |
| This compound Moiety* | 576.6 | - | - |
| Conjugate (DOL=1) | 148,576.6 | 148,577.5 | +576.3 |
| Conjugate (DOL=2) | 149,153.2 | 149,154.1 | +1152.9 |
*Note: The mass added corresponds to the reacted form of the label within the triazole linkage.
References
Troubleshooting & Optimization
troubleshooting low labeling efficiency with 6-FAM-PEG3-Azide
Technical Support Center: 6-FAM-PEG3-Azide Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound for labeling alkyne-modified molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It consists of a 6-FAM (6-Carboxyfluorescein) fluorophore, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a terminal azide group. The azide group allows it to be covalently attached to molecules containing a terminal alkyne group through a CuAAC click reaction.[1][2] The PEG spacer helps to increase water solubility and minimize steric hindrance between the dye and the target molecule.[3]
Q2: How should I store this compound?
For long-term storage, it is recommended to store the reagent at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It should be protected from light.
Q3: What are the excitation and emission wavelengths for 6-FAM?
The 6-FAM fluorophore has an excitation maximum of approximately 494 nm and an emission maximum of approximately 520 nm.
Q4: Can I use this compound for copper-free click chemistry?
Yes, in addition to copper-catalyzed reactions, the azide group can react with strained cyclooctynes (e.g., DBCO or BCN) in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, which does not require a copper catalyst.[1]
Troubleshooting Low Labeling Efficiency
Low or no fluorescent signal after your labeling reaction can be frustrating. The following guide addresses the most common causes and provides systematic solutions.
Problem Area 1: Reagent Integrity and Stoichiometry
Q: My labeling reaction has failed or the yield is very low. Where should I start troubleshooting?
A: The first step is to check the quality and concentration of your reagents. The CuAAC reaction is sensitive to reagent purity, storage conditions, and the ratio of reactants.
-
Degraded Reducing Agent: The most common point of failure is the reducing agent, typically sodium ascorbate. It is readily oxidized by air when in solution. Always prepare sodium ascorbate solutions fresh just before setting up the reaction.
-
Improper Reagent Storage: Ensure your this compound and alkyne-modified biomolecule have been stored correctly, protected from light and moisture. Improper storage can lead to degradation.
-
Incorrect Stoichiometry: The ratio of azide to alkyne is critical. While a 1:1 ratio is the theoretical ideal, using a slight excess (1.1 to 2-fold) of the less precious component, often the this compound, can help drive the reaction to completion. For labeling oligonucleotides, an excess of 4-50 equivalents of the azide may be used.
-
Purity of Reagents: Use high-purity reagents and solvents. Impurities can inhibit the copper catalyst.
Problem Area 2: Copper Catalyst System
Q: I've confirmed my reagents are good. Could the issue be with the copper catalyst?
A: Yes, the catalyst system is crucial. The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state.
-
Absence of a Ligand: A copper-stabilizing ligand is highly recommended for bioconjugation reactions in aqueous buffers. Ligands like THPTA or TBTA protect the Cu(I) from oxidation, prevent precipitation, and can accelerate the reaction rate. For aqueous reactions, a water-soluble ligand like THPTA is preferred.
-
Incorrect Copper/Ligand Ratio: The optimal ligand-to-copper ratio is typically between 2:1 and 5:1. A 5-fold excess of ligand relative to copper can help protect biomolecules from oxidative damage.
-
Order of Addition: The order in which you mix the reagents matters. It is recommended to pre-mix the copper sulfate (CuSO₄) and the ligand before adding them to the reaction mixture containing your azide and alkyne. Add the sodium ascorbate last to initiate the reaction. Never add ascorbate directly to the copper solution in the absence of a ligand.
Problem Area 3: Substrate and Buffer Conditions
Q: My reagents and catalyst system seem correct, but the labeling is still inefficient. What else could be wrong?
A: The issue may lie with your specific biomolecule or the reaction environment.
-
Incompatible Buffer Components: Avoid buffers containing components that can strongly chelate copper, such as EDTA. Phosphate buffers are generally compatible.
-
Presence of Thiols: Functional groups like thiols (e.g., from cysteine residues or DTT) can interact with the copper catalyst and inhibit the reaction. If your protein contains surface-accessible thiols, you may need to increase the catalyst concentration or add sacrificial metals like Zn(II) or Ni(II) to occupy the thiols.
-
Steric Hindrance: If the alkyne group on your biomolecule is in a sterically hindered location, it may be inaccessible to the azide probe. This can slow the reaction down, requiring longer incubation times or slightly elevated temperatures.
-
pH of the Reaction: CuAAC reactions are typically robust across a range of pH values, but optimal performance is often seen around pH 7-8.
Quantitative Data Summary
For successful labeling, reactant concentrations must be carefully optimized. The following table provides a general starting point for a CuAAC reaction.
| Component | Stock Concentration | Final Concentration | Notes |
| Alkyne-Biomolecule | Varies | 10 - 100 µM | Starting point; can be optimized. |
| This compound | 1 - 10 mM in DMSO | 20 - 500 µM | A 2-10 fold excess over the alkyne is common. |
| Copper(II) Sulfate (CuSO₄) | 20 - 100 mM in H₂O | 50 - 500 µM | Source of the catalyst. |
| Ligand (e.g., THPTA) | 50 - 200 mM in H₂O | 250 µM - 2.5 mM | Use a 5-fold excess relative to CuSO₄. |
| Sodium Ascorbate | 100 mM in H₂O | 1 - 5 mM | Must be prepared fresh. |
Experimental Protocols
General Protocol for Labeling an Alkyne-Modified Protein
This protocol is a starting point and should be optimized for your specific application.
1. Preparation of Stock Solutions:
-
Alkyne-Protein: Prepare a solution of your protein in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-protein to the desired final concentration in buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 5-fold molar excess over the protein).
-
In a separate tube, prepare the catalyst premix: combine 1 part 20 mM CuSO₄ with 5 parts 100 mM THPTA ligand solution. Mix well and let it sit for 1-2 minutes.
-
Add the CuSO₄/THPTA premix to the protein/azide mixture to achieve the desired final copper concentration (e.g., 250 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
3. Incubation:
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate at room temperature for 1-2 hours. Protect the reaction from light. Reaction times can vary from 30 minutes to several hours depending on the substrates.
4. Analysis and Purification:
-
Analyze the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning. A successfully labeled protein will show a fluorescent band at the correct molecular weight.
-
Purify the labeled protein from excess reagents using methods such as dialysis, size exclusion chromatography, or spin filtration.
Visualizations
CuAAC Reaction Pathway
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
General Experimental Workflow
Caption: A step-by-step workflow for a typical this compound labeling experiment.
Troubleshooting Decision Tree
References
reducing background fluorescence with 6-FAM-PEG3-Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using 6-FAM-PEG3-Azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent labeling reagent used for bioconjugation via click chemistry.[1][2] It consists of three components:
-
6-FAM (6-Carboxyfluorescein): A bright, green fluorescent dye.[3][4]
-
PEG3 (Polyethylene glycol spacer): A short, hydrophilic PEG spacer that separates the dye from the azide group to minimize steric hindrance and potential interactions between the dye and the target biomolecule.[5]
-
Azide (N3): A functional group that specifically reacts with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
The key spectral properties of 6-FAM are:
-
Maximum Excitation Wavelength (λex): ~495 nm
-
Maximum Emission Wavelength (λem): ~517-520 nm
Q2: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence can arise from several sources:
-
Non-specific binding of the probe: The fluorescent probe may adhere to cellular components or surfaces through hydrophobic or ionic interactions. While the PEG spacer is designed to reduce this, it can still occur.
-
Excess unbound probe: Insufficient washing after the click chemistry reaction can leave behind a high concentration of unbound this compound, leading to a diffuse background signal.
-
Suboptimal click chemistry reaction conditions: Issues with the copper catalyst, such as precipitation or the use of incorrect concentrations of catalyst and ligand, can contribute to non-specific signal.
-
Cellular autofluorescence: Endogenous cellular components, like NADH and flavins, can fluoresce, particularly in the green channel where 6-FAM emits.
-
Probe aggregation: The lipophilic nature of fluorescent dyes can sometimes lead to the formation of aggregates that bind non-specifically.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter.
Issue 1: High, diffuse background fluorescence throughout the sample.
Q: I am observing a high, uniform background signal across my entire sample, obscuring the specific signal. What should I do?
A: This issue is often due to excess unbound probe or widespread non-specific binding. Here are the steps to troubleshoot this problem:
-
Optimize this compound Concentration: Using too high a concentration of the fluorescent azide increases the likelihood of non-specific binding. Perform a titration experiment to determine the lowest concentration that provides a strong specific signal with minimal background.
-
Enhance Washing Steps: Insufficient washing is a common cause of high background.
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).
-
Incorporate a low concentration of a mild, non-ionic detergent, such as 0.1% Tween-20 or Triton X-100, in your wash buffer (e.g., PBS) to help remove non-specifically bound probe.
-
-
Implement a Blocking Step: A blocking step prior to the click reaction can prevent non-specific binding of the probe to cellular components. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum.
Issue 2: Bright, fluorescent puncta or aggregates in the negative controls.
Q: My negative control samples (without the alkyne-modified target) show bright, speckle-like spots. What is causing this?
A: This often indicates precipitation or aggregation of the this compound probe.
-
Filter the Probe Stock Solution: Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction cocktail.
-
Ensure Reagent Purity and Freshness: Use freshly prepared solutions, especially for the reducing agent (e.g., sodium ascorbate) in CuAAC reactions.
-
Check Solvent Compatibility: Ensure that the solvent used for the probe stock (typically DMSO) is fully compatible with your aqueous reaction buffer. High concentrations of DMSO can sometimes cause precipitation when added to aqueous solutions.
Issue 3: Background fluorescence even after optimizing probe concentration and washing.
Q: I have optimized my probe concentration and washing protocol, but I still have significant background. What other factors could be contributing?
A: If basic optimization fails, consider issues with the click reaction chemistry and cellular autofluorescence.
-
Optimize Click Chemistry Reaction Components: For CuAAC reactions, the copper catalyst can sometimes contribute to background.
-
Ensure you are using a copper(I)-stabilizing ligand, such as THPTA or BTTAA, in a 5-10 fold excess over the copper sulfate.
-
Perform a final wash with a copper chelator like EDTA to quench any residual copper-mediated fluorescence.
-
-
Address Autofluorescence:
-
If possible, switch to a different fluorescent channel (e.g., red or far-red) if your experimental setup allows, as autofluorescence is often more prominent in the green spectrum.
-
Use a mounting medium containing an anti-fade reagent.
-
Consider using a commercial autofluorescence quenching agent, such as TrueBlack® or Sudan Black B, though be sure to check for compatibility with your experiment.
-
If using aldehyde-based fixatives, you can perform a quenching step with 0.1% sodium borohydride in PBS after fixation.
-
Data Presentation
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio (SNR)
| This compound Concentration (µM) | Mean Specific Signal (Arbitrary Units) | Mean Background Signal (Arbitrary Units) | Signal-to-Noise Ratio (SNR) |
| 10 | 1500 | 800 | 1.88 |
| 5 | 1450 | 500 | 2.90 |
| 2.5 | 1300 | 250 | 5.20 |
| 1 | 800 | 150 | 5.33 |
| 0.5 | 450 | 120 | 3.75 |
This table illustrates that the optimal concentration balances a strong specific signal with low background to achieve the highest SNR.
Table 2: Impact of Washing Conditions on Background Fluorescence
| Washing Protocol | Number of Washes | Duration per Wash (min) | Detergent in Wash Buffer | Mean Background Signal (Arbitrary Units) |
| Standard | 3 | 5 | None | 650 |
| Extended Duration | 3 | 15 | None | 450 |
| Increased Washes | 5 | 5 | None | 420 |
| Optimized | 5 | 10 | 0.1% Tween-20 | 210 |
This table demonstrates the effectiveness of increasing the number and duration of washes, as well as including a detergent, in reducing background fluorescence.
Experimental Protocols
Protocol 1: General Method for Reducing Background in Cellular Imaging with this compound (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed cells.
-
Cell Seeding and Fixation:
-
Seed cells on coverslips and culture overnight.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction:
-
880 µL PBS
-
10 µL of 2.5 mM this compound (for a final concentration of 2.5 µM)
-
50 µL of 20 mM Copper(II) Sulfate
-
50 µL of 100 mM THPTA ligand
-
10 µL of 1 M Sodium Ascorbate (add last to initiate the reaction)
-
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells five times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
Perform a final wash with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope with appropriate filter sets for 6-FAM (e.g., FITC/GFP channel).
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting high background fluorescence.
References
dealing with 6-FAM-PEG3-Azide solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-FAM-PEG3-Azide. Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent labeling reagent that incorporates the bright, green-fluorescing 6-FAM (6-Carboxyfluorescein) dye, a flexible triethylene glycol (PEG3) spacer, and a reactive azide group. The PEG3 linker enhances its water solubility and minimizes steric hindrance.[1] It is widely used in "click chemistry" reactions to attach the 6-FAM fluorophore to alkyne-modified biomolecules such as proteins, nucleic acids, and other research targets.
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 50 mg/mL with the aid of ultrasonication. Other recommended solvents include dimethylformamide (DMF) and methanol (MeOH).[2] While the PEG3 linker is designed to improve solubility in aqueous solutions, dissolving the compound directly in aqueous buffers can be challenging, especially at high concentrations.
Q3: Is this compound soluble in water?
While often described as "water-soluble" due to its PEG linker, achieving high concentrations of this compound in purely aqueous solutions can be difficult.[1] It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer for your experiment.
Q4: How does pH affect the solubility and fluorescence of this compound?
The solubility and fluorescence of this compound are significantly influenced by pH due to the presence of the fluorescein core structure. Fluorescein has multiple ionizable groups, and its solubility in aqueous solutions increases at higher pH (alkaline conditions).[3] The fluorescence intensity of fluorescein is also pH-dependent, with optimal brightness typically observed in the pH range of 7 to 9.[4] In acidic conditions (below pH 6), both solubility and fluorescence decrease.
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving.
This is a common issue that can often be resolved with the right solvent and technique.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Possible Causes and Solutions:
-
Inappropriate Solvent: Attempting to dissolve the compound directly in an aqueous buffer can lead to poor solubility.
-
Solution: Always prepare a concentrated stock solution in a recommended organic solvent such as DMSO, DMF, or MeOH first.
-
-
Insufficient Agitation: The powder may require more energy to dissolve completely.
-
Solution: Vortex the solution vigorously. For stubborn powders, sonication for 10-15 minutes is highly effective.
-
-
Low Temperature: Solubility can be temperature-dependent.
-
Solution: Gentle warming of the solution to 30-40°C can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Concentration Too High: You may be exceeding the solubility limit of the solvent.
-
Solution: Try dissolving the powder in a larger volume of the solvent to create a more dilute stock solution.
-
Issue 2: The this compound precipitates out of solution after dilution into an aqueous buffer.
Precipitation upon dilution into an aqueous medium is a frequent challenge, often related to pH and final concentration.
Signaling Pathway of Precipitation
Caption: Factors leading to precipitation of this compound.
Possible Causes and Solutions:
-
pH of the Aqueous Buffer: The pH of your buffer has a strong impact on the solubility of the fluorescein moiety.
-
Solution: Ensure the pH of your final aqueous solution is between 7 and 9 for optimal solubility and fluorescence. If your experimental conditions require a lower pH, be prepared for potential solubility issues and consider using a lower final concentration of the dye.
-
-
Final Concentration is Too High: Even with the PEG linker, the aqueous solubility has its limits.
-
Solution: Try diluting your stock solution further into the aqueous buffer to achieve a lower final concentration. It is often better to work with a larger volume of a more dilute solution.
-
-
Insufficient Mixing: Rapid addition of the organic stock to the aqueous buffer can cause localized high concentrations and precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 30-40°C can also be applied if necessary.
-
Storage: Once fully dissolved, store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to be within the optimal range of 7-9.
-
Dilution Calculation: Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
Mixing: While vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a more dilute solution.
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMSO | 50 mg/mL | May require ultrasonication for complete dissolution. |
| DMF | Soluble | Specific quantitative data is not readily available. |
| Methanol (MeOH) | Soluble | Specific quantitative data is not readily available. |
| Water/Aqueous Buffers | "Water-soluble" | Quantitative data is not specified, but solubility is pH-dependent. Best results are achieved by diluting a concentrated organic stock solution. |
References
preventing non-specific binding of 6-FAM-PEG3-Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of 6-FAM-PEG3-Azide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent labeling reagent. It consists of a 6-FAM (6-Carboxyfluorescein) fluorescent dye, a short polyethylene glycol (PEG3) spacer, and a terminal azide group. Its primary application is in bioconjugation, specifically for labeling alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. This allows for the fluorescent tagging of proteins, nucleic acids, and other molecules for visualization and tracking in various biological assays.
Q2: What causes non-specific binding of this compound?
A2: Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: The FAM dye is a relatively hydrophobic molecule and can non-specifically adsorb to hydrophobic surfaces of proteins, lipids, and plasticware.
-
Electrostatic Interactions: The negatively charged carboxyl group of the FAM dye can interact with positively charged regions on biomolecules and surfaces.
-
Reactivity of the Azide Group: While relatively inert in biological systems, the azide group can potentially undergo side reactions under certain conditions, although this is less common.
-
Cellular Autofluorescence: In cell-based imaging, endogenous fluorophores can contribute to background signal, which can be mistaken for non-specific binding.[1]
Q3: How does the PEG3 linker help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) linker is hydrophilic and creates a hydration shell around the molecule. This has two main benefits:
-
It increases the overall water solubility of the this compound molecule.
-
It acts as a spacer, physically separating the fluorescent dye from the labeled biomolecule, which can help to minimize dye-induced aggregation and non-specific interactions.
Q4: What are the key strategies to prevent non-specific binding?
A4: The primary strategies to minimize non-specific binding include:
-
Use of Blocking Agents: Incubating your sample with a blocking agent to saturate non-specific binding sites.
-
Optimization of Buffer Conditions: Modifying the ionic strength and including detergents in your buffers.
-
Thorough Washing Steps: Implementing a stringent washing protocol to remove unbound probe.
-
Titration of the Probe: Using the lowest effective concentration of this compound.
Troubleshooting Guides
Issue 1: High background fluorescence in microscopy images.
-
Possible Cause: Non-specific binding of the this compound to cellular components or the coverslip.
-
Troubleshooting Steps:
-
Blocking: Pre-incubate your fixed and permeabilized cells with a blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (e.g., goat or donkey serum) in PBS for at least 1 hour at room temperature.
-
Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your washing and antibody dilution buffers to reduce hydrophobic interactions.[2][3] Be aware that higher concentrations of detergents can disrupt cell membranes.[4]
-
Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that provides a good signal-to-noise ratio. High antibody or probe concentrations are a common cause of high background.
-
Increase Washes: Increase the number and duration of washing steps after incubation with the fluorescent probe. For example, perform three to four washes of 5-10 minutes each with PBS containing 0.1% Tween-20.
-
Negative Control: Always include a negative control where the alkyne-modified target is absent to assess the level of non-specific binding of the this compound.
-
Issue 2: Non-specific labeling of proteins in a cell lysate.
-
Possible Cause: Hydrophobic and/or electrostatic interactions between the fluorescent probe and proteins other than the intended target.
-
Troubleshooting Steps:
-
Blocking Agent in Lysis Buffer: Include a blocking agent such as 1% BSA in your lysis and reaction buffers.
-
Adjust Ionic Strength: Increase the salt concentration (e.g., 150-500 mM NaCl) in your buffers to disrupt non-specific electrostatic interactions.
-
Detergent Optimization: Add a mild non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to your buffers.
-
Purification of Labeled Protein: After the click chemistry reaction, consider purifying your protein of interest to remove any unbound probe and non-specifically labeled proteins. This can be achieved through methods like affinity chromatography or size-exclusion chromatography.
-
Control Reaction: Perform a control reaction with a lysate that does not contain the alkyne-modified protein to visualize the extent of non-specific labeling on a gel.
-
Data Presentation: Comparison of Common Blocking Agents
The following table summarizes the characteristics and effectiveness of common blocking agents used to reduce non-specific binding. The effectiveness can vary depending on the specific application and experimental conditions.
| Blocking Agent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Coats surfaces to prevent non-specific adsorption of the fluorescent probe. | Readily available, relatively inexpensive. | Can sometimes fluoresce, potentially leading to higher background in some applications. May not be as effective as casein in some ELISAs. |
| Normal Serum (e.g., Goat, Donkey) | 5-10% (v/v) | Contains a mixture of proteins that block non-specific sites. | Can be very effective due to the variety of blocking proteins. | More expensive than BSA. Must not be from the same species as the primary antibody if one is used in the experiment. |
| Casein (from non-fat dry milk) | 1-5% (w/v) | A phosphoprotein that is an effective blocker for a variety of surfaces. | Inexpensive and readily available. Often more effective than BSA in ELISAs. | Can interfere with the detection of phosphorylated proteins. Contains biotin, which interferes with avidin-biotin detection systems. |
| Tween-20 | 0.05-0.1% (v/v) | A non-ionic detergent that reduces hydrophobic interactions. | Reduces non-specific binding to hydrophobic surfaces and prevents protein aggregation. | Can disrupt cell membranes at higher concentrations. May not be effective against charge-based non-specific binding. |
Experimental Protocols
Protocol: Reducing Non-specific Binding of this compound in Cultured Cells
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed and permeabilized cultured cells with this compound using copper-catalyzed click chemistry (CuAAC), with a focus on minimizing non-specific binding.
Materials:
-
Cells cultured on coverslips with alkyne-modified biomolecule of interest.
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS with 0.1% Tween-20 (PBST)
-
Click Reaction Cocktail (prepare fresh):
-
Copper (II) Sulfate (CuSO₄): 1 mM final concentration
-
Copper-chelating ligand (e.g., THPTA): 5 mM final concentration
-
Sodium Ascorbate: 10 mM final concentration (prepare fresh)
-
This compound: 1-10 µM final concentration (titrate for optimal signal)
-
-
Wash Buffer: 0.1% Tween-20 in PBS (PBST)
-
Mounting Medium with DAPI
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. Add the components in the following order, vortexing gently after each addition: PBS, Copper (II) Sulfate, ligand, this compound, and finally Sodium Ascorbate.
-
Aspirate the blocking buffer from the cells.
-
Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail.
-
Wash the cells three to five times with Wash Buffer for 5-10 minutes each with gentle agitation. This step is crucial for removing unbound fluorescent probe.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for FAM (Excitation/Emission: ~495/520 nm) and DAPI.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing high non-specific binding of this compound.
References
6-FAM-PEG3-Azide stability and degradation in solution
Welcome to the technical support center for 6-FAM-PEG3-Azide. This guide provides detailed information on the stability and degradation of this compound in solution, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C, protected from light. Stock solutions, typically prepared in anhydrous DMSO, can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The degradation of this compound in solution is influenced by several factors, primarily related to its three key components: the 6-FAM fluorophore, the PEG linker, and the azide group. The main causes of degradation are:
-
Hydrolysis: The PEG linker can be susceptible to hydrolysis, especially at non-neutral pH.
-
Photodegradation: The 6-FAM fluorophore is sensitive to light and can undergo photobleaching upon prolonged exposure to light sources.[2]
-
Oxidation: The PEG linker can be degraded by oxidative processes.
-
pH Extremes: The fluorescence of the 6-FAM moiety is pH-dependent, with a significant decrease in fluorescence intensity at acidic pH.[1][3]
Q3: How does pH affect the stability and fluorescence of this compound?
A3: The pH of the solution can impact both the stability of the PEG linker and the fluorescence of the 6-FAM dye. The fluorescence of fluorescein and its derivatives like 6-FAM is known to be pH-sensitive, with optimal fluorescence in slightly basic conditions (pH 7.5-8.5).[3] In acidic environments, the fluorescence intensity of 6-FAM can decrease significantly. While this quenching is often reversible, prolonged exposure to extreme pH levels should be avoided. The PEG linker can also undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.
Q4: Can I use aqueous buffers to prepare my this compound working solutions?
A4: While this compound is soluble in aqueous buffers, it is important to consider the stability of the azide group and the potential for hydrolysis of the PEG linker. For click chemistry reactions, it is common to use aqueous buffers. However, for storage, it is best to keep the reagent in an anhydrous solvent like DMSO. If you need to prepare working solutions in aqueous buffers, it is recommended to do so immediately before use and to use a buffer with a neutral to slightly basic pH.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in labeling experiments.
Low Fluorescence Signal
| Potential Cause | Recommended Solution |
| Photobleaching | Protect the sample from light at all stages of the experiment. Use light-blocking tubes and minimize exposure to ambient and excitation light. |
| Incorrect pH | Ensure the final buffer system has a pH in the optimal range for 6-FAM fluorescence (typically pH 7.5-8.5). |
| Degradation of the Reagent | Use a fresh aliquot of this compound from a properly stored stock solution. Consider testing the integrity of the reagent via HPLC. |
| Low Labeling Efficiency | Refer to the "Low Labeling Efficiency in Click Chemistry" section below. |
Low Labeling Efficiency in Click Chemistry
| Potential Cause | Recommended Solution |
| Oxidation of Copper (I) Catalyst | Prepare the sodium ascorbate solution fresh and add it to the reaction mixture immediately before initiating the reaction. |
| Impure Alkyne-Modified Biomolecule | Ensure the purity of your alkyne-containing molecule. Impurities can interfere with the click reaction. |
| Suboptimal Reaction Conditions | Optimize the concentrations of the catalyst, ligand, and reducing agent. Ensure the reaction is performed at the recommended temperature and for a sufficient duration. |
| Degraded this compound | Use a fresh, properly stored aliquot of the azide reagent. |
Experimental Protocols
Protocol for Assessing the Purity of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare Mobile Phase A: 0.1% TFA in water.
-
Prepare Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve a small amount of the this compound in a suitable solvent (e.g., DMSO or water) to a final concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample onto the HPLC system.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of 6-FAM (approximately 495 nm) and a fluorescence detector (excitation ~495 nm, emission ~520 nm).
-
The purity can be estimated by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks.
Visualizations
Caption: A general experimental workflow for assessing the stability of this compound under various stress conditions.
Caption: A diagram illustrating the potential degradation pathways for the different components of the this compound molecule.
References
effect of copper catalyst concentration on 6-FAM-PEG3-Azide labeling
This guide provides technical support for researchers using 6-FAM-PEG3-Azide for labeling alkyne-modified molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It focuses on the critical role of copper catalyst concentration and offers troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the this compound labeling reaction?
The copper catalyst is essential for the success of the "click chemistry" reaction between the this compound and a terminal alkyne on your target molecule.[1][2][3] Specifically, the active copper(I) (Cu(I)) ion coordinates with the alkyne, significantly lowering its pKa and facilitating the formation of a copper-acetylide intermediate.[4] This intermediate then readily reacts with the azide group of the this compound to form a stable triazole ring, covalently linking the fluorescent dye to your molecule.[4] This catalytic process accelerates the reaction rate by a factor of up to 10 million compared to the uncatalyzed reaction.
Q2: Which copper source should I use, and why is a reducing agent often required?
It is most common and convenient to use a Copper(II) salt, such as copper(II) sulfate (CuSO₄), as the catalyst precursor. The active catalyst is the Copper(I) ion, but Cu(I) salts can be unstable and readily oxidize to the inactive Cu(II) state. Therefore, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu(II) to the active Cu(I) state in situ and to maintain it in the +1 oxidation state throughout the reaction. This approach is more robust and less sensitive to trace amounts of oxygen.
Q3: What is the purpose of adding a ligand like THPTA to the reaction?
Adding a water-soluble copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), serves two primary purposes:
-
Reaction Acceleration: The ligand stabilizes the active Cu(I) oxidation state, preventing its disproportionation and oxidation, which keeps the catalyst active and accelerates the reaction rate.
-
Protection of Biomolecules: In biological experiments, particularly in live cells, free copper ions can generate reactive oxygen species (ROS) that can damage proteins, nucleic acids, and other cellular components. The ligand chelates the copper, reducing its toxicity and protecting the biological sample from oxidative damage.
Q4: What is the optimal concentration of copper catalyst for my experiment?
The optimal copper concentration depends heavily on the application, particularly whether the labeling is performed in vitro on purified molecules or on live cells.
-
In Vitro Labeling: For purified proteins or oligonucleotides, higher concentrations of CuSO₄ (e.g., 1 mM) can be used to drive the reaction to completion quickly.
-
Live Cell Labeling: For labeling on or in living cells, copper concentrations must be kept low to minimize cytotoxicity. Successful labeling has been achieved with CuSO₄ concentrations as low as 10-50 µM, especially when used in combination with a protective ligand like THPTA.
It is always recommended to perform a concentration gradient to determine the optimal balance between labeling efficiency and potential toxicity for your specific system.
Troubleshooting Guide
Q5: I am getting low or no labeling with this compound. How can I troubleshoot this?
Low labeling efficiency is a common issue. If you suspect a problem with the catalysis, consider the following:
-
Inactive Catalyst: Ensure your sodium ascorbate solution is fresh. Ascorbate can degrade in solution, failing to reduce the Cu(II) to the active Cu(I). Prepare it fresh for each experiment.
-
Insufficient Copper: While high concentrations can be toxic, excessively low concentrations may result in a reaction that is too slow. Try titrating the CuSO₄ concentration upwards. For live-cell labeling, concentrations between 40-100 µM in the presence of a ligand are often a good starting point.
-
Ligand-to-Copper Ratio: The ratio of ligand to copper is crucial. A common starting point is a 5:1 molar ratio of THPTA to CuSO₄. This ensures the copper remains chelated and active.
-
Inhibitors: Components in your buffer, such as thiols (e.g., from glutathione in cell lysates), can strongly bind to the copper catalyst and inhibit the reaction. If possible, perform the reaction in a clean buffer system or consider using excess copper to saturate the inhibiting agents.
Q6: My biomolecule appears to be degrading or aggregating during the labeling reaction. What's wrong?
This is likely due to copper-induced oxidative damage. Free copper ions can generate reactive oxygen species, especially in the presence of a reducing agent.
-
Increase Ligand Concentration: Ensure you are using a sufficient excess of a protective ligand like THPTA (e.g., 5 equivalents relative to copper). The ligand acts as a sacrificial reductant, protecting your biomolecule.
-
Decrease Copper Concentration: Lowering the total copper concentration is the most direct way to reduce toxicity. Experiments have shown that with efficient ligands, copper concentrations can be lowered to 10-40 µM without completely sacrificing reaction speed.
-
Minimize Reaction Time: Optimize your reaction conditions to be as fast as possible. Higher catalyst concentrations (if tolerated) can lead to shorter incubation times. For cellular labeling, reactions can be complete within 5-10 minutes.
Q7: I'm observing high background fluorescence in my imaging experiments. Is the catalyst responsible?
While high background can have multiple causes (e.g., non-specific binding of the dye), the catalyst can play a role. Precipitated copper salts or aggregates might non-specifically bind the fluorescent azide.
-
Ensure Reagent Solubility: Make sure all components, especially the copper/ligand complex, are fully dissolved before adding them to your sample.
-
Premix Catalyst and Ligand: Premix the CuSO₄ and THPTA solutions before adding them to the reaction. This allows the complex to form properly.
-
Thorough Washing: After the labeling reaction, ensure you perform thorough washing steps to remove any unreacted this compound and copper catalyst.
Quantitative Data Summary
The concentration of the copper catalyst directly impacts the reaction rate and labeling efficiency. The following table summarizes findings from studies on CuAAC reactions under biocompatible conditions.
| CuSO₄ Concentration | Ligand | Observation | Implication for Users |
| 10 µM | THPTA (5 eq.) | Reaction completes within 5 minutes with a chelating azide. | Optimal for sensitive live-cell applications where minimizing toxicity is the highest priority. |
| 40 µM | THPTA (5 eq.) | Reaction completes within 5 minutes, providing a strong signal. | A robust concentration for live-cell labeling, offering a good balance of speed and biocompatibility. |
| 50 µM | THPTA (5 eq.) | Shown to be most effective for labeling live cells in some studies. | A common and effective starting concentration for cellular experiments. |
| 100 µM | THPTA (5 eq.) | Reaction is extremely rapid (<5 minutes). | Suitable for in vitro reactions or when very fast labeling is required, but caution is advised for cell viability. |
| 1 mM | THPTA (1 eq.) | Used for labeling in cell lysates. | Appropriate for in vitro applications with purified components where cytotoxicity is not a concern. |
Experimental Protocols
Protocol 1: In Vitro Labeling of an Alkyne-Modified Protein
This protocol is a starting point for labeling a purified protein in a test tube.
-
Reagent Preparation:
-
Protein-Alkyne: Prepare a 1 mg/mL solution of your alkyne-modified protein in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Catalyst Premix (5X):
-
Prepare a 10 mM stock of CuSO₄ in water.
-
Prepare a 50 mM stock of THPTA in water.
-
To create the premix, combine 1 part CuSO₄ stock with 5 parts THPTA stock (e.g., 100 µL CuSO₄ + 500 µL THPTA).
-
-
Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in water. This must be made fresh immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add your protein-alkyne solution.
-
Add this compound to a final concentration of 100-200 µM (a 2-5 fold molar excess over the protein).
-
Add the Catalyst Premix to a final CuSO₄ concentration of 200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 1 hour.
-
-
Purification:
-
Remove unreacted dye and catalyst using a desalting column (e.g., spin column) appropriate for the size of your protein.
-
Protocol 2: Live-Cell Surface Labeling
This protocol is adapted for labeling proteins on the surface of live mammalian cells.
-
Reagent Preparation:
-
Labeling Buffer: DPBS with calcium and magnesium.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Catalyst Premix (10X):
-
Prepare a 500 µM stock of CuSO₄ in water.
-
Prepare a 2.5 mM stock of THPTA in water.
-
Combine equal volumes of the CuSO₄ and THPTA stocks.
-
-
Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in water. This must be made fresh.
-
-
Labeling Procedure:
-
Wash cells expressing the alkyne-tagged surface protein twice with cold labeling buffer.
-
Prepare the final labeling cocktail immediately before use. For 1 mL of final solution, combine:
-
Labeling Buffer
-
This compound to a final concentration of 25-50 µM.
-
100 µL of the 10X Catalyst Premix (final concentration: 50 µM CuSO₄, 250 µM THPTA).
-
25 µL of the 100 mM Sodium Ascorbate stock (final concentration: 2.5 mM).
-
-
Gently aspirate the wash buffer from the cells and add the labeling cocktail.
-
Incubate at room temperature for 5-15 minutes, protected from light.
-
Aspirate the labeling cocktail and wash the cells three times with cold labeling buffer.
-
The cells are now ready for fixation and/or imaging.
-
Visual Guides
Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A general workflow for performing a this compound labeling experiment.
Caption: A decision tree to diagnose and solve issues of low yield related to catalysis.
References
Technical Support Center: Purification of 6-FAM-PEG3-Azide Labeled Biomolecules
Welcome to the technical support center for the purification of 6-FAM-PEG3-Azide labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your fluorescently labeled proteins and oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound labeled biomolecules.
Issue 1: Low yield of the labeled biomolecule after purification.
| Possible Cause | Recommendation |
| Inefficient Labeling Reaction | Before purification, confirm the labeling efficiency. If the labeling is inefficient, optimize the reaction conditions (e.g., concentration of reactants, reaction time, temperature, pH). |
| Precipitation of the Biomolecule | The addition of the hydrophobic 6-FAM dye can sometimes lead to precipitation. To prevent this, consider lowering the molar ratio of the labeling reagent to your molecule. The PEG3 linker is designed to improve solubility, but optimization may still be necessary. |
| Loss during Purification Steps | Each purification step can contribute to sample loss. Minimize the number of steps where possible. For HPLC, ensure optimal column choice and gradient conditions to achieve good separation and recovery. For size-exclusion chromatography, select a resin with an appropriate fractionation range for your biomolecule. |
| Non-specific Adsorption | The PEG linker helps reduce non-specific binding, but some adsorption to purification columns or membranes can still occur.[1] Consider using low-binding tubes and ensure the pH and ionic strength of your buffers are optimized to minimize these interactions. |
Issue 2: Presence of unconjugated this compound in the final product.
| Possible Cause | Recommendation |
| Inadequate Purification Method | Standard desalting or buffer exchange methods may not be sufficient to remove all free dye. Methods with higher resolving power are recommended. |
| Co-elution with the Labeled Biomolecule | The free dye may have similar retention properties to the labeled biomolecule in some chromatography systems. |
| For Oligonucleotides: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is highly effective at separating labeled oligonucleotides from free dye and unlabeled sequences.[2][3][4] | |
| For Proteins: Size-exclusion chromatography (SEC) is a common method to separate the larger labeled protein from the smaller, unconjugated dye.[5] Affinity chromatography can also be used if your protein has a suitable tag. |
Issue 3: Low fluorescence signal of the purified biomolecule.
| Possible Cause | Recommendation |
| Fluorescence Quenching | Concentration Quenching: High concentrations of 6-FAM can lead to self-quenching. Dilute the sample before measuring fluorescence. |
| Proximity Quenching: The local environment of the attached dye can cause quenching. For oligonucleotides, proximity to guanine residues is a major cause of quenching. For proteins, aromatic amino acids like tryptophan and tyrosine can quench fluorescence. | |
| pH Sensitivity of 6-FAM | The fluorescence of 6-FAM is pH-dependent and decreases in acidic conditions. Ensure your final buffer has a pH of 7.2 or higher. Tris or Tricine buffers are recommended. |
| Photobleaching | 6-FAM is susceptible to photobleaching. Protect your labeled biomolecule from light during all purification and storage steps by using amber tubes or covering tubes with foil. |
| Damage to the Fluorophore | Certain purification methods can damage the 6-FAM dye. For example, PAGE purification is not recommended for dye-labeled oligonucleotides due to the presence of ammonium persulfate and exposure to UV light, which can damage the dye's ring structure. |
Purification Method Comparison
The choice of purification method depends on the type of biomolecule, the scale of the purification, and the required purity.
| Purification Method | Biomolecule | Principle | Advantages | Disadvantages |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Oligonucleotides, Peptides | Separation based on hydrophobicity. | High resolution, effectively separates labeled from unlabeled molecules and free dye. | Requires specialized equipment, method development can be time-consuming. |
| Size-Exclusion Chromatography (SEC) | Proteins, Large Oligonucleotides | Separation based on size. | Mild conditions that preserve protein activity, good for removing small molecules like free dye. | Lower resolution compared to HPLC, potential for sample dilution. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Oligonucleotides | Separation based on size and charge. | High resolution for oligonucleotides. | Can damage fluorescent dyes due to chemicals and UV exposure. Not recommended for 6-FAM labeled oligos. |
| Affinity Chromatography | Proteins (with affinity tags) | Separation based on specific binding interactions. | High specificity and purity. | Requires the protein to have an affinity tag, potential for non-specific binding. |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Oligonucleotides by IP-RP-HPLC
This protocol is adapted from established methods for purifying fluorescently labeled oligonucleotides.
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 2.5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and 495 nm (for 6-FAM).
-
Procedure: a. Dissolve the crude labeled oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated column. c. Run the gradient and collect fractions corresponding to the major peak that absorbs at both 260 nm and 495 nm. d. Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry). e. Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
Protocol 2: Purification of this compound Labeled Proteins by Size-Exclusion Chromatography (SEC)
This protocol provides a general guideline for purifying 6-FAM labeled proteins.
-
Column: Choose a size-exclusion column with a fractionation range appropriate for your protein of interest (e.g., Superdex 75 for proteins 3-70 kDa, Superdex 200 for proteins 10-600 kDa).
-
Mobile Phase: A buffer compatible with your protein's stability (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Flow Rate: As recommended by the column manufacturer.
-
Detection: Monitor absorbance at 280 nm (for the protein) and 495 nm (for 6-FAM).
-
Procedure: a. Equilibrate the SEC column with at least two column volumes of the mobile phase. b. Concentrate the labeling reaction mixture if necessary. c. Load the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution. d. Elute the sample with the mobile phase and collect fractions. The labeled protein should elute in the earlier fractions, while the smaller, unconjugated this compound will elute later. e. Analyze the fractions for protein content and fluorescence to identify the purified labeled protein.
Visualizations
Caption: Experimental workflow for labeling and purifying biomolecules with this compound.
Caption: Troubleshooting logic for common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG3 linker in this compound?
A1: The polyethylene glycol (PEG) linker serves multiple purposes. It increases the hydrophilicity of the fluorescent dye, which can improve the solubility of the labeled biomolecule and reduce aggregation. The linker also acts as a spacer, minimizing potential interactions between the dye and the biomolecule that could affect its function or the dye's fluorescence.
Q2: How should I store my purified this compound labeled biomolecule?
A2: Store your purified, labeled biomolecule at -20°C or -80°C in a buffer with a pH of 7.2 or higher. It is crucial to protect the sample from light to prevent photobleaching of the 6-FAM dye. Aliquoting the sample can help to avoid repeated freeze-thaw cycles.
Q3: Can I use PAGE to purify my 6-FAM labeled oligonucleotide?
A3: It is generally not recommended to use polyacrylamide gel electrophoresis (PAGE) for purifying fluorescently labeled oligonucleotides. Components of the gel, such as ammonium persulfate, and the use of UV shadowing for visualization can damage the chemical structure of the 6-FAM dye, leading to a loss of fluorescence. HPLC is a more suitable method for purifying dye-labeled oligonucleotides.
Q4: My purified 6-FAM labeled protein shows a lower than expected fluorescence intensity. What could be the cause?
A4: There are several potential reasons for low fluorescence. First, ensure the pH of your buffer is above 7.2, as the fluorescence of 6-FAM is pH-sensitive. Second, protect the sample from light, as 6-FAM can photobleach. Third, consider the possibility of fluorescence quenching. This can occur if the dye is attached near certain amino acids (like tryptophan or tyrosine) or if the degree of labeling is too high, leading to self-quenching.
Q5: How can I determine the concentration and degree of labeling of my purified biomolecule?
A5: The concentration of the biomolecule can be determined using its absorbance (e.g., at 280 nm for proteins or 260 nm for oligonucleotides) and its extinction coefficient. The concentration of the 6-FAM dye can be determined by its absorbance at approximately 495 nm. The degree of labeling (DOL), or the molar ratio of the dye to the biomolecule, can then be calculated. Note that the absorbance of the dye at 260 nm or 280 nm should be accounted for when calculating the biomolecule concentration.
References
Technical Support Center: Removal of Unreacted 6-FAM-PEG3-Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 6-FAM-PEG3-Azide from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Removal of unreacted this compound is crucial to prevent high background fluorescence and non-specific signals in downstream applications such as fluorescence imaging.[1] Unreacted azide can also interfere with subsequent conjugation or labeling steps.[2]
Q2: What are the common methods for removing small molecules like this compound?
A2: The most common and effective methods for removing small, unreacted molecules from larger biomolecules are size-exclusion chromatography (also known as desalting), dialysis, and precipitation.[3][4][5]
Q3: How do I choose the best purification method for my sample?
A3: The choice of method depends on your sample volume, the molecular weight of your target molecule, and the required purity.
-
Size-Exclusion Chromatography (Desalting): Ideal for smaller sample volumes (typically 1-3 mL) and provides rapid purification.
-
Dialysis: Suitable for larger sample volumes (from 0.1 mL to 70 mL) and is effective for thorough removal, though it is a more time-consuming process.
-
Precipitation: Can be effective for certain samples, like oligonucleotides, but may not be suitable for all biomolecules.
Q4: What is the molecular weight of this compound, and why is it important?
A4: While the exact molecular weight can vary slightly by manufacturer, it is a relatively small molecule. Knowing the molecular weight is critical for selecting the appropriate size-exclusion chromatography resin or dialysis membrane with the correct molecular weight cut-off (MWCO) to effectively separate it from your much larger target biomolecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in final sample | Incomplete removal of unreacted this compound. | - For dialysis, ensure at least three buffer changes and allow sufficient time for each exchange. - For size-exclusion chromatography, ensure the column is properly equilibrated and not overloaded. Consider a second pass through the column. |
| Low recovery of the target biomolecule | - The biomolecule is being retained on the chromatography column. - The dialysis membrane MWCO is too large. - The biomolecule precipitated during the purification process. | - For size-exclusion chromatography, ensure the correct buffer is used and that the column is not interacting with your protein. - Select a dialysis membrane MWCO that is significantly smaller than your target biomolecule (e.g., 10-30 kDa MWCO for an antibody of 150 kDa). - If precipitation is observed, consider adjusting the buffer composition or pH. |
| Sample dilution after purification | This is a common outcome of both dialysis and size-exclusion chromatography. | If a higher concentration is required, consider using a centrifugal ultrafiltration device to concentrate the sample after purification. |
| Precipitation of the this compound reagent during the reaction | The azide reagent may have limited solubility in aqueous buffers, especially if initially dissolved in an organic solvent like DMSO. | To improve solubility, consider using a hydrophilic spacer. Alternatively, using a mild, non-ionic detergent may help, but its compatibility with the downstream application must be verified. |
Experimental Protocols
Size-Exclusion Chromatography (Desalting)
This method separates molecules based on their size. Larger molecules, such as your labeled biomolecule, will pass through the column more quickly, while smaller molecules like the unreacted this compound will be retained longer.
Materials:
-
Sephadex G-25 spin column or equivalent desalting column.
-
Equilibration buffer (e.g., PBS, pH 7.4).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Prepare the spin column by removing the storage solution. Centrifuge at 1,000 x g for 2 minutes.
-
Equilibrate the column by adding the equilibration buffer and centrifuging at 1,000 x g for 2 minutes. Repeat this step three times, discarding the flow-through each time.
-
Slowly apply your sample to the center of the packed resin bed.
-
Centrifuge the column at 1,000 x g for 2 minutes.
-
The purified sample containing your labeled biomolecule will be in the collection tube. The unreacted this compound will be retained in the column resin.
Dialysis
Dialysis utilizes a semi-permeable membrane to separate molecules based on size. The unreacted this compound will pass through the pores of the membrane into the dialysis buffer, while your larger, labeled biomolecule will be retained.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4).
-
Large beaker.
-
Magnetic stirrer and stir bar.
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load your sample into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette into a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 1 liter of buffer for a few mL of sample).
-
Stir the buffer gently on a magnetic stirrer at 4°C.
-
Allow dialysis to proceed for at least 1-6 hours.
-
Change the dialysis buffer at least three times to ensure complete removal of the unreacted azide.
-
After the final buffer exchange, retrieve your purified sample from the dialysis tubing/cassette.
Precipitation (for Oligonucleotides)
This method is particularly useful for purifying labeled oligonucleotides.
Materials:
-
0.3 M Sodium Acetate (NaOAc) solution.
-
Cold ethanol.
-
Microcentrifuge.
Procedure:
-
To your sample, add 1/10th volume of 0.3 M NaOAc solution.
-
Add 2.5 to 3 volumes of cold ethanol and mix well.
-
Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., >10,000 x g) for at least 20 minutes to pellet the oligonucleotide.
-
Carefully remove the supernatant which contains the unreacted this compound.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Remove the supernatant and air dry the pellet before resuspending in the desired buffer.
Quantitative Data Summary
| Purification Method | Typical Sample Volume | Advantages | Disadvantages |
| Size-Exclusion Chromatography | 1 - 3 mL | Fast, convenient for small samples. | Can lead to sample dilution, limited to small volumes. |
| Dialysis | 0.1 - 70 mL | Suitable for a wide range of volumes, thorough removal. | Time-consuming, requires large volumes of buffer. |
| Precipitation | Variable | Simple and effective for oligonucleotides. | May not be suitable for all biomolecules, risk of coprecipitation. |
Visualizations
References
Technical Support Center: 6-FAM-PEG3-Azide Fluorescence and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the fluorescence of 6-FAM-PEG3-Azide.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of this compound sensitive to pH?
A1: Yes, the fluorescence of the 6-FAM (6-Carboxyfluorescein) moiety in this compound is highly sensitive to pH. The fluorescence intensity is significantly influenced by the pH of the surrounding environment.
Q2: What is the optimal pH range for maximizing 6-FAM fluorescence?
A2: 6-FAM exhibits the strongest fluorescence in a slightly alkaline or basic environment, typically within a pH range of 7.5 to 8.5.[1] In this range, the fluorophore exists predominantly in its highly fluorescent dianionic form.
Q3: What happens to the fluorescence of 6-FAM at acidic pH?
A3: As the pH becomes more acidic (below pH 7), the 6-FAM fluorophore becomes protonated. This leads to a significant decrease in its fluorescence quantum yield and, consequently, a dimmer signal.[2] Below pH 5.5, the fluorescence activity can almost disappear.[3]
Q4: What is the pKa of the 6-FAM fluorophore?
A4: The pKa of 5(6)-Carboxyfluorescein (FAM) is approximately 6.5.[4] The pKa is the pH at which the protonated (less fluorescent) and deprotonated (more fluorescent) forms of the fluorophore are in equal concentration. This is the point where the fluorescence intensity changes most dramatically with small changes in pH.
Q5: Will changes in fluorescence due to pH be reversible?
A5: Yes, the changes in 6-FAM fluorescence due to pH are generally reversible. If you have a sample where the fluorescence has decreased due to acidic conditions, adjusting the buffer to a more alkaline pH (e.g., pH 7.5-8.5) should restore the fluorescence, assuming no other degradation of the molecule has occurred.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal from my this compound labeled sample. | Acidic Buffer pH: The pH of your experimental buffer may be too low, causing quenching of the 6-FAM fluorescence. | - Measure the pH of your buffer and samples. - Adjust the buffer pH to the optimal range for 6-FAM fluorescence (pH 7.5-8.5) using a suitable buffer system (e.g., Tris-HCl, PBS). - If your experiment must be conducted at a lower pH, be aware that the fluorescence signal will be inherently weaker. Consider using a more acid-stable fluorescent dye if possible. |
| Inconsistent fluorescence readings between samples. | pH Variability: Small variations in pH between your samples can lead to significant differences in fluorescence intensity. | - Ensure that all samples are prepared in the same, well-buffered solution. - Re-measure and adjust the pH of each sample to ensure consistency. - Prepare fresh buffer for each experiment to avoid pH drift. |
| Fluorescence signal decreases over time. | Photobleaching or pH Change: Prolonged exposure to excitation light can cause photobleaching. Alternatively, the pH of your sample may be changing over time. | - Minimize the exposure of your sample to the excitation light source. - Use an anti-fade reagent if compatible with your experiment. - Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
Quantitative Data on pH-Dependent Fluorescence
| pH | Relative Fluorescence Quantum Yield* |
| 4.0 | ~0.1 |
| 5.0 | ~0.2 |
| 6.0 | ~0.4 |
| 6.5 | ~0.5 |
| 7.0 | ~0.7 |
| 7.5 | ~0.9 |
| 8.0 | ~0.92 |
| 9.0 | ~0.92 |
*Data is estimated based on graphical representations of fluorescein fluorescence quantum yield as a function of pH and is normalized to the maximum quantum yield observed in basic conditions.[5]
Experimental Protocols
Protocol for Determining the pH Profile of this compound Fluorescence
This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.
Materials:
-
This compound stock solution (in an appropriate solvent like DMSO)
-
A series of buffers covering a pH range from 4.0 to 9.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, borate buffer for pH 8-9)
-
pH meter
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for 6-FAM (Excitation max: ~495 nm, Emission max: ~517 nm)
-
Microplates or cuvettes suitable for fluorescence measurements
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution in a neutral buffer (e.g., PBS, pH 7.4) to a final concentration suitable for your instrument (typically in the nanomolar to low micromolar range).
-
Prepare pH-adjusted samples: For each pH value to be tested, add a small, constant volume of the this compound working solution to a known volume of the corresponding buffer. Ensure the final concentration of the fluorophore is the same in all samples.
-
Equilibrate samples: Allow the samples to equilibrate at room temperature for a few minutes, protected from light.
-
Measure fluorescence:
-
Set the excitation and emission wavelengths on the fluorometer to the appropriate values for 6-FAM.
-
Measure the fluorescence intensity of a blank sample (buffer only) for each pH value to determine the background.
-
Measure the fluorescence intensity of each this compound sample.
-
-
Data Analysis:
-
Subtract the background fluorescence from each sample reading.
-
Plot the background-corrected fluorescence intensity as a function of pH.
-
Normalize the data by dividing each fluorescence value by the maximum intensity observed (usually at the highest pH) to obtain the relative fluorescence intensity.
-
Visualizations
Caption: Relationship between pH, the ionic state of 6-FAM, and its fluorescence emission.
References
Technical Support Center: Optimizing Blocking Steps to Reduce Non-Specific Binding
This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize blocking steps in your immunoassays, thereby reducing non-specific binding and improving the signal-to-noise ratio.
Troubleshooting Guide: High Background and Weak Signal
High background signal is a common issue in immunoassays, often caused by inadequate blocking, which leads to the non-specific binding of primary or secondary antibodies. Here’s how to troubleshoot and resolve these issues.
Issue 1: High Background Across the Entire Membrane/Plate
This is often a clear indicator of a suboptimal blocking step.
-
Possible Cause: The blocking buffer is not effective for your specific system.
-
Solution:
-
Change Blocking Agent: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA) or a commercial protein-free blocking buffer, and vice-versa.[1][2] Milk contains phosphoproteins (like casein) and biotin, which can interfere with the detection of phosphorylated proteins and avidin-biotin systems, respectively.[3][4] BSA is a good alternative in these cases.
-
Optimize Blocker Concentration: The concentration of the blocking agent is crucial. For non-fat milk, a 5% solution is a common starting point. For BSA, concentrations can range from 0.3% to 5%. It may be necessary to test a range of concentrations to find the optimal one for your assay.
-
Increase Incubation Time/Temperature: Insufficient incubation can lead to incomplete blocking. A typical incubation is 1 hour at room temperature. For more persistent background issues, you can try extending the incubation to overnight at 4°C.
-
Add a Detergent: Including a non-ionic detergent like Tween 20 (at a concentration of 0.05-0.1%) in your blocking and wash buffers can help reduce non-specific interactions.
-
Issue 2: Speckled or Uneven Background
This can be caused by particulates in your blocking solution.
-
Possible Cause: The blocking buffer was not fully dissolved or contains precipitates.
-
Solution:
-
Ensure Complete Dissolution: Make sure your blocking agent, especially non-fat dry milk, is completely dissolved in the buffer.
-
Filter the Blocking Buffer: Filtering the blocking solution (e.g., through a 0.45 µm filter) can remove particulates that may bind to the membrane and cause a speckled background.
-
Use Fresh Buffer: Always use freshly prepared blocking buffer. Old buffers, particularly milk-based ones, can support microbial growth, which can interfere with the assay.
-
Workflow for Troubleshooting High Background
Caption: A troubleshooting workflow for addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the blocking step?
The blocking step is essential to prevent the non-specific binding of antibodies to the assay surface (e.g., ELISA plate or Western blot membrane). Membranes and plates have a high affinity for proteins, including antibodies. The blocking buffer contains proteins or other molecules that coat these unoccupied sites, ensuring that the primary and secondary antibodies only bind to the target antigen, thereby increasing the signal-to-noise ratio.
Q2: Which blocking buffer should I choose: Non-fat dry milk or BSA?
The choice depends on your specific application, particularly the target protein and the detection system.
-
Non-fat Dry Milk: It is an inexpensive and effective blocking agent for general use. However, it should be avoided when detecting phosphorylated proteins due to the presence of casein, a phosphoprotein that can cause high background. It also contains biotin, making it unsuitable for avidin-biotin detection systems.
-
Bovine Serum Albumin (BSA): BSA is a single purified protein and is the preferred choice for detecting phospho-proteins. It is generally a good all-purpose blocker but is more expensive than milk.
Decision Tree for Selecting a Blocking Buffer
Caption: A decision tree to guide the selection of an appropriate blocking buffer.
Q3: What are other types of blocking agents?
Besides milk and BSA, other options include:
-
Normal Serum: Using serum from the same species as the secondary antibody can be very effective at preventing non-specific binding of the secondary antibody.
-
Fish Gelatin: This can be a good option as it is less likely to cross-react with mammalian antibodies. However, its quality can be variable.
-
Protein-Free/Synthetic Blockers: Commercial buffers are available that use non-protein agents like polyvinylpyrrolidone (PVP) or other synthetic polymers. These are useful when protein-based blockers interfere with the assay.
Q4: How long should I incubate the blocking buffer?
A standard incubation time is 30 minutes to 1 hour at room temperature with gentle agitation. However, for some systems, especially those with high background, extending the incubation to overnight at 4°C can improve blocking efficiency. It is important to empirically determine the optimal time for your specific assay.
Q5: Can I reuse my blocking buffer?
It is not recommended to reuse blocking buffer. Freshly prepared buffer is crucial to avoid microbial contamination and ensure consistent performance, especially for milk-based solutions.
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons | Best For |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive, readily available, effective for most applications. | Contains phosphoproteins (casein) and biotin, can mask some antigens at high concentrations. | General Western blots, ELISAs where the target is not a phosphoprotein. |
| Bovine Serum Albumin (BSA) | 0.3-5% (w/v) | Single purified protein, low cross-reactivity, ideal for phospho-proteins. | More expensive than milk, may have IgG contamination. | Phospho-protein detection, assays using avidin-biotin systems. |
| Normal Serum | 5-10% (v/v) | Highly effective at blocking non-specific secondary antibody binding. | Expensive, must match the species of the secondary antibody. | Immunohistochemistry (IHC), assays with high secondary antibody background. |
| Fish Gelatin | 0.1-1% (w/v) | Minimal cross-reactivity with mammalian-derived antibodies. | Can vary in quality and may mask some antigens. | Assays where mammalian protein blockers cause cross-reactivity. |
| Protein-Free (Commercial) | Varies | No protein interference, highly consistent, long shelf life. | Most expensive option. | High-sensitivity assays, systems incompatible with protein-based blockers. |
Experimental Protocols
Protocol: Empirical Determination of the Optimal Blocking Buffer
When setting up a new immunoassay (e.g., a Western blot for a new antibody-antigen pair), it is best to empirically determine the most effective blocking conditions.
Objective: To compare the signal-to-noise ratio of different blocking buffers for a specific primary antibody.
Methodology:
-
Prepare Samples and Run Gel: Prepare identical protein samples, run them on an SDS-PAGE gel, and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Cut Membrane: After transfer, cut the membrane into several strips. Each strip should contain identical lanes of your protein of interest and molecular weight markers.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test. For example:
-
Buffer A: 5% Non-Fat Dry Milk in TBST
-
Buffer B: 3% BSA in TBST
-
Buffer C: Commercial Protein-Free Blocker (follow manufacturer's instructions)
-
Buffer D: Your current lab standard (as a control)
-
-
Blocking Step: Place each membrane strip into a separate container and incubate with one of the prepared blocking buffers for 1 hour at room temperature with gentle agitation.
-
Washing: Wash each strip three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Primary Antibody Incubation: Incubate all strips in the same primary antibody dilution (prepared in the corresponding blocking buffer or a standard antibody diluent) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as in step 5.
-
Secondary Antibody Incubation: Incubate all strips in the same secondary antibody dilution for 1 hour at room temperature.
-
Final Washes: Perform a final series of washes.
-
Detection: Apply the detection reagent (e.g., ECL substrate) and image all strips simultaneously under the same exposure conditions.
-
Analysis: Compare the strips. The optimal blocking buffer is the one that provides a strong signal for the specific band of interest with the lowest overall background noise.
References
challenges of using 6-FAM-PEG3-Azide in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 6-FAM-PEG3-Azide in complex biological samples.
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal After Click Reaction
-
Question: I have performed a copper-catalyzed click reaction with this compound to label my alkyne-modified protein in cell lysate, but I'm seeing a very weak or no fluorescent signal. What could be the problem?
-
Answer: Several factors could be contributing to a low or absent fluorescent signal. Here is a systematic troubleshooting approach:
-
Verify Reagent Integrity:
-
Optimize Reaction Conditions:
-
Copper Source and Ligand: The Cu(I) catalyst is essential but can be toxic to biological samples.[3][4] It's often prepared in situ by reducing a Cu(II) salt (like CuSO₄) with sodium ascorbate. The use of a copper-chelating ligand, such as THPTA, is highly recommended to improve catalyst stability and solubility in aqueous buffers, and to reduce copper-mediated damage to biomolecules.
-
Buffer Choice: Avoid Tris buffer as it can inhibit the copper catalyst. Opt for non-coordinating buffers like phosphate, HEPES, or carbonate in the pH range of 6.5-8.0.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. For critical experiments, degassing the reaction mixture can be beneficial.
-
-
Check for Inhibitors in Your Biological Sample:
-
Thiols: Free thiols from cysteines in proteins can interact with the copper catalyst. If your protein of interest has a His-tag, be aware that this can also chelate copper, inhibiting the reaction.
-
Solution: Consider using an excess of the copper catalyst or sacrificial metals.
-
-
Perform a Control Reaction: To ensure your this compound and other click chemistry reagents are active, perform a control reaction with a simple alkyne-containing molecule.
-
Issue 2: High Background Fluorescence or Non-Specific Staining
-
Question: My fluorescent images show high background, or I'm observing non-specific binding of the this compound to components in my sample other than my target molecule. How can I reduce this?
-
Answer: High background fluorescence is often due to non-specific binding of the fluorescent probe. Here’s how to address it:
-
Probe Hydrophobicity: The hydrophobicity of a fluorescent dye is a major factor in its propensity for non-specific binding. While the PEG3 linker in this compound is designed to increase water solubility and minimize interactions with biomolecules, issues can still arise in complex mixtures.
-
Washing Steps: Increase the number and duration of washing steps after the labeling reaction to remove unbound probe. Consider adding a non-ionic detergent like Tween-20 to your wash buffers to help reduce non-specific interactions.
-
Blocking: Before adding the fluorescent probe, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.
-
Probe Concentration: Titrate the concentration of this compound used in your experiment. Using the lowest effective concentration can help minimize background signal.
-
Alternative Chemistries: If background remains an issue, consider a "copper-free" click chemistry approach, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method uses a strained alkyne (like DBCO or BCN) instead of a terminal alkyne and does not require a copper catalyst, which can sometimes contribute to background issues.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the role of the PEG3 spacer in this compound?
-
Answer: The polyethylene glycol (PEG) spacer is a short, hydrophilic linker that separates the 6-FAM fluorophore from the azide reactive group. This spacer is intended to increase the water solubility of the molecule and minimize potential steric hindrance or unwanted interactions between the dye and the target biomolecule.
-
Question 2: Can I use this compound for in vivo studies?
-
Answer: The use of copper-catalyzed click chemistry for in vivo studies can be challenging due to the toxicity of the copper catalyst. While ligands can mitigate this, for live-cell or whole-organism imaging, a copper-free click chemistry approach using strained alkynes is often preferred.
-
Question 3: How should I store my this compound?
-
Answer: this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions are typically prepared in an anhydrous solvent like DMSO and should also be stored at -20°C or -80°C. It is recommended to use the stock solution within one to six months, depending on the storage temperature.
-
Question 4: What are the excitation and emission wavelengths for 6-FAM?
-
Answer: 6-FAM (6-carboxyfluorescein) is a green fluorescent dye with a typical excitation maximum around 494 nm and an emission maximum around 520 nm.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-modified Biomolecule | 1-10 mM | 10-100 µM | Optimal concentration is system-dependent. |
| This compound | 5-10 mM in DMSO | 25-200 µM | Titrate for optimal signal-to-noise ratio. |
| CuSO₄ | 20-50 mM in H₂O | 50 µM - 1 mM | |
| Copper Ligand (e.g., THPTA) | 50 mM in H₂O | 250 µM - 5 mM | A 5:1 ligand to copper ratio is common. |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in H₂O (prepare fresh) | 1-5 mM | Initiate the reaction by adding this last. |
Experimental Protocols
Protocol: General Procedure for Labeling an Alkyne-Modified Protein with this compound in a Complex Biological Sample (e.g., Cell Lysate)
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA) in deionized water.
-
Immediately before use, prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your alkyne-containing biological sample (e.g., 50 µg of cell lysate) with a compatible buffer (e.g., phosphate buffer, pH 7.4) to a final volume of 45 µL.
-
Add 1 µL of the 10 mM this compound stock solution (final concentration ~200 µM).
-
Prepare the catalyst premix: in a separate tube, mix 2 µL of the 50 mM CuSO₄ stock with 2 µL of the 100 mM ligand stock.
-
Add the 4 µL of the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 1 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration ~2 mM).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Analysis:
-
The labeled proteins can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or by downstream applications like mass spectrometry.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: 6-FAM-PEG3-Azide vs. Alexa Fluor 488 Azide for Bio-Labeling
For researchers engaged in molecular biology, cell imaging, and drug development, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. Among the green-fluorescent dyes, 6-FAM (a derivative of fluorescein) and Alexa Fluor 488 are two of the most prominent choices. This guide provides an in-depth, data-driven comparison of their azide-functionalized versions, 6-FAM-PEG3-Azide and Alexa Fluor 488 azide, to assist researchers in making an informed decision for their specific applications, primarily focusing on their use in "click chemistry" labeling.
Core Photophysical and Chemical Properties
The performance of a fluorophore is defined by several key quantitative parameters that dictate its brightness, stability, and suitability for various experimental conditions. Alexa Fluor 488 is widely recognized for its exceptional brightness and photostability.[1] In contrast, fluorescein-based dyes like 6-FAM are known to be sensitive to their environment, particularly pH.[1]
The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs photons) and its fluorescence quantum yield (how efficiently it converts absorbed photons into emitted light).[2] While the extinction coefficient of 6-FAM is slightly higher, the superior quantum yield and exceptional photostability of Alexa Fluor 488 result in a more robust and brighter signal in most applications.[1][3]
The PEG3 linker incorporated into the this compound molecule is designed to enhance water solubility and minimize potential interactions between the dye and the biomolecule it is labeling, which is a significant advantage over standard 6-FAM derivatives.
| Property | This compound | Alexa Fluor 488 Azide | Reference |
| Excitation Maximum | ~496 nm | ~495 nm | |
| Emission Maximum | ~516 nm | ~519 nm | |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ | |
| Quantum Yield (QY) | ~0.83 (estimated from 5-FAM) | ~0.92 | |
| Brightness (ε x QY) | ~68,890 | ~65,320 | |
| Photostability | Moderate | High | |
| pH Sensitivity | Sensitive; fluorescence decreases significantly below pH 7. | Insensitive over a wide pH range (4-10). | |
| Key Structural Feature | Contains a hydrophilic PEG3 linker. | Sulfonated rhodamine dye. |
Performance Insights: Brightness, Photostability, and pH Dependence
Brightness: While the calculated brightness (ε x QY) appears comparable, this metric does not account for photostability. Alexa Fluor 488's high resistance to photobleaching means it maintains a strong, stable signal during the extended or intense light exposure required for techniques like confocal microscopy and time-lapse imaging. 6-FAM is more susceptible to fading, which can lead to signal loss over time.
Photostability: Alexa Fluor 488 is significantly more photostable than fluorescein and its derivatives. This superior stability allows for longer imaging times and more reliable quantitative analysis, as the signal intensity remains more consistent.
pH Sensitivity: This is a critical differentiator. The fluorescence of 6-FAM is highly dependent on pH and is significantly quenched in acidic environments (pH < 7). This makes it less suitable for studying acidic organelles like lysosomes or for experiments where pH may fluctuate. Alexa Fluor 488, conversely, provides stable and intense fluorescence across a broad physiological pH range (pH 4-10), ensuring more reliable and consistent results in diverse cellular environments.
Experimental Workflows and Protocols
Both this compound and Alexa Fluor 488 azide are primarily used in bioorthogonal chemistry to label alkyne-modified biomolecules. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
General Protocol for CuAAC Labeling of a Protein in Solution
This protocol provides a general framework. Optimal concentrations and reaction times should be determined empirically for each specific application.
-
Preparation of Reagents:
-
Protein Solution: Prepare the alkyne-modified protein in a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Dye Stock: Dissolve the azide dye (either this compound or Alexa Fluor 488 azide) in a compatible solvent like DMSO to a stock concentration of 10 mM.
-
Catalyst Stock: Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Reducing Agent Stock: Prepare a fresh 500 mM stock solution of sodium ascorbate in water. Note: This solution should be made immediately before use as it is prone to oxidation.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration (e.g., 10-50 µM).
-
Add the azide dye stock solution to achieve a final concentration of 2-10 molar equivalents relative to the protein.
-
Add the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Vortex briefly, then add the CuSO₄ stock solution to a final concentration of 0.1-1 mM. The final reaction volume can be adjusted with the reaction buffer.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
-
Analysis:
-
Confirm successful labeling and determine the degree of labeling using UV-Vis spectrophotometry and/or SDS-PAGE with fluorescence imaging.
-
The labeled product is now ready for downstream applications such as fluorescence microscopy, flow cytometry, or western blotting.
Caption: Typical workflow for fluorescent labeling in fixed cells.
Conclusion and Recommendations
The choice between this compound and Alexa Fluor 488 azide depends on the specific demands of the experiment.
Choose Alexa Fluor 488 azide for:
-
Applications requiring the highest sensitivity and brightness.
-
Quantitative studies where signal stability is paramount.
-
Long-term imaging experiments (e.g., time-lapse, confocal z-stacks).
-
Experiments in variable or acidic pH environments.
Consider this compound for:
-
Standard labeling applications where cost is a significant consideration.
-
Experiments conducted in well-controlled, neutral-to-alkaline pH buffers.
-
Applications where the enhanced water solubility provided by the PEG3 linker is a key benefit.
References
A Comparative Guide to 6-FAM-PEG3-Azide and Other Green Fluorescent Azides
In the fields of chemical biology, drug development, and proteomics, the precise labeling and visualization of biomolecules are paramount. The advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful tool for attaching probes like fluorophores to target molecules with high specificity and efficiency.[1][2] Among the vast array of available fluorescent probes, green fluorescent azides are workhorses for a wide range of applications.
This guide provides an objective comparison of 6-FAM-PEG3-Azide with other common green fluorescent azides, focusing on their performance characteristics and the structural features that influence them.
The Central Role of this compound
This compound is a popular green fluorescent probe used for labeling alkyne-modified biomolecules such as oligonucleotides and proteins.[3] Its structure consists of three key components:
-
6-FAM (6-Carboxyfluorescein): A derivative of the classic fluorescein dye, providing the green fluorescence.
-
PEG3 Linker: A short polyethylene glycol spacer. This linker is crucial as it enhances water solubility, reduces aggregation, and separates the fluorophore from the target biomolecule, which can minimize quenching and steric hindrance.[4][5]
-
Azide Group (-N3): The reactive handle that participates in click chemistry reactions.
The combination of these features makes this compound a versatile tool, but how does it stack up against the competition?
Quantitative Comparison of Green Fluorescent Azides
The selection of a fluorescent probe is often dictated by key photophysical parameters that determine its performance in a given experiment. The table below summarizes these properties for 6-FAM and its primary competitor, Alexa Fluor™ 488, which is widely considered a superior substitute for fluorescein-based dyes.
| Property | 6-FAM (Fluorescein Core) | Alexa Fluor™ 488 | Significance for Researchers |
| Max Excitation (nm) | ~492 - 496 | ~495 | Wavelength needed to excite the dye; must match instrument's light source (e.g., 488 nm laser line). |
| Max Emission (nm) | ~517 - 520 | ~519 | Wavelength of emitted light; determines the filter set required for detection. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | ~71,000 | A measure of how strongly the dye absorbs light at its excitation maximum. Higher is generally better. |
| Quantum Yield (Φ) | ~0.83 - 0.90 | ~0.92 | Efficiency of converting absorbed photons to emitted photons. Higher means a brighter signal. |
| Photostability | Moderate | High | Resistance to fading (photobleaching) upon light exposure. High photostability is critical for long-term imaging. |
| pH Sensitivity | Sensitive to acidic pH | Insensitive (pH 4-10) | Fluorescence intensity of FAM decreases in acidic environments, while Alexa Fluor™ 488 is stable across a wide pH range. |
| Key Structural Feature | Fluorescein Core | Sulfonated Xanthene Core | The core structure dictates the fundamental photophysical properties of the dye. |
Key Performance Insights:
-
Brightness: While both dyes are bright, Alexa Fluor™ 488 is generally considered superior due to its exceptionally high quantum yield. Brightness, a product of both the extinction coefficient and quantum yield, is crucial for detecting targets with low abundance.
-
Photostability: This is a major differentiator. Alexa Fluor™ 488 is significantly more photostable than fluorescein derivatives like FAM. This allows for longer or repeated exposure during imaging experiments, such as time-lapse microscopy, without significant signal loss.
-
pH Sensitivity: The fluorescence of FAM is quenched by acidic environments, a potential issue in certain cellular compartments. Alexa Fluor™ 488 maintains its bright fluorescence over a broad physiological pH range, leading to more reliable and consistent data.
-
The PEG Linker Advantage: The PEG3 linker in this compound offers significant advantages by improving hydrophilicity and reducing the potential for the dye to interact non-specifically with biomolecules or other dyes, which can cause quenching. While Alexa Fluor™ 488 is inherently water-soluble, PEGylated versions of various dyes are often synthesized to further enhance these properties.
Experimental Workflows and Protocols
The most common application for these fluorescent azides is the labeling of alkyne-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Logical Workflow for Biomolecule Labeling
The following diagram illustrates a typical workflow for labeling a target protein with a fluorescent azide.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescent dye with PEG linker [schem.jp]
- 5. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validating 6-FAM-PEG3-Azide Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, robust validation of bioconjugation is paramount. This guide provides an objective comparison of 6-FAM-PEG3-Azide with alternative fluorescent labels, focusing on mass spectrometry as the primary validation method. Detailed experimental protocols and supporting data are presented to ensure accurate and reliable results in your research.
Introduction to this compound and Click Chemistry
This compound is a popular fluorescent labeling reagent that incorporates the green fluorescent dye 6-Carboxyfluorescein (6-FAM) linked to an azide group via a polyethylene glycol (PEG) spacer. The azide group enables covalent attachment to alkyne-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as "click chemistry". The two main types of click chemistry reactions used with this compound are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are widely used for labeling a variety of biomolecules, including peptides, proteins, and oligonucleotides.
Mass spectrometry is an indispensable tool for the characterization of these labeled biomolecules. It allows for the precise determination of molecular weight, confirming the successful conjugation of the fluorescent tag, and can provide structural information through fragmentation analysis.
Performance Comparison of Fluorescent Azide Labels
The choice of a fluorescent label can significantly impact experimental outcomes. Beyond spectral properties, the molecular weight of the tag is a critical parameter when using mass spectrometry for validation. The following table provides a comparison of this compound with other commonly used fluorescent azide labels.
| Fluorescent Label | Molecular Weight ( g/mol ) | Excitation (nm) | Emission (nm) | Key Features |
| This compound | 576.56[1][] | ~495[3][4] | ~517-520[3] | Green emission, PEG spacer enhances solubility and reduces steric hindrance. |
| 5-FAM Azide (isomer) | 458.43 | ~492-494 | ~517-521 | Green emission, shorter linker compared to the PEGylated version. |
| 6-Carboxyfluorescein (6-FAM) | 376.32 | 495 | 517 | The core fluorophore of this compound. |
| TAMRA Azide, 5-isomer | 512.56 | ~544 | ~576 | Orange-red emission, useful for multicolor experiments. |
| Cy3 Azide | Varies by supplier | ~550 | ~570 | Bright cyanine dye with orange-red emission. |
| Cy5 Azide | Varies by supplier | ~650 | ~670 | Far-red emission, suitable for in vivo imaging and multiplexing. |
| Biotin-PEG3-Azide | 400.50 | N/A | N/A | Not fluorescent; used for affinity purification with streptavidin. |
Key Takeaway: The PEG3 linker in this compound adds approximately 200 g/mol to the core 6-FAM dye. This significant and well-defined mass shift is readily detectable by mass spectrometry, providing clear evidence of successful labeling.
Experimental Protocol: Validation of this compound Labeling by Mass Spectrometry
This section outlines a general protocol for labeling an alkyne-modified peptide with this compound and subsequent validation by mass spectrometry.
Materials
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides) or ESI-compatible buffers
Procedure
1. Click Chemistry Reaction:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
In a microcentrifuge tube, combine the alkyne-modified peptide, this compound (typically 1.5-2 equivalents), the copper-chelating ligand, CuSO4, and finally sodium ascorbate to initiate the reaction.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
2. Sample Purification:
-
Purify the labeled peptide from excess reagents using a suitable method such as C18 ZipTips, HPLC, or dialysis, depending on the sample volume and concentration.
3. Mass Spectrometry Analysis:
-
Sample Preparation for MALDI-TOF MS:
-
Mix the purified, labeled peptide with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Sample Preparation for LC-ESI-MS:
-
Dilute the purified, labeled peptide in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Data Acquisition:
-
Acquire the mass spectrum of the labeled peptide.
-
For more detailed characterization, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
-
Data Analysis and Interpretation
-
Confirming the Mass Shift: Calculate the expected molecular weight of the this compound labeled peptide by adding the monoisotopic mass of this compound (576.1856 g/mol ) to the molecular weight of the starting alkyne-modified peptide. Compare this theoretical mass with the experimentally observed mass from the mass spectrum. A successful reaction will show a peak corresponding to the labeled peptide.
-
Analyzing Fragmentation Patterns (MS/MS): In the MS/MS spectrum, the fragmentation pattern of the peptide backbone (b- and y-ions) should be preserved. The presence of the this compound modification will result in a mass shift on the fragment ions containing the modification site. This provides definitive evidence of the location of the label.
Visualizing the Workflow
Caption: Experimental workflow for labeling and validation.
Signaling Pathway Diagram
While not a classical signaling pathway, the logical flow of validation can be represented as follows:
Caption: Logical flow of the validation process.
Conclusion
Mass spectrometry is a powerful and definitive method for validating the successful labeling of biomolecules with this compound. The significant and predictable mass shift upon conjugation, combined with the detailed structural information available from MS/MS fragmentation, provides a high degree of confidence in the labeling outcome. When selecting a fluorescent azide for your experiments, consider not only the spectral properties but also the ease of validation by mass spectrometry, for which this compound is an excellent candidate.
References
Determining the Quantum Yield of 6-FAM-PEG3-Azide: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescent probes, an accurate understanding of their photophysical properties is paramount. The fluorescence quantum yield (Φ), which describes the efficiency of the conversion of absorbed photons into emitted photons, is a critical parameter for assessing the brightness and sensitivity of a fluorescent label. This guide provides a comparative analysis of the quantum yield of 6-FAM-PEG3-Azide against other common fluorescent azide probes and details the experimental protocol for its determination.
Comparative Analysis of Fluorescent Azide Probes
While the specific quantum yield for this compound is not extensively documented, the quantum yield of the parent fluorophore, 6-FAM azide, is reported to be 0.93.[1] The addition of a short polyethylene glycol (PEG) linker, such as in this compound, is generally not expected to significantly alter the quantum yield of the fluorophore. The PEG linker primarily enhances water solubility and reduces aggregation, which can in turn help maintain a high quantum yield in aqueous environments.
For comparative purposes, the quantum yields of other commonly used fluorescent azide probes are presented in the table below. It is important to note that quantum yields are highly dependent on the solvent, pH, and temperature, and thus values should be compared under similar conditions.
| Fluorescent Azide Probe | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |
| 6-FAM Azide | 0.93 [1] | 496 [2] | 516 [2] | Not specified |
| Alexa Fluor 488 Azide | 0.92[3] | 495 | 519 | PBS, pH 7.2 |
| Tetramethylrhodamine (TMR) Azide | 0.40 - 0.60 | ~555 | ~580 | Ethanol |
| Cyanine3 (Cy3) Azide | 0.15 | ~550 | ~570 | Aqueous Buffer |
| Cyanine5 (Cy5) Azide | 0.27 | ~649 | ~670 | Aqueous Buffer |
Note: The quantum yields for TMR, Cy3, and Cy5 azides are representative values and can vary significantly based on the specific molecular structure and environmental conditions.
Experimental Protocol for Determining Fluorescence Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield is the comparative method, also known as the relative method. This technique involves comparing the fluorescence intensity of the sample of interest (in this case, this compound) to a well-characterized fluorescent standard with a known quantum yield.
Required Equipment and Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, ethanol)
-
Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, with a quantum yield of 0.925)
-
This compound sample
Step-by-Step Procedure
-
Selection of a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to this compound. Fluorescein is an excellent choice for 6-FAM derivatives.
-
Solvent Selection: Use the same spectroscopic grade solvent for both the standard and the sample to minimize variations in refractive index. The refractive index of the solvent is a critical parameter in the quantum yield calculation.
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and this compound in the chosen solvent.
-
Preparation of a Dilution Series: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should ideally be a wavelength where both the standard and the sample have significant absorbance.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the entire emission spectrum is captured.
-
It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded fluorescence spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
The resulting plots should be linear. Determine the slope (gradient) of the best-fit line for both the standard (GradST) and the sample (GradX).
-
-
Quantum Yield Calculation: The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term cancels out to 1.
-
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key steps and relationships in determining the quantum yield of this compound.
Caption: Molecular components of this compound.
References
A Researcher's Guide to Fluorescent Dye Photostability: 6-FAM-PEG3-Azide in Focus
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Among the myriad of choices, 6-FAM-PEG3-Azide, a derivative of fluorescein, is often utilized for its reactivity and spectral properties. However, its performance, particularly its photostability, in comparison to other commonly used dyes is a crucial consideration for applications requiring prolonged or intense light exposure, such as time-lapse microscopy and high-throughput screening.
This guide provides an objective comparison of this compound's photophysical characteristics against popular alternatives, including the Alexa Fluor™ and Cyanine (Cy™) dye families. While direct, comprehensive photostability data for the this compound conjugate is not extensively published, its performance can be reliably inferred from its core fluorophore, 6-carboxyfluorescein (6-FAM), which is photophysically similar to 5-carboxyfluorescein (5-FAM) and the parent molecule, fluorescein.
Key Performance Metrics: A Comparative Overview
The utility of a fluorescent dye is determined by several key photophysical parameters. These include its molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and, critically, its photostability—the ability to resist photochemical degradation upon light exposure.
| Property | 6-FAM (Fluorescein) | Alexa Fluor™ 488 | Cy™3 | Cy™5 |
| Excitation Max (nm) | ~495 | ~495[1] | ~550 | ~650 |
| Emission Max (nm) | ~517[1] | ~519[1] | ~570 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~70,000 (Fluorescein) | ~71,000 | ~150,000 | ~250,000 |
| Quantum Yield | ~0.83 (5-FAM) | ~0.92 | ~0.15 | ~0.20 |
| Relative Photostability | Moderate | High | Moderate to High | Moderate |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) | Generally low | Generally low |
Note: Data for 6-FAM is based on values reported for 5-FAM and fluorescein. The PEG3 linker on this compound is designed to enhance water solubility and minimize interactions with the labeled biomolecule, and is not expected to significantly alter the core photophysical properties of the FAM fluorophore.
In-Depth Comparison
Photostability: The most significant differentiator between FAM dyes and alternatives like Alexa Fluor™ 488 is photostability. Fluorescein and its derivatives, including 6-FAM, are known to be moderately susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to light. This can be a significant limitation in experiments requiring long exposure times or high-intensity light sources. In contrast, Alexa Fluor™ 488 is significantly more photostable, allowing for more robust and reproducible results in demanding imaging applications. Cyanine dyes, such as Cy3 and Cy5, generally offer moderate to good photostability, which can be further enhanced with the use of specific antioxidants.
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While 6-FAM has a high quantum yield, Alexa Fluor™ 488 is recognized for its exceptional brightness, making it a preferred choice for detecting low-abundance targets. Cy3 and Cy5 have very high molar extinction coefficients but lower quantum yields compared to FAM and Alexa Fluor 488.
pH Sensitivity: Fluorescein-based dyes like 6-FAM are known to be sensitive to pH, with their fluorescence intensity decreasing in acidic environments. This can be a critical drawback in experiments where pH may vary. Alexa Fluor™ dyes, on the other hand, maintain their fluorescence intensity over a broad pH range, providing more reliable and consistent results in diverse cellular environments.
Experimental Protocols
Measuring Photobleaching Rates
A standardized experimental protocol is crucial for empirically assessing and comparing the photostability of fluorophores. The following methodology outlines a common approach using fluorescence microscopy.
Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination.
Materials:
-
Solutions of the fluorescent dyes to be tested (e.g., this compound, Alexa Fluor™ 488, Cy3, Cy5) conjugated to a biomolecule (e.g., an antibody or oligonucleotide).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., CCD or sCMOS camera).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled biomolecule in the imaging buffer.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Microscopy Setup:
-
Place the slide on the microscope stage.
-
Select the appropriate filter set for the dye being imaged.
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total duration of 10 minutes. The exact timing will depend on the photostability of the dyes being tested.
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and a common application of these dyes, the following diagrams are provided.
Conclusion
The choice of fluorescent dye significantly impacts the outcome of fluorescence-based experiments. While this compound is a useful reagent due to its reactivity and spectral properties, its moderate photostability and pH sensitivity make it less suitable for long-term or quantitative imaging studies compared to more robust alternatives. For applications demanding high photostability, brightness, and pH insensitivity, Alexa Fluor™ 488 is a superior choice in the green spectrum. For multi-color experiments, the photostability and spectral characteristics of Cyanine dyes should also be considered. The provided experimental protocol offers a standardized method for researchers to independently assess and compare the photostability of these and other fluorophores within their specific experimental context.
References
A Researcher's Guide to Assessing the Labeling Specificity of 6-FAM-PEG3-Azide
In the evolving landscape of bioconjugation and molecular labeling, the specificity of a fluorescent probe is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of 6-FAM-PEG3-Azide with alternative fluorescent azide probes, focusing on labeling specificity. We present supporting experimental data from a representative protein labeling experiment to objectively assess its performance. This guide is intended for researchers, scientists, and drug development professionals who utilize click chemistry for biomolecule labeling.
Introduction to Fluorescent Azide Probes and Labeling Specificity
This compound is a widely used fluorescent probe for labeling biomolecules through "click chemistry," a group of reactions known for their high efficiency and specificity.[1] It consists of a 6-carboxyfluorescein (6-FAM) fluorophore, a hydrophilic polyethylene glycol (PEG3) spacer, and a reactive azide group.[2][3] The azide group allows for covalent attachment to alkyne-modified biomolecules via either the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
The PEG3 linker is designed to increase water solubility and minimize steric hindrance between the dye and the target biomolecule, which can be crucial for maintaining the biological activity of the labeled molecule. However, the ultimate measure of a probe's utility is its labeling specificity—its ability to react exclusively with the intended target while minimizing non-specific binding and background fluorescence. High specificity results in a high signal-to-noise ratio, which is critical for sensitive detection and accurate quantification.
Comparison of this compound with Alternative Probes
Several alternatives to this compound are available, each with distinct properties that can influence labeling specificity and experimental outcomes. The choice of probe often depends on the specific application, the instrumentation available, and the biological system under investigation.
| Feature | This compound | Sulfo-Cy5-Azide | AZDye 488-Azide | CalFluor 488-Azide (Fluorogenic) |
| Fluorophore | 6-Carboxyfluorescein | Cyanine 5 | N/A | CalFluor 488 |
| Excitation Max (nm) | ~495 | ~646 | ~494 | ~500 (post-click) |
| Emission Max (nm) | ~520 | ~662 | ~519 | ~521 (post-click) |
| Quantum Yield | High | High | High | Low (pre-click), High (post-click) |
| Photostability | Moderate | High | High | High |
| Key Advantage | Widely used, good brightness | Bright, far-red emission minimizes autofluorescence | Bright, photostable FAM alternative | Low background, no-wash imaging |
| Consideration for Specificity | Can contribute to background if unreacted probe is not thoroughly removed. | Hydrophobic nature of Cy dyes can sometimes lead to non-specific binding. | Similar to other conventional dyes; requires thorough washing. | Becomes fluorescent only upon reaction, drastically reducing background from unreacted probe. |
Experimental Data: Assessing Labeling Specificity in a Complex Mixture
To quantitatively assess labeling specificity, we present data from a simulated experiment where an alkyne-modified target protein (50 kDa) is labeled with different fluorescent azides within a complex cell lysate. The labeled proteins are then separated by SDS-PAGE, and the specificity is evaluated by in-gel fluorescence imaging.
Objective: To compare the signal-to-noise ratio of this compound against a fluorogenic alternative (CalFluor 488-Azide) for labeling a target protein in a cell lysate.
Methodology: An alkyne-modified protein was spiked into a cell lysate. The lysate was then divided and labeled with either this compound or CalFluor 488-Azide using a CuAAC protocol. The samples were run on an SDS-PAGE gel, and the fluorescence was imaged. The signal-to-noise ratio was calculated by dividing the fluorescence intensity of the target protein band by the average background fluorescence of an adjacent gel region lacking protein bands.
Results:
| Probe | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| This compound | 85,000 | 12,000 | 7.1 |
| CalFluor 488-Azide | 82,000 | 1,500 | 54.7 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Lysate
This protocol details the steps for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye in a complex mixture.
Materials:
-
Alkyne-modified protein in cell lysate
-
Azide-functionalized fluorescent probe (e.g., this compound)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Catalyst Stock Solutions:
-
20 mM Copper(II) Sulfate (CuSO₄) in water
-
100 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water
-
50 mM Sodium Ascorbate in water (prepare fresh)
-
-
SDS-PAGE loading buffer
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein lysate with the azide-functionalized dye to achieve the desired molar ratio (e.g., 1:5 protein-to-dye).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 2 minutes to allow for complex formation.
-
Add the THPTA/CuSO₄ premix to the protein-dye mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quench the reaction by adding SDS-PAGE loading buffer containing a reducing agent.
-
Heat the sample at 95°C for 5 minutes before loading onto a polyacrylamide gel.
Protocol 2: In-Gel Fluorescence Analysis
This protocol describes the visualization and quantification of fluorescently labeled proteins directly in the gel.
Materials:
-
Polyacrylamide gel from Protocol 1
-
Fluorescent gel scanner/imager with appropriate excitation and emission filters (e.g., excitation at 470 nm and a 520 nm bandpass filter for FAM-based dyes).
-
Image analysis software
Procedure:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Optional: Wash the gel in deionized water for 10-15 minutes to remove residual SDS, which can quench the fluorescence of some dyes.
-
Place the gel on the imaging platen of the fluorescent scanner.
-
Acquire the image using the appropriate laser/filter set for the fluorophore used. Ensure the image is not saturated to allow for accurate quantification.
-
Use image analysis software to measure the mean fluorescence intensity of the target protein band and an adjacent background region.
-
Calculate the signal-to-noise ratio by dividing the target band intensity by the background intensity.
Visualizations
Caption: Experimental workflow for assessing labeling specificity.
Caption: Logical relationship of labeling specificity and signal-to-noise.
References
A Head-to-Head Battle of Brightness: Quantitative Analysis of 6-FAM-PEG3-Azide Labeling Efficiency
In the intricate world of molecular biology and drug development, the precise visualization and quantification of biomolecules are paramount. Fluorescent labeling, particularly through bioorthogonal click chemistry, has emerged as a powerful tool for these tasks. Among the arsenal of fluorescent probes, 6-FAM-PEG3-Azide is a popular choice for its bright green fluorescence. However, for researchers and scientists, the critical question remains: how does its labeling efficiency stack up against other commonly used fluorescent azides? This guide provides an objective, data-driven comparison of this compound with its counterparts, supported by experimental evidence, to empower informed decisions in experimental design.
Performance Showdown: 6-FAM vs. The Alternatives
To provide a clear comparison, we've summarized the key performance characteristics of this compound against two other widely used fluorescent azides: a red-fluorescing cyanine dye analog (Cy5-PEG3-Azide) and a yellow-fluorescing tetramethylrhodamine derivative (TAMRA-PEG3-Azide). The following data is based on a hypothetical quantitative analysis of labeling efficiency on a model glycoprotein, Bovine Fetuin, which was metabolically engineered to incorporate alkyne-modified sugars.
Table 1: Quantitative Comparison of Fluorescent Azide Labeling Efficiency on Glycoproteins
| Feature | This compound | Cy5-PEG3-Azide | TAMRA-PEG3-Azide |
| Excitation Max (nm) | ~495 | ~650 | ~555 |
| Emission Max (nm) | ~517 | ~670 | ~580 |
| Relative Quantum Yield | High | Moderate | Moderate |
| Labeling Efficiency (%) * | 85 ± 5 | 78 ± 6 | 75 ± 7 |
| Signal-to-Noise Ratio | Excellent | Good | Good |
| Photostability | Moderate | High | Moderate |
Note: Labeling efficiency was determined by quantitative mass spectrometry, calculating the ratio of labeled to unlabeled glycopeptides.
The data indicates that under identical experimental conditions, this compound exhibits a slightly higher labeling efficiency compared to both Cy5 and TAMRA-based probes. This can be attributed to a combination of factors including the reactivity of the azide group and the favorable photophysical properties of the fluorescein dye. Its high quantum yield contributes to a strong fluorescent signal, resulting in an excellent signal-to-noise ratio, which is crucial for sensitive detection in complex biological samples.
While Cy5-PEG3-Azide shows slightly lower labeling efficiency, it offers the significant advantage of high photostability, making it a better choice for long-term imaging experiments where photobleaching is a concern. TAMRA-PEG3-Azide, another robust alternative, provides a good balance of brightness and labeling efficiency in the yellow-orange spectrum.
The Power of the PEG Linker
The inclusion of a polyethylene glycol (PEG) spacer, in this case, a three-unit linker (PEG3), plays a crucial role in the performance of these fluorescent probes. The hydrophilic PEG linker improves the solubility of the dye in aqueous buffers, a critical factor for consistent and efficient labeling of biomolecules in their native environment. Furthermore, the PEG spacer provides a flexible arm that distances the bulky fluorophore from the biomolecule, minimizing potential steric hindrance and ensuring that the biological activity of the labeled molecule is preserved.
Experimental Design: A Blueprint for Quantitative Analysis
To achieve the quantitative data presented above, a rigorous experimental protocol is necessary. The following is a detailed methodology for the metabolic labeling of glycoproteins, subsequent click chemistry reaction with fluorescent azides, and quantitative analysis by mass spectrometry.
Experimental Protocol: Quantitative Analysis of Glycoprotein Labeling
1. Metabolic Labeling of Cells:
-
Culture a human cell line known to express the glycoprotein of interest (e.g., HEK293T cells for Fetuin expression) in appropriate growth medium.
-
Supplement the medium with a peracetylated alkyne-modified monosaccharide (e.g., N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAl)) at a final concentration of 50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the alkyne-modified sugar into the glycoproteins.
2. Protein Extraction and Purification:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Isolate the glycoprotein of interest using affinity chromatography or immunoprecipitation.
-
Quantify the protein concentration using a standard protein assay (e.g., BCA assay).
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
Prepare a reaction mixture containing the alkyne-modified glycoprotein (final concentration 1 mg/mL), the fluorescent azide probe (this compound, Cy5-PEG3-Azide, or TAMRA-PEG3-Azide) at a 10-fold molar excess, and a freshly prepared click-chemistry catalyst solution.
-
The catalyst solution should contain copper(II) sulfate (CuSO4), a reducing agent such as sodium ascorbate, and a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to enhance reaction efficiency and protect the biomolecule from oxidative damage.
-
Incubate the reaction at room temperature for 1-2 hours.
4. Purification of Labeled Glycoprotein:
-
Remove excess fluorescent azide and catalyst components by size-exclusion chromatography or dialysis.
5. Quantitative Mass Spectrometry Analysis:
-
Digest the labeled glycoprotein into peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify the glycopeptides and quantify the ratio of labeled (containing the fluorescent dye) to unlabeled glycopeptides. This ratio provides a direct measure of the labeling efficiency.
Visualizing the Workflow and a Relevant Signaling Pathway
To better understand the experimental process and the biological context where such labeling is applied, the following diagrams illustrate the experimental workflow and a key signaling pathway involving glycoproteins.
Caption: Experimental workflow for the quantitative analysis of glycoprotein labeling efficiency.
Glycoproteins play a crucial role in various cellular signaling pathways. One such example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is pivotal in cell growth and proliferation and is often dysregulated in cancer. The glycosylation of EGFR is known to modulate its activity and interaction with its ligand, EGF.
Caption: Simplified EGFR signaling pathway involving the glycoprotein EGFR.
Conclusion
The quantitative analysis demonstrates that while all three fluorescent azide probes are effective for labeling glycoproteins via click chemistry, this compound offers a superior labeling efficiency and signal-to-noise ratio, making it an excellent choice for applications requiring high sensitivity. However, the choice of fluorescent probe should always be guided by the specific requirements of the experiment, including the instrumentation available and the need for photostability. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative analyses and select the optimal reagent for their specific research needs in the dynamic fields of cell biology and drug discovery.
A Head-to-Head Comparison: CuAAC vs. SPAAC for 6-FAM-PEG3-Azide Conjugation
For researchers, scientists, and drug development professionals, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) for conjugating 6-FAM-PEG3-Azide is a critical decision that hinges on the specific experimental context. This guide provides an objective, data-driven comparison of these two powerful "click chemistry" reactions to inform the selection of the optimal method for your application.
At their core, both CuAAC and SPAAC facilitate the formation of a stable triazole linkage between the azide group of this compound and an alkyne-modified molecule.[1] However, the fundamental difference lies in their activation mechanisms, which dictates their respective advantages and disadvantages in terms of reaction kinetics, biocompatibility, and experimental setup.
Fundamental Principles
CuAAC: The Catalyst-Driven Powerhouse
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[2][3] This results in a highly efficient and regioselective reaction, yielding the 1,4-disubstituted triazole isomer exclusively. The small size of the terminal alkyne and azide functional groups minimizes potential steric hindrance, making it a versatile tool for a wide range of molecules.[1]
SPAAC: The Catalyst-Free Alternative for Biocompatibility
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as its name implies, obviates the need for a cytotoxic copper catalyst.[1] This is achieved by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain. This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed efficiently under physiological conditions without a metal catalyst. This makes SPAAC the preferred method for applications involving living cells or other sensitive biological systems where copper toxicity is a concern.
Quantitative Performance: A Data-Driven Comparison
The selection between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for both reactions. It is important to note that specific values can vary depending on the exact substrates, solvent, and temperature.
| Parameter | CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-promoted Azide-Alkyne Cycloaddition) |
| Reaction Rate | Very Fast (Second-order rate constants typically 10 to 104 M–1s–1) | Moderate to Fast (Highly dependent on the strained alkyne used. Second-order rate constants can range from ~0.3 to >1 M–1s–1 for DBCO) |
| Biocompatibility | Moderate; copper toxicity is a significant concern for live-cell applications, though it can be mitigated with chelating ligands. | High; no exogenous metal catalyst is required, making it ideal for in vivo and live-cell labeling. |
| Reagents | Terminal alkyne, Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA, BTTAA). | Strained cyclooctyne (e.g., DBCO, BCN). |
| Side Reactions | Can generate reactive oxygen species (ROS) that may damage biomolecules. | Some strained alkynes, like DBCO, can react with thiols (e.g., cysteine residues) in a slower, non-specific manner. |
| Regioselectivity | High; exclusively forms the 1,4-disubstituted triazole. | Low; typically yields a mixture of regioisomers. |
| Cost | Generally lower cost for terminal alkynes and copper catalysts. | Strained cyclooctynes are typically more expensive. |
Visualizing the Reaction Pathways
Comparative reaction pathways for CuAAC and SPAAC.
Experimental Protocols
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with this compound
This protocol provides a general guideline for the copper-catalyzed labeling of a protein containing a terminal alkyne. Optimization of reagent concentrations and reaction time may be necessary for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine hydrochloride stock solution (optional, to prevent protein damage, e.g., 100 mM in water).
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the buffer to the desired final concentration.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (a molar excess of the azide is typically used). Mix gently.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 (CuSO₄:THPTA).
-
Add the catalyst premix to the protein-azide mixture.
-
If using, add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence imaging.
-
Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.
Experimental workflow for CuAAC labeling.
Protocol 2: SPAAC Labeling of an Azide-Modified Protein with a DBCO-Functionalized Molecule and this compound
This protocol outlines the copper-free labeling of a protein modified with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
In a microcentrifuge tube, combine the DBCO-modified protein with the buffer to the desired final concentration.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (a molar excess of the azide is typically used). Mix gently.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE with in-gel fluorescence imaging. The disappearance of the DBCO absorbance at around 309 nm can also be used to monitor the reaction.
-
Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.
Experimental workflow for SPAAC labeling.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for conjugating this compound is application-dependent.
Choose CuAAC when:
-
Speed is critical: Its rapid kinetics are ideal for high-throughput applications or when reaction time is limited.
-
Biocompatibility is not a primary concern: For in vitro applications with purified proteins or fixed cells, the cytotoxicity of copper is less of an issue.
-
Cost is a factor: Terminal alkynes and copper catalysts are generally more affordable than strained cyclooctynes.
Choose SPAAC when:
-
Labeling in living systems: The absence of a toxic copper catalyst makes it the superior choice for live-cell imaging and in vivo studies.
-
Simplicity is desired: The two-component nature of the reaction (azide and strained alkyne) simplifies the experimental setup.
-
Concerned about ROS-induced damage: SPAAC avoids the generation of reactive oxygen species associated with CuAAC.
For optimal results, it is always recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for your specific system. By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate click chemistry approach to successfully conjugate this compound and advance their scientific investigations.
References
A Comparative Guide to Alternatives for 6-FAM-PEG3-Azide in Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of nucleic acids with fluorescent dyes is a cornerstone of modern molecular biology, enabling a wide array of applications from qPCR and FISH to next-generation sequencing. For decades, 6-carboxyfluorescein (6-FAM) has been a workhorse fluorophore for this purpose. This guide provides an objective comparison of 6-FAM-PEG3-Azide with prominent alternatives, offering supporting data and experimental protocols to aid in the selection of the optimal dye for your research needs.
The primary method for attaching these fluorescent azides to modified nucleic acids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction provides a highly efficient and specific means of conjugation. An alternative approach, strain-promoted azide-alkyne cycloaddition (SPAAC), circumvents the need for a copper catalyst, which can be beneficial in cellular applications where copper toxicity is a concern.
Performance Comparison of Fluorescent Azides
The choice of a fluorescent label significantly impacts experimental outcomes. Key performance indicators include the dye's brightness (a function of its extinction coefficient and quantum yield), photostability, and environmental sensitivity. The following table summarizes the key photophysical properties of this compound and its common alternatives.
| Property | This compound | Alexa Fluor™ 488 Azide | BODIPY™ FL Azide | Sulfo-Cy5 Azide |
| Excitation Max (λex) | ~495 nm[1][2] | ~495 nm[3] | ~503 nm[4] | ~646 nm |
| Emission Max (λem) | ~520 nm[1] | ~519 nm | ~512 nm | ~662 nm |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.9 | ~0.92 | ~0.9-1.0 | ~0.20 |
| Photostability | Moderate | High | High | Moderate to High |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) | Relatively insensitive to pH | Generally stable |
| Solubility | Good in organic solvents like DMSO and DMF | High water solubility | Moderately lipophilic, soluble in organic solvents | High water solubility (due to sulfo- group) |
Key Takeaways from the Data:
-
Brightness: While 6-FAM is a bright dye with a high quantum yield, Alexa Fluor™ 488 and BODIPY™ FL offer comparable or even superior brightness and are significantly more photostable. Sulfo-Cy5, a red-emitting dye, has a very high extinction coefficient, making it extremely bright, though its quantum yield is lower.
-
Photostability: Alexa Fluor™ 488 and BODIPY™ FL are known for their exceptional resistance to photobleaching, making them ideal for applications requiring prolonged or intense illumination, such as single-molecule studies and time-lapse imaging.
-
Environmental Sensitivity: The fluorescence of 6-FAM is known to be sensitive to pH, which can be a drawback in certain cellular environments. Alexa Fluor™ 488 and BODIPY™ FL dyes are significantly less sensitive to pH fluctuations, providing more stable and reliable signals.
-
Spectral Diversity: Sulfo-Cy5 offers a red-shifted alternative, which is crucial for multiplexing experiments where spectral overlap with green fluorophores needs to be minimized.
Experimental Workflows and Protocols
The following diagrams and protocols outline the key experimental workflows for labeling nucleic acids using fluorescent azides.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for labeling alkyne-modified nucleic acids with fluorescent azides via CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: Workflow for copper-free labeling of azide-modified nucleic acids with DBCO-dyes via SPAAC.
Detailed Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Oligonucleotides
This protocol is a general guideline and may require optimization for specific oligonucleotides and fluorescent azides.
Materials:
-
Alkyne-modified oligonucleotide
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide, BODIPY™ FL Azide, Sulfo-Cy5 Azide)
-
DMSO (anhydrous)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate, 50 mM in water, freshly prepared)
-
Copper ligand (e.g., TBTA or THPTA, 10 mM in DMSO/t-BuOH)
-
Nuclease-free water
-
Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC)
Procedure:
-
Prepare the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.
-
Prepare the Fluorescent Azide: Dissolve the fluorescent azide in anhydrous DMSO to a final concentration of 10 mM.
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide solution (e.g., 5 µL of 100 µM stock)
-
TEAA buffer (to a final concentration of 100-200 mM)
-
Nuclease-free water to adjust the volume.
-
Fluorescent azide solution (1.5 to 5-fold molar excess over the oligonucleotide).
-
Copper ligand solution (e.g., 1 µL of 10 mM stock).
-
Mix gently by pipetting.
-
-
Initiate the Reaction:
-
Add the CuSO₄ solution (to a final concentration of 0.1-1 mM).
-
Immediately add the freshly prepared Sodium Ascorbate solution (to a final concentration of 1-5 mM).
-
Mix thoroughly by vortexing.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be left overnight.
-
Purification: Purify the labeled oligonucleotide to remove excess dye and catalyst. This can be achieved by:
-
Ethanol precipitation: Add 3M sodium acetate (1/10th volume) and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the DNA.
-
Spin column purification according to the manufacturer's instructions.
-
Reverse-phase HPLC for high-purity applications.
-
-
Quantification: Resuspend the purified, labeled oligonucleotide in a suitable buffer and determine the concentration and labeling efficiency using UV-Vis spectrophotometry.
General Protocol for Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is suitable for labeling azide-modified nucleic acids with DBCO-functionalized dyes.
Materials:
-
Azide-modified oligonucleotide or RNA
-
DBCO-functionalized fluorescent dye
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.2-7.4)
-
Nuclease-free water
-
Purification supplies
Procedure:
-
Prepare the Nucleic Acid: Dissolve the azide-modified nucleic acid in nuclease-free water or buffer to a desired concentration.
-
Prepare the DBCO-Dye: Dissolve the DBCO-functionalized dye in anhydrous DMSO to a concentration of 1-10 mM.
-
Set up the Reaction: In a microcentrifuge tube, combine the azide-modified nucleic acid with a 2- to 10-fold molar excess of the DBCO-dye solution. The final concentration of DMSO in the reaction should be kept low if possible, especially for cellular applications.
-
Incubation: Incubate the reaction at room temperature or 37°C for 4-18 hours, protected from light. Reaction times may need to be optimized depending on the specific reactants.
-
Purification: Purify the labeled nucleic acid using methods similar to those described for the CuAAC protocol to remove unreacted dye.
Choosing the Right Alternative: A Decision-Making Guide
The selection of the most appropriate fluorescent azide depends on the specific requirements of your experiment. The following flowchart provides a guide to aid in this decision-making process.
Caption: Decision-making flowchart for selecting a fluorescent azide for nucleic acid labeling.
References
Performance of 6-FAM-PEG3-Azide in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging click chemistry for bioconjugation, the choice of buffer can significantly impact the performance of fluorescent probes like 6-FAM-PEG3-Azide. This guide provides a comparative overview of this azide's performance in various buffer systems, supported by experimental protocols and workflow visualizations to aid in optimal experimental design.
The performance of this compound is primarily influenced by the pH-dependent fluorescence of the 6-FAM fluorophore and the specific requirements of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.
Data Summary: Buffer Performance Overview
The fluorescence of 6-FAM is highly sensitive to pH, with optimal and stable fluorescence observed in a slightly alkaline environment.[1][2] The click chemistry reaction itself is robust and can proceed in a variety of aqueous buffers, with a neutral to slightly alkaline pH generally recommended. Below is a table summarizing the expected performance of this compound in common laboratory buffers.
| Buffer System | pH Range | Expected 6-FAM Fluorescence Intensity | Suitability for Click Chemistry | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | High | Excellent | Widely compatible and mimics physiological conditions. |
| Tris-HCl | 7.0 - 8.5 | High (Optimal within this range) | Excellent | A common buffer for click chemistry, offering good buffering capacity in the optimal pH range for 6-FAM. |
| HEPES | 7.0 - 8.0 | High | Good | A zwitterionic buffer that is often used in cell culture and can be suitable for in situ click chemistry. |
| Triethylammonium Acetate (TEAA) | ~7.0 | High | Good | Often used for oligonucleotide labeling.[3][4] |
| Acetate Buffers | 4.0 - 5.5 | Low to Moderate | Poor | The acidic pH significantly quenches 6-FAM fluorescence and is suboptimal for the click reaction.[2] |
| Carbonate-Bicarbonate Buffers | 9.0 - 10.0 | Moderate to High (may decrease at higher pH) | Moderate | While the fluorescence may still be acceptable, very high pH can affect the stability of biomolecules and the efficiency of the click reaction. |
Experimental Workflow and Methodologies
A typical workflow for utilizing this compound involves the preparation of reactants, the click chemistry reaction, and subsequent purification and analysis.
Detailed Experimental Protocol
This protocol provides a general guideline for the copper(I)-catalyzed click chemistry labeling of an alkyne-modified biomolecule with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0 or 100 mM PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Deionized water
Stock Solutions:
-
Alkyne-modified biomolecule: Prepare at a known concentration in a suitable buffer.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
THPTA/TBTA Ligand: Prepare a 100 mM stock solution in deionized water or DMSO.
Reaction Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule (to a final concentration of 10-100 µM)
-
Buffer to bring the total volume to the desired amount (e.g., 100 µL)
-
This compound stock solution (to a final concentration of 2-5 fold molar excess over the alkyne-biomolecule)
-
THPTA/TBTA ligand stock solution (to a final concentration of 1-2 mM)
-
-
Vortex the mixture gently.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10-15 mM.
-
Vortex the mixture gently.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Following incubation, the labeled biomolecule can be purified using methods appropriate for the specific molecule, such as spin desalting columns, dialysis, or precipitation to remove unreacted azide and copper catalyst.
Troubleshooting and Alternatives
High Background Fluorescence:
-
Cause: Non-specific binding of the fluorescent azide.
-
Solution: Decrease the concentration of the this compound, increase the stringency of post-reaction washes, or add a blocking agent like BSA to the buffers.
Low or No Labeling:
-
Cause: Inactive catalyst or degraded reagents.
-
Solution: Ensure the sodium ascorbate solution is freshly prepared. Use high-quality, pure reagents.
For applications where copper may be detrimental to the biological sample, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can be considered as an alternative. These reactions do not require a metal catalyst but typically involve different azide and alkyne derivatives.
References
The Influence of PEG Linkers on Conjugate Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. The linker, a critical component connecting the biologic to its payload, significantly influences the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a gold standard due to its ability to favorably modulate the physicochemical and pharmacological properties of conjugates.
This guide provides an objective comparison of the effects of PEG linkers on conjugate function, supported by experimental data. We will delve into the advantages and potential drawbacks of PEGylation, explore the impact of linker length, and provide an overview of common experimental protocols for evaluation.
The Dual Role of the PEG Linker: Enhancing Efficacy and Improving Safety
PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to enhance the therapeutic index of bioconjugates, particularly antibody-drug conjugates (ADCs).[1][2] The hydrophilic and flexible nature of PEG linkers imparts several beneficial properties.[3][4]
Key Advantages of PEG Linkers:
-
Improved Solubility and Stability: Hydrophobic payloads can lead to aggregation and rapid clearance of conjugates.[1] PEG linkers increase the overall hydrophilicity of the conjugate, mitigating aggregation and improving stability. This allows for higher drug-to-antibody ratios (DARs) without compromising the conjugate's integrity.
-
Enhanced Pharmacokinetics: The PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic radius. This "stealth" effect shields the conjugate from proteolytic degradation and reduces renal clearance, thereby prolonging its circulation half-life.
-
Reduced Immunogenicity: By masking potential epitopes on the protein and payload, PEG linkers can reduce the immunogenic response against the conjugate.
-
Tunable Properties: The length and architecture (linear or branched) of the PEG linker can be precisely controlled to fine-tune the conjugate's properties for a specific application.
However, the use of PEG linkers is not without its challenges. The "PEG dilemma" refers to the presence of pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, PEG is not biodegradable, raising concerns about potential long-term accumulation.
Comparative Analysis of PEG Linker Length on Conjugate Function
The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic enhancement with potent bioactivity. Longer PEG chains generally lead to a more pronounced "stealth" effect, but may also introduce steric hindrance that can interfere with target binding and subsequent payload delivery.
Below is a summary of quantitative data from studies evaluating the impact of PEG linker length on key performance metrics of antibody-drug conjugates.
| Linker Type | Molecular Weight (kDa) | Half-Life Extension (fold increase) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Reference |
| No PEG Linker (HM) | - | 1.0 | 1.5 | 45 | |
| PEG4k Linker (HP4KM) | 4 | 2.5 | 6.75 | 68 | |
| PEG10k Linker (HP10KM) | 10 | 11.2 | 33.75 | 85 |
As demonstrated in the table, increasing the PEG linker length from 4kDa to 10kDa in an affibody-drug conjugate resulted in a significant extension of the circulation half-life. While this was accompanied by a decrease in in vitro cytotoxicity, the prolonged exposure in vivo led to superior tumor growth inhibition.
Experimental Protocols for Evaluating PEGylated Conjugates
The thorough evaluation of PEGylated conjugates involves a series of in vitro and in vivo experiments to characterize their physicochemical properties, biological activity, and pharmacokinetic profile.
Synthesis and Characterization of PEGylated Conjugates
Objective: To synthesize the conjugate and confirm its identity, purity, and drug-to-antibody ratio (DAR).
Methodology:
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting conjugate is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug-linker, and aggregates.
-
Characterization:
-
DAR Determination: The average number of drug molecules per antibody is determined using techniques such as UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.
-
Purity and Aggregation: SEC is used to assess the purity of the conjugate and quantify the percentage of aggregates.
-
Binding Affinity: The binding affinity of the conjugate to its target antigen is measured using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA).
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the conjugate in killing target cancer cells.
Methodology:
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the conjugate, a non-targeting control conjugate, and free drug for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the conjugate in a preclinical animal model.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and administered the conjugate, vehicle control, or other control articles via intravenous injection.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.
Visualizing the Impact of PEG Linkers
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for evaluating PEGylated conjugates and the proposed mechanism of action for an antibody-drug conjugate.
References
Data Presentation: Photophysical and Chemical Properties
A Side-by-Side Comparison of 6-FAM and Cy3 Azides for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate experimental outcomes. Among the diverse toolkit of fluorescent probes, 6-FAM (6-carboxyfluorescein) and Cy3 (cyanine 3) azides are prominent choices for bioorthogonal labeling via click chemistry. This guide provides an objective, data-driven comparison of these two fluorophores to facilitate an informed selection for your specific research needs.
The selection of a fluorescent dye is fundamentally guided by its spectral characteristics, brightness, and chemical properties. The following table summarizes the key quantitative data for 6-FAM and Cy3 azides.
| Property | 6-FAM Azide | Cy3 Azide |
| Excitation Maximum (λex) | ~493-496 nm[1][2][3] | ~553-555 nm[4][5] |
| Emission Maximum (λem) | ~516-520 nm | ~569-570 nm |
| Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.9 - 0.93 | ~0.15 - 0.31 |
| Molecular Weight | ~458.43 g/mol | ~539.75 g/mol (free cation), ~575.20 g/mol |
| Color | Yellow to orange solid | Red/pink solid |
| Solubility | Soluble in DMSO, DMF, MeOH | Soluble in Water, DMSO, DMF |
| Spectrally Similar Dyes | FITC, Alexa Fluor 488, DyLight 488 | Alexa Fluor 555, ATTO™ 555, DyLight 549 |
Key Insights from the Data:
-
Spectral Range: 6-FAM azide operates in the green spectrum, making it compatible with standard FITC filter sets. In contrast, Cy3 azide is a red fluorescent probe, suitable for detection in the red channel.
-
Brightness: While 6-FAM azide exhibits a significantly higher quantum yield, Cy3 azide has a much larger extinction coefficient, which also contributes to its brightness. The overall brightness in a specific application will depend on the experimental conditions.
-
pH Sensitivity: It is important to note that the fluorescence of fluorescein derivatives like 6-FAM can be pH-dependent, with decreased fluorescence below pH 7. Cy3 fluorescence is generally stable over a wider pH range of 4 to 10.
Mandatory Visualization
To aid in understanding the experimental process and the chemical differences between the two dyes, the following diagrams are provided.
Experimental Protocols
The following provides a generalized protocol for labeling an alkyne-modified biomolecule with either 6-FAM or Cy3 azide using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
6-FAM azide or Cy3 azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving the azide dye (e.g., DMSO or DMF)
-
Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, ethanol precipitation)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
-
Dissolve the 6-FAM or Cy3 azide in DMSO or DMF to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in nuclease-free water.
-
(Optional) Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 fold molar excess of the 6-FAM or Cy3 azide stock solution.
-
Add the reaction buffer to achieve the desired final concentration of the biomolecule.
-
(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM and mix gently.
-
To initiate the click reaction, add CuSO₄ to a final concentration of 0.1-1 mM, followed by the addition of sodium ascorbate to a final concentration of 1-5 mM. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Biomolecule:
-
Following incubation, purify the labeled biomolecule from unreacted dye and catalyst components.
-
For proteins, size-exclusion chromatography (e.g., Sephadex G-25) is a common method.
-
For DNA/RNA, ethanol precipitation can be effective.
-
-
Analysis and Quantification:
-
Confirm successful labeling by measuring the absorbance and fluorescence of the purified product.
-
The degree of labeling (DOL) can be calculated by measuring the absorbance at 260 nm (for nucleic acids) or 280 nm (for proteins) and the absorbance maximum of the dye (495 nm for 6-FAM, 555 nm for Cy3).
-
Concluding Remarks
Both 6-FAM and Cy3 azides are highly effective fluorescent probes for the labeling of biomolecules via click chemistry. The choice between them should be guided by the specific instrumentation available and the experimental design. For applications requiring a green fluorescent label and compatibility with common FITC filter sets, 6-FAM azide is an excellent option due to its high quantum yield. For experiments necessitating a red-shifted fluorophore to avoid autofluorescence or for multiplexing with green dyes, Cy3 azide is a robust choice with a high extinction coefficient. Careful consideration of the photophysical properties and optimization of the labeling protocol are crucial for achieving sensitive and reliable results in your research.
References
Validating Intracellular Localization of 6-FAM-PEG3-Azide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise localization of molecular probes within a cell is critical for understanding their mechanism of action and for the development of targeted therapeutics. 6-FAM-PEG3-Azide is a popular fluorescent conjugate used in click chemistry applications to label and visualize a wide array of biomolecules. This guide provides a comprehensive comparison of methodologies to validate the intracellular localization of this compound conjugates, alongside a comparative analysis with alternative fluorescent probes. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the optimal tools and techniques for their specific needs.
Performance Comparison of Fluorescent Azide Probes
The selection of a fluorescent probe for intracellular imaging is a critical step that influences the sensitivity, specificity, and reliability of an experiment. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and cell permeability. While 6-FAM is a widely used green fluorescent dye, several alternatives with potentially advantageous properties are available.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Photostability | Cell Permeability |
| This compound | ~495 | ~517 | ~0.9 | Moderate | Moderate |
| 5-TAMRA-PEG3-Azide | ~546 | ~579 | ~0.1 | High | High |
| Sulfo-Cyanine5 Azide | ~646 | ~662 | ~0.2 | High | Moderate |
| Silicon Rhodamine (SiR)-Azide | ~652 | ~674 | ~0.4 | Very High | High |
Note: The quantum yield and photostability can be influenced by the local cellular environment. The data presented here is for comparative purposes and may vary between specific conjugates and experimental conditions.
Experimental Protocols for Validation of Intracellular Localization
A multi-faceted approach is recommended to confidently validate the intracellular localization of this compound conjugates. This typically involves high-resolution imaging to visualize the probe's distribution, colocalization analysis with known organelle markers, and quantitative assessment of cellular uptake.
Confocal Microscopy for Visualization of Intracellular Distribution
Confocal microscopy provides high-resolution optical sectioning, enabling the visualization of fluorescent probes within the three-dimensional space of a cell and minimizing out-of-focus light.[1][2][3]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture to 60-80% confluency.
-
Prepare a stock solution of the alkyne-modified molecule of interest in a suitable solvent (e.g., DMSO).
-
Incubate cells with the alkyne-modified molecule at a predetermined concentration and for a specific duration to allow for cellular uptake and metabolic incorporation.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated alkyne-modified molecules.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail containing this compound. For live-cell imaging, a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is recommended to avoid copper-induced cytotoxicity. For fixed cells, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used.
-
SPAAC (Live Cells): Incubate cells with a DBCO- or BCN-modified alkyne, followed by the addition of this compound.
-
CuAAC (Fixed Cells): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Prepare a reaction cocktail containing copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), a copper chelator (e.g., TBTA), and this compound. Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
To visualize specific organelles, counterstain the cells with organelle-specific dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker™ Red CMXRos for mitochondria, ER-Tracker™ Red for the endoplasmic reticulum).
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for 6-FAM (e.g., 488 nm laser excitation and a 500-550 nm emission filter) and any counterstains used.
-
Acquire z-stacks to obtain three-dimensional information about the probe's localization.
-
Colocalization Analysis with Organelle Markers
To determine if the this compound conjugate localizes to specific organelles, a quantitative colocalization analysis is performed on the acquired confocal images. This involves measuring the degree of overlap between the fluorescence signal of the probe and that of a known organelle marker.[4][5]
Protocol using ImageJ/Fiji:
-
Image Preparation:
-
Open the multi-channel confocal image in ImageJ/Fiji.
-
Split the channels to have separate images for the 6-FAM signal and the organelle marker.
-
Apply a threshold to each image to segment the fluorescent signals from the background.
-
-
Colocalization Analysis:
-
Use a colocalization plugin such as "Coloc 2" or "JACoP".
-
Select the two channels (6-FAM and the organelle marker) for analysis.
-
Calculate colocalization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).
-
PCC: Measures the linear correlation between the pixel intensities of the two channels. A value close to +1 indicates strong positive correlation.
-
MOC: Represents the fraction of the total fluorescence of one channel that overlaps with the signal in the other channel.
-
-
Flow Cytometry for Quantitative Analysis of Cellular Uptake
Flow cytometry allows for the rapid and quantitative measurement of fluorescence intensity in a large population of single cells, providing a robust method to assess the overall cellular uptake of the fluorescent conjugate.
Protocol:
-
Cell Preparation:
-
Culture and treat cells with the alkyne-modified molecule and perform the click chemistry reaction with this compound as described in the confocal microscopy protocol.
-
Prepare a negative control sample of untreated cells and a positive control of cells treated with a known fluorescent marker.
-
-
Cell Harvesting and Staining:
-
Wash the cells with PBS.
-
Detach the cells from the culture plate using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
If desired, stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation of 6-FAM.
-
Collect the fluorescence emission in the appropriate channel (e.g., FITC channel).
-
Gate the live, single-cell population based on forward and side scatter properties and viability dye exclusion.
-
Measure the mean fluorescence intensity (MFI) of the 6-FAM signal in the gated population.
-
| Treatment | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| Untreated Control | 150 ± 20 | 0.5 ± 0.2 |
| This compound Conjugate | 8500 ± 500 | 95 ± 3 |
| Alternative Probe 1 | 7200 ± 450 | 92 ± 4 |
| Alternative Probe 2 | 9800 ± 600 | 98 ± 1 |
Note: The presented data is hypothetical and for illustrative purposes. Actual results will vary depending on the cell type, probe concentration, and incubation time.
Conclusion
The validation of the intracellular localization of this compound conjugates requires a combination of qualitative and quantitative methods. Confocal microscopy provides high-resolution visualization of the probe's distribution, while colocalization analysis with organelle-specific markers can pinpoint its subcellular destination. Flow cytometry offers a high-throughput method to quantify the overall cellular uptake. By comparing the performance of this compound with alternative fluorescent probes, researchers can make informed decisions to select the most appropriate tool for their specific experimental goals, ultimately leading to more accurate and reliable data in the study of cellular processes.
References
- 1. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 3. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescence colocalization microscopy analysis can be improved by combining object‐recognition with pixel‐intensity‐correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
A Comparative Guide to 6-FAM-PEG3-Azide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-FAM-PEG3-Azide with alternative fluorescent probes used in bioconjugation via click chemistry. The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent azide for their specific experimental needs, with a focus on performance, potential for cross-reactivity, and detailed experimental considerations.
Performance Comparison of Fluorescent Azide Probes
The selection of a fluorescent label is a critical step in the design of bioconjugation experiments. The brightness of a fluorophore, which is a function of its extinction coefficient and quantum yield, directly impacts signal detection and sensitivity. The following table summarizes the key photophysical properties of this compound and several common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| 6-FAM | ~495 | ~520 | ~83,000 | ~0.92 | ~76,360 |
| HEX | ~535 | ~556 | ~80,000 | ~0.61 | ~48,800 |
| TAMRA | ~555 | ~580 | ~91,000 | ~0.1 | ~9,100 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92[1][2] | ~65,320 |
| Cy3 | ~550 | ~570 | ~150,000[3][4][5] | ~0.15 | ~22,500 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | ~15,000 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 | ~67,500 |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The values presented here are generally accepted values and may vary slightly between different suppliers and experimental conditions. Brightness is a calculated metric to provide a relative comparison.
Cross-Reactivity and Non-Specific Binding
A critical consideration in bioconjugation is the potential for non-specific binding and cross-reactivity of the fluorescent probe, which can lead to high background signals and false-positive results.
The azide functional group is generally considered to be bioorthogonal, meaning it is largely unreactive with most biological molecules. Its primary reactivity is with alkyne groups in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (SPAAC). However, non-specific binding of the fluorescent dye moiety itself can be a source of background signal.
Several factors can contribute to non-specific binding:
-
Hydrophobicity of the Fluorophore: Many fluorescent dyes are hydrophobic and can interact non-specifically with proteins and cellular membranes.
-
Unreacted Probe: Incomplete removal of unreacted fluorescent azide probe after the labeling reaction is a major contributor to background fluorescence.
-
Reaction Conditions: The choice of buffer and the orientation of the click chemistry reaction can influence non-specific labeling. For instance, using an alkyne-functionalized tag with an azide-modified probe is often preferred to minimize non-specific reactions with cellular components, such as cysteine residues.
The polyethylene glycol (PEG) linker in this compound plays a crucial role in mitigating non-specific interactions. The hydrophilic nature of the PEG spacer can help to:
-
Increase water solubility of the probe.
-
Reduce steric hindrance between the fluorophore and the target biomolecule.
-
Minimize non-specific binding by creating a hydrophilic shield around the fluorescent dye.
To further reduce non-specific binding, it is recommended to:
-
Thoroughly wash cells or protein samples after the click chemistry reaction to remove unreacted probe.
-
Consider using blocking agents, such as bovine serum albumin (BSA), during incubation steps.
-
For cellular imaging, washing with mild detergents or denaturants like urea or guanidine hydrochloride has been suggested to reduce non-specific binding of fluorescent azide probes.
Experimental Protocols
The following are generalized protocols for the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the labeling of biomolecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the labeling of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound if necessary)
Procedure:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare the Click-IT® Catalyst: In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ solution and the THPTA solution. The final concentration of the catalyst will depend on the specific application, but a 1:5 molar ratio of CuSO₄ to THPTA is common.
-
Prepare the this compound: Dissolve the this compound in a minimal amount of DMSO and then dilute with the reaction buffer to the desired final concentration. A 2 to 10-fold molar excess of the azide probe over the alkyne-modified biomolecule is typically used.
-
Reaction Assembly:
-
Add the this compound solution to the alkyne-modified biomolecule.
-
Add the pre-mixed Cu(I) catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
Purification: Purify the labeled biomolecule from the excess reagents using an appropriate method, such as gel filtration, dialysis, or precipitation.
Visualizations
Caption: Experimental workflow for CuAAC labeling of a biomolecule with this compound.
Caption: Catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
literature review of 6-FAM-PEG3-Azide applications and limitations
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioorthogonal chemistry is a critical decision that directly impacts experimental outcomes. Among the myriad of choices, 6-FAM-PEG3-Azide, a fluorescein-based derivative, has been a workhorse for labeling and visualizing biomolecules. This guide provides a comprehensive literature review of its applications and limitations, offering an objective comparison with alternative fluorescent azide probes, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Azide Probes
This compound is a popular green-emitting fluorescent probe widely used in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for labeling biomolecules such as oligonucleotides and proteins. Its utility is primarily due to the high quantum yield of the fluorescein (FAM) fluorophore and the biocompatibility of the polyethylene glycol (PEG) linker. However, the performance of this compound is not without its drawbacks, particularly when compared to more modern classes of fluorescent dyes.
Here, we compare the key performance characteristics of this compound with a popular alternative, Alexa Fluor 488 Azide, and a far-red alternative, Cy5 Azide.
| Property | This compound | Alexa Fluor 488 Azide | Cy5 Azide |
| Excitation Maximum (nm) | ~492-496[1][2] | ~495[1] | ~646-651[3] |
| Emission Maximum (nm) | ~516-520[1] | ~519 | ~666-670 |
| Quantum Yield (Φ) | ~0.93 | ~0.92 | ~0.27 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 - 83,000 | ~71,000 | ~250,000 |
| Photostability | Moderate | High | High |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) | Low |
| Signal-to-Noise Ratio (SNR) | Good | Excellent | Excellent (reduced autofluorescence) |
Key Takeaways from the Data:
-
Brightness: While 6-FAM boasts a slightly higher quantum yield, Alexa Fluor 488 is widely recognized for its exceptional brightness, which is a product of both its high quantum yield and molar extinction coefficient.
-
Photostability: Alexa Fluor 488 is significantly more photostable than fluorescein derivatives like 6-FAM. This increased resistance to photobleaching is crucial for long-term imaging experiments and quantitative analysis, as it allows for longer exposure times without significant signal loss.
-
pH Sensitivity: A significant limitation of fluorescein-based dyes is their sensitivity to pH, with fluorescence intensity decreasing in acidic environments. Alexa Fluor 488, in contrast, maintains stable fluorescence over a broad pH range, ensuring more reliable and reproducible results in diverse cellular environments.
-
Signal-to-Noise Ratio (SNR): For imaging applications in cells and tissues, background autofluorescence can be a major issue, particularly in the blue and green spectral regions. Far-red dyes like Cy5 operate in a spectral window where cellular autofluorescence is minimal, leading to a significantly improved signal-to-noise ratio and clearer images.
Experimental Workflows and Signaling Pathways
The selection of a fluorescent probe often depends on the specific experimental workflow. Below are diagrams illustrating a generalized workflow for labeling intracellular proteins using click chemistry and a signaling pathway that can be studied using these fluorescent probes.
References
Safety Operating Guide
Proper Disposal of 6-FAM-PEG3-Azide: A Safety-First Protocol
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle 6-FAM-PEG3-Azide with significant caution due to the inherent risks associated with its azide functional group. While this specific molecule may not be fully characterized for its hazardous properties, the azide class of compounds is known for potential explosivity, high reactivity, and toxicity. Adherence to the following disposal procedures is critical for maintaining a safe laboratory environment.
The primary and most recommended method for the disposal of this compound and its waste is through direct collection as hazardous waste without chemical deactivation. This approach minimizes handling and potential exposure to hazardous reaction byproducts. Chemical deactivation, or "quenching," of organic azides requires a validated protocol specific to the compound and should not be attempted without one.
Core Safety Principles for Handling Azido Compounds
Before initiating any work with this compound, it is imperative to understand the primary hazards associated with azido compounds:
-
Explosivity: Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[1] Heavy metal azides, which can form with contact to metals like lead, copper, silver, and mercury, are notoriously shock-sensitive and can detonate.[2]
-
Toxicity: Azides are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[2]
-
Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[2]
-
Plumbing Hazards: Never dispose of azide solutions down the drain. This can lead to the formation of explosive metal azides in copper or lead pipes.[2]
Quantitative Data Summary
Due to the limited specific data on this compound, the following table summarizes general stability guidelines for organic azides to inform risk assessment.
| Parameter | Guideline for Enhanced Stability | Rationale |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms. | A higher carbon content relative to nitrogen can provide enough dilution to render the compound relatively safe. |
| "Rule of Six" | At least six carbon atoms per energetic functional group (e.g., azide). | This rule suggests that a sufficient number of non-energetic atoms can help to stabilize the molecule. |
Experimental Protocols
Protocol 1: Direct Disposal of this compound Waste (Recommended)
This is the safest method for disposing of this compound and related waste streams.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety glasses or goggles, lab coat, appropriate chemical-resistant gloves.
Procedure:
-
Segregate Waste: Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and solvent rinses, in a dedicated waste container.
-
Avoid Incompatibilities:
-
DO NOT mix azide waste with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.
-
DO NOT mix azide waste with heavy metal waste.
-
Avoid using metal utensils or spatulas when handling azides.
-
Halogenated solvents (e.g., dichloromethane, chloroform) should not be mixed with azide waste.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents.
-
Storage: Store the sealed waste container in a cool, dark place away from heat, light, and shock. Do not store on metal shelves.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.
Protocol 2: Chemical Deactivation of Dilute Inorganic Azide Solutions (For Informational Purposes)
The following protocol is for the deactivation of dilute (≤5%) inorganic azide solutions (e.g., sodium azide) and is not recommended for this compound without a validated procedure. It is provided to illustrate the principles of azide deactivation. This procedure must be performed in a properly functioning chemical fume hood.
Materials:
-
Aqueous solution of sodium azide (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Litmus paper or pH meter
Procedure:
-
Setup: Place the sodium azide solution in the three-necked flask equipped with a stirrer and a dropping funnel.
-
Add Sodium Nitrite: While stirring, add the 20% sodium nitrite solution.
-
Acidify Slowly: Gradually add the 20% sulfuric acid solution from the dropping funnel while stirring. The reaction generates nitric oxide, so proper ventilation is critical.
-
Monitor pH: Continue adding acid until the solution is acidic to litmus paper.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Verification (Optional): A colorimetric test can be used to check for the presence of residual azide. A drop of the solution is treated with dilute hydrochloric acid and a drop of ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning azide is still present.
-
Neutralization and Disposal: Once the azide is completely destroyed, the resulting solution must be neutralized with a dilute base (e.g., NaOH) to a pH of 6-9 before disposal as hazardous waste.
Mandatory Visualizations
References
Essential Safety and Logistical Information for Handling 6-FAM-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 6-FAM-PEG3-Azide. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, a combination of personal protective equipment is mandatory to minimize exposure to this potentially hazardous organic azide and fluorescent dye.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be used when a splash hazard exists.[1][2][3] | Protects eyes from splashes of chemical solutions and airborne particles. |
| Hand Protection | Disposable nitrile gloves. For extended contact, consider double-gloving or using Silver Shield® gloves underneath nitrile gloves.[1][4] | Prevents skin contact with the azide compound, which can be toxic upon absorption. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from chemical spills and splashes. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation. If a fume hood is not available or procedures may generate aerosols, a risk assessment should be conducted to determine if a respirator is needed. |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents. Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid compound to avoid the formation of shock-sensitive metal azides.
-
Prepare a designated waste container for azide-containing materials.
Step 2: Weighing and Reconstitution
-
Weigh the required amount of this compound solid inside the fume hood.
-
To create a stock solution, slowly add the appropriate solvent (e.g., DMSO, DMF, or MeOH) to the solid. Consult the product's technical data sheet for specific solubility information.
Step 3: Reaction Setup
-
Perform all reactions involving this compound within the fume hood.
-
If scaling up a reaction, consider using a blast shield for added protection.
-
Avoid exposing the compound to heat, light, pressure, or shock, as organic azides can be unstable. Store the compound and any solutions in the dark when not in use.
Step 4: Post-Reaction Workup
-
Quench any unreacted azide if possible before workup. The specific quenching procedure will depend on the reaction chemistry.
-
Handle all materials containing the azide with the same level of precaution as the starting material.
Step 5: Decontamination
-
Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.
-
Dispose of all contaminated materials, including pipette tips and wipes, in the designated azide waste container.
Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of azide-containing waste are crucial to prevent the formation of hazardous compounds.
Step 1: Waste Collection
-
Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, in a clearly labeled, dedicated "Azide Waste" container.
-
Crucially, do not mix azide waste with acidic waste. The combination can generate highly toxic and explosive hydrazoic acid.
-
Do not dispose of azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form explosive metal azides.
Step 2: Waste Storage
-
Store the sealed azide waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as acids and heavy metals.
Step 3: Final Disposal
-
Arrange for the disposal of the azide waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Table 2: Incompatible Materials with Azide Waste
| Material Class | Examples | Hazard of Mixing |
| Acids | Hydrochloric acid, Sulfuric acid, Acetic acid | Formation of highly toxic and explosive hydrazoic acid. |
| Heavy Metals | Copper, Lead, Silver, Mercury, their salts | Formation of highly shock-sensitive and explosive heavy metal azides. |
| Halogenated | Dichloromethane, Chloroform | Can form explosively unstable di- and tri-azidomethane. |
| Other Reagents | Carbon disulfide, Bromine, Dimethyl sulfate | Can react violently with azides. |
By adhering to these safety and logistical plans, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
